6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine chemical properties
An In-depth Technical Guide to the Chemical Properties of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine This document provides a comprehensive technical overview of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine, a saturated...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to the Chemical Properties of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
This document provides a comprehensive technical overview of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine, a saturated heterocyclic scaffold of significant interest to researchers, scientists, and professionals in drug development. We will delve into its structural characteristics, stereochemical complexity, plausible synthetic pathways, and its potential as a core moiety in medicinal chemistry, drawing insights from the broader class of pyrrolopyridines.
Introduction: The Pyrrolopyridine Scaffold in Drug Discovery
Pyrrolopyridines, bicyclic heterocyclic compounds composed of a fused pyrrole and pyridine ring, represent a privileged scaffold in medicinal chemistry.[1] The six possible isomers of this core structure have given rise to a multitude of derivatives with a broad spectrum of pharmacological activities, including anticancer, analgesic, antidiabetic, and antiviral properties.[1] The saturated version of this scaffold, octahydropyrrolopyridine, provides a three-dimensional structure that can offer improved metabolic stability and binding affinity compared to its aromatic counterparts. The specific compound of interest, 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine, combines this 3D framework with a methyl substituent, offering a key vector for modulating pharmacological activity and selectivity.
Core Chemical and Physical Properties
The fundamental properties of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine are summarized below. It is critical to note the existence of multiple stereoisomers due to the presence of chiral centers at the ring fusion (positions 3a and 7a). The properties can vary significantly between these isomers.
The octahydropyrrolo[2,3-c]pyridine core contains two chiral centers at the bridgehead carbons (3a and 7a). This gives rise to stereoisomers, primarily the cis and trans diastereomers, each of which exists as a pair of enantiomers ((3aR,7aR) and (3aS,7aS) for the cis form; (3aR,7aS) and (3aS,7aR) for the trans form).
The relative orientation of the hydrogen atoms at these centers dictates the overall shape of the molecule. For instance, the (3aR,7aR)-isomer specifies a cis-fusion of the two rings.[2] In drug development, isolating a single stereoisomer is paramount, as different isomers can have vastly different pharmacological activities, metabolic profiles, and toxicities. Therefore, enantioselective synthesis is not merely an academic exercise but a critical necessity for therapeutic development.
Strategies for Chemical Synthesis
The synthesis of substituted octahydropyrrolopyridines, particularly in an enantiomerically pure form, presents a significant chemical challenge. While specific literature for the 6-methyl derivative is sparse, we can infer robust synthetic strategies from methodologies developed for related scaffolds. A highly effective and modern approach involves the asymmetric intramolecular cycloaddition of azomethine ylides.[5]
Proposed Enantioselective Synthesis Pathway
The following pathway illustrates a plausible route to enantiomerically enriched 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine, leveraging a metal-catalyzed asymmetric 1,3-dipolar cycloaddition.
An In-Depth Technical Guide to 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the molecular structure, synthesis, and potential therapeutic applications of 6-Methyloctahydro-1H-pyrrolo[2...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure, synthesis, and potential therapeutic applications of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine. As a key heterocyclic scaffold, this molecule presents significant opportunities in medicinal chemistry and drug discovery.
Introduction to the Pyrrolo[2,3-c]pyridine Core
The pyrrolo[2,3-c]pyridine scaffold is a bicyclic heterocyclic system that fuses a pyrrole ring with a pyridine ring. This structural motif is of considerable interest in medicinal chemistry due to its presence in various biologically active compounds. The fully saturated octahydro variant, particularly with methylation at the 6-position, offers a rigid three-dimensional structure that can be strategically utilized for designing novel therapeutic agents. The specific stereochemistry of the ring fusion and substituents plays a critical role in determining the molecule's interaction with biological targets.
Table 1: Physicochemical Properties of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
Property
Value
Source
Molecular Formula
C₈H₁₆N₂
-
Molecular Weight
140.23 g/mol
-
CAS Number
Varies by stereoisomer
-
Molecular Structure and Stereochemistry
The core of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine consists of a fused pyrrolidine and piperidine ring system. The "octahydro" designation indicates that both rings are fully saturated. The methyl group at the 6-position is a key feature that influences the molecule's conformation and potential biological activity.
The fusion of the two rings can result in different stereoisomers (cis- or trans-fused), and the substituents on the rings can also have various stereochemical orientations. The precise three-dimensional arrangement of the atoms is crucial for its interaction with specific biological targets.
Caption: 2D representation of the 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine core structure.
Synthesis and Characterization
Synthetic Approach
A plausible and efficient synthetic route to the octahydro-1H-pyrrolo[2,3-c]pyridine core is outlined in a Chinese patent (CN104402879A).[1] This method involves a key one-pot reductive cyclization of a cyanomethylpyridine precursor. The general strategy is as follows:
Alkylation: A suitably substituted pyridine, such as 2-chloro-3-ethylpyridine, undergoes alkylation with a haloacetonitrile (e.g., bromoacetonitrile or chloroacetonitrile) in the presence of a base to introduce the cyanomethyl group.
Reductive Cyclization: The resulting cyanomethylpyridine derivative is then subjected to catalytic hydrogenation. This single step achieves the reduction of the cyano group to a primary amine, the reduction of the pyridine ring to a piperidine, and subsequent intramolecular reductive amination to form the fused pyrrolidine ring.
An In-Depth Technical Guide to the Synthesis of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist Executive Summary The octahydropyrrolo[2,3-c]pyridine core represents a conformationally restr...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared for: Researchers, Scientists, and Drug Development ProfessionalsFrom the Office of the Senior Application Scientist
Executive Summary
The octahydropyrrolo[2,3-c]pyridine core represents a conformationally restricted bicyclic diamine scaffold of significant interest in medicinal chemistry. Such structures are valuable as bioisosteres of established pharmacophores and as novel building blocks for exploring chemical space in drug discovery.[1][2] This guide provides a comprehensive overview of a proposed, robust synthetic pathway for accessing a key derivative, 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine. The strategy hinges on the construction of the aromatic 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core, followed by a carefully orchestrated sequence of N-protection, regioselective N-methylation of the pyridine ring, and stereoselective catalytic hydrogenation to yield the saturated bicyclic system. Each step is rationalized based on established chemical principles, with detailed experimental protocols provided for key transformations.
Introduction: The Strategic Value of the Pyrrolo[2,3-c]pyridine Scaffold
Nitrogen-containing heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[3] Among these, bicyclic diamines are particularly prized for their ability to present functional groups in a well-defined three-dimensional orientation, leading to enhanced binding affinity and selectivity for biological targets.[4] The 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine scaffold is a saturated 6-azaindole derivative. While the aromatic pyrrolo[2,3-c]pyridines are recognized as versatile pharmacophores in their own right, particularly as kinase inhibitors,[3] their saturated counterparts remain relatively underexplored.
The synthesis of such saturated, fused systems presents notable challenges, particularly in controlling the stereochemistry at the ring junction. This guide proposes a logical and scalable synthetic route, designed to address these challenges by leveraging the well-established chemistry of aromatic heterocycles and modern catalytic reduction techniques. The objective is to provide a field-proven blueprint that is both reliable and adaptable for the synthesis of this and related scaffolds.
Retrosynthetic Analysis
A logical retrosynthetic strategy involves deconstructing the target molecule to identify a readily available and synthetically tractable starting point. The proposed disconnection strategy focuses on the most robust and controllable transformations in the forward synthesis. The key disconnection is the reduction of the aromatic pyridine ring, which simplifies the target to its aromatic precursor.
Caption: Proposed four-stage synthesis pathway.
Stage 1: Protection of the Pyrrole Nitrogen
The pyrrole N-H proton is acidic and the nitrogen is nucleophilic. To ensure regioselective methylation of the pyridine nitrogen in the subsequent step, the pyrrole nitrogen must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions for N-methylation and catalytic hydrogenation, and its facile removal under acidic conditions.
Stage 2: Regioselective N-Methylation of the Pyridine Ring
With the pyrrole nitrogen protected, the pyridine nitrogen is the most nucleophilic site. Reaction with an electrophilic methylating agent, such as methyl iodide or methyl triflate, will proceed selectively at the pyridine nitrogen. This forms a pyridinium salt, which serves two critical functions: it introduces the required N-methyl group and activates the pyridine ring for reduction.
Stage 3: Catalytic Hydrogenation and Stereocontrol
The complete reduction of the pyridinium ring to a saturated piperidine ring is the key transformation for establishing the final scaffold and its stereochemistry.
Methodology : Heterogeneous catalytic hydrogenation is the method of choice for this transformation. [5][6]Catalysts such as Platinum(IV) oxide (PtO₂, Adam's catalyst) or Rhodium on Carbon (Rh/C) are highly effective for the exhaustive reduction of pyridine and pyridinium rings under moderate hydrogen pressure.
[5]* Causality of Stereoselectivity : The hydrogenation of the planar aromatic system is expected to occur via syn-addition of hydrogen from the least sterically hindered face of the molecule as it adsorbs to the catalyst surface. This typically results in the formation of a cis-fused ring system, which is often the thermodynamically more stable diastereomer. The expected product is the (3aS,7aR) diastereomer (as a racemate). For the synthesis of a single enantiomer, asymmetric hydrogenation using a chiral catalyst system would be required.
[7][8]
Stage 4: Deprotection to Yield the Final Product
The final step is the removal of the Boc protecting group. This is a standard procedure accomplished by treating the protected intermediate with a strong acid, such as trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM), or with hydrochloric acid in dioxane. The reaction is typically clean and high-yielding, affording the target molecule as a salt, which can be neutralized to the free base if required.
Detailed Experimental Protocols
The following protocols are exemplary and may require optimization based on specific laboratory conditions and substrate batches.
Protocol 1: Synthesis of tert-butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate
To a solution of 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) is added 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) is added portion-wise at room temperature.
The reaction mixture is stirred at room temperature for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
Upon completion, the solvent is removed under reduced pressure.
The residue is redissolved in ethyl acetate and washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
The crude product is purified by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford the title compound.
Protocol 2: Synthesis of 1-(tert-butoxycarbonyl)-6-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium iodide
To a solution of tert-butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate (1.0 eq) in acetonitrile (0.3 M) is added methyl iodide (MeI, 3.0 eq).
The reaction mixture is stirred in a sealed vessel at 40-50 °C for 24 hours. The formation of a precipitate is typically observed.
After cooling to room temperature, the solid product is collected by filtration.
The solid is washed with cold diethyl ether and dried under vacuum to yield the pyridinium salt, which is often used in the next step without further purification.
Protocol 3: Catalytic Hydrogenation to tert-butyl (3aS,7aR)-6-methyloctahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
The pyridinium salt from the previous step (1.0 eq) is dissolved in methanol (0.1 M) in a high-pressure hydrogenation vessel.
Platinum(IV) oxide (PtO₂, 0.1 eq by weight) is carefully added to the solution.
The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (50-100 psi).
The reaction mixture is shaken or stirred vigorously at room temperature for 24-48 hours.
Upon completion (monitored by LC-MS), the reaction vessel is carefully depressurized, and the catalyst is removed by filtration through a pad of Celite.
The filtrate is concentrated under reduced pressure to give the crude product, which can be purified by column chromatography if necessary.
Protocol 4: Deprotection to 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
The Boc-protected intermediate (1.0 eq) is dissolved in dichloromethane (DCM, 0.2 M).
Trifluoroacetic acid (TFA, 10 eq) is added dropwise at 0 °C.
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
The solvent and excess TFA are removed under reduced pressure.
The residue is dissolved in water and basified to pH > 10 with 2M NaOH.
The aqueous layer is extracted multiple times with DCM or chloroform.
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated to yield the final product, 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine.
The synthetic pathway detailed in this guide offers a logical, robust, and scalable route to the medicinally relevant 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine scaffold. By employing a protection-methylation-reduction strategy, the synthesis overcomes key challenges of regioselectivity and provides a predictable stereochemical outcome. This technical guide serves as a foundational resource for researchers engaged in the synthesis of novel bicyclic diamines for drug discovery and development.
References
Deiters, A., & Martin, S. F. (2004). Synthesis of 2,3-Disubstituted Pyrroles and Pyridines from 3-Halo-1-azaallylic Anions. Organic Letters, 6(8), 1237–1240. [URL not available]
Trécourt, F., Breton, G., Bonnet, V., Mongin, F., Marsais, F., & Quéguiner, G. (2000). Improved Synthesis of 2,3-Disubstituted Pyridines by Metallation of 2-Chloropyridine. Tetrahedron, 56(11), 1349-1360. [URL: https://www.sciencedirect.com/science/article/pii/S004040200000057X]
Carrel, A. L., & Reymond, J. L. (2022). Exploring bicyclic diamines as drug scaffolds. Chimia, 76(1), 22-26. [URL not available]
Childers, W. E., et al. (2017). Synthesis and conformational analysis of new [3.2.2]-, [3.2.1]-8-oxa- and [3.2.1]-3-azabicyclic diamines. Tetrahedron Letters, 58(40), 3945-3949. [URL not available]
Kazakova, O. B., & Kriven’ko, A. P. (2009). Bicyclic Conformationally Restricted Diamines. Chemistry of Heterocyclic Compounds, 45(7), 755-779. [URL not available]
Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14266–14272. [URL: https://pubs.acs.org/doi/10.1021/jacs.3c04239]
Krasavin, M. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(16), 4995. [URL: https://www.mdpi.com/1420-3049/26/16/4995]
Fusano, A., et al. (2014). Identification of 2,3-disubstituted pyridines as potent, non-emetic PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(12), 2686-2690. [URL: https://pubmed.ncbi.nlm.nih.gov/24794103/]
Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6610. [URL: https://www.mdpi.com/1420-3049/27/19/6610]
Zhang, Z., et al. (2017). Enantioselective Direct Synthesis of Free Cyclic Amines via Intramolecular Reductive Amination. Organic Letters, 19(16), 4476–4479. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.7b02220]
Chen, J., et al. (2021). Process for the N-alkylation of aminopyridines. Google Patents, CN113214146A. [URL: https://patents.google.
Studer, A., & Curran, D. P. (2014). Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. Angewandte Chemie International Edition, 53(45), 12236-12240. [URL not available]
Chen, J. R., & Xiao, W. J. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 29(1), 23. [URL: https://www.mdpi.com/1420-3049/29/1/23]
Ye, G., & Johnson, D. (2007). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. Google Patents, WO2007005594A2. [URL: https://patents.google.
Tian, Z., et al. (2011). A Facile N-Monoalkylation of Aminopyridines. Journal of Chemical Research, 2011(11), 628-629. [URL not available]
Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14266-14272. [URL: https://pubs.acs.org/doi/10.1021/jacs.3c04239]
Knochel, P. (2017). Synthesis of 2,3-Disubstituted Pyridines by Transition-Metal-Free Amination. Synfacts, 13(05), 0467. [URL not available]
Wikipedia contributors. (2023). Reductive amination. Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.
Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14266-14272. [URL: https://pubs.acs.org/doi/abs/10.1021/jacs.3c04239]
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Khanna, I. K., et al. (1995). Facile, Regioselective Syntheses of N-Alkylated 2,3-Diaminopyridines and Imidazo[4,5-b]pyridines. The Journal of Organic Chemistry, 60(4), 960-965. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00109a031]
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Knowles, R. R. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 26(24), 5158–5163. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.4c01349]
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ResearchGate. (n.d.). Rhodium-catalysed hydrogenation of 1-methylpyrrole (MP) to 1-methylpyrrolidine (MPD) under non-acidic conditions. [URL not available]
(3aS,7aS)-6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine CAS number 2126143-56-2
An In-depth Technical Guide to (3aS,7aS)-6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine: A Chiral Scaffold for Drug Discovery Authored by a Senior Application Scientist This technical guide provides a comprehensive overview...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to (3aS,7aS)-6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine: A Chiral Scaffold for Drug Discovery
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of (3aS,7aS)-6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine, CAS number 2126143-56-2. The content herein is curated for researchers, scientists, and professionals in drug development, offering insights into its chemical characteristics, potential synthetic routes, and prospective biological significance based on the broader class of pyrrolopyridine derivatives.
Introduction: The Pyrrolopyridine Core in Medicinal Chemistry
The pyrrolopyridine scaffold is a significant heterocyclic system in medicinal chemistry, with its various isomers forming the core of numerous biologically active compounds.[1] Derivatives of pyrrolopyridines have been investigated for a wide range of therapeutic applications, including as anticancer and anti-arthritic agents, showcasing their versatility as pharmacophores.[1][2] The specific isomer, (3aS,7aS)-6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine, represents a saturated, chiral bicyclic diamine. Its rigid, three-dimensional structure is of particular interest in drug design, where stereochemistry plays a crucial role in molecular recognition and biological activity. While specific research on this exact molecule is not extensively published, its structural motifs suggest potential applications as a constrained diamine building block in the synthesis of novel therapeutic agents.
Physicochemical and Structural Properties
(3aS,7aS)-6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine is a chiral, aliphatic heterocyclic compound.[3] The defining features of this molecule are the fused pyrrolidine and piperidine rings with a specific cis-stereochemistry at the ring junction, and a methyl group on the piperidine nitrogen.
Chemical Structure and Identification
Chemical Name: (3aS,7aS)-6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
The structure, as represented by the SMILES string, indicates a specific stereochemical configuration which is critical for its interaction with biological targets.
Computed Physicochemical Data
A summary of computed physicochemical properties for (3aS,7aS)-6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine is presented in the table below. These parameters are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
These values suggest that the molecule has good potential for oral bioavailability, according to Lipinski's rule of five.
Synthesis Strategies: A Proposed Approach
A potential synthetic pathway could involve the stereoselective reduction of a suitable bicyclic precursor. The synthesis of the related (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, an intermediate for the antibacterial agent Moxifloxacin, provides a valuable template for such a strategy.[4][5]
Below is a generalized, hypothetical workflow for the synthesis of the target molecule.
Caption: Proposed synthetic workflow for the target compound.
Representative Experimental Protocol (Adapted from a Related Synthesis)
The following is a representative, multi-step protocol adapted from the synthesis of a related octahydropyrrolopyridine structure, illustrating the key chemical transformations that could be employed.[4]
Step 1: Synthesis of a Bicyclic Imide Precursor
React a suitable pyridine dicarboxylic acid anhydride with an amine to form the corresponding dicarboxamide.
Induce cyclization to form the bicyclic imide.
Step 2: Stereoselective Reduction of the Pyridine Ring
Dissolve the bicyclic imide in a suitable solvent (e.g., methanol).
Perform hydrogenation using a chiral catalyst (e.g., a rhodium-based catalyst with a chiral ligand) under pressure. This step is critical for establishing the desired stereochemistry.
Monitor the reaction by HPLC or GC until completion.[4]
Filter the catalyst and concentrate the solution to obtain the crude saturated bicyclic imide.[4]
Step 3: Reduction of the Amide/Imide Functionality
Treat the saturated bicyclic imide with a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF).
Heat the reaction mixture under reflux for several hours.
Carefully quench the reaction with water and a base (e.g., NaOH solution).
Extract the product with an organic solvent and dry the organic layer.
Concentrate the solvent to yield the octahydropyrrolopyridine core.
Step 4: N-Methylation
Dissolve the secondary amine from the previous step in a suitable solvent.
Perform reductive amination using formaldehyde and a reducing agent like sodium triacetoxyborohydride or formic acid (Eschweiler-Clarke reaction).
Purify the final product, (3aS,7aS)-6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine, using column chromatography or distillation.
Step 5: Characterization
Confirm the structure and stereochemistry using NMR spectroscopy (¹H, ¹³C, COSY, NOESY), mass spectrometry, and chiral HPLC.
Potential Biological and Pharmaceutical Applications
The pyrrolo[2,3-c]pyridine scaffold is a component of molecules with diverse biological activities. While the specific activity of (3aS,7aS)-6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine is not documented, its structural class is associated with several therapeutic areas.
Kinase Inhibition: Pyrrolopyridine derivatives have been developed as potent inhibitors of various kinases, such as Fibroblast Growth Factor Receptor (FGFR) and Colony-Stimulating Factor 1 Receptor (CSF1R), which are implicated in cancer.[2][6][7] The rigid scaffold of the target molecule could be used to orient substituents into the binding pockets of kinases.
Neurodegenerative Diseases: Some analogs of pyrrolopyridines have been investigated as inhibitors of NADPH oxidase 2 (NOX2), an enzyme involved in oxidative stress in neurodegenerative conditions like Alzheimer's disease.[8]
Antiviral and Antibacterial Agents: The broader class of pyrrolopyridines has shown promise in the development of antiviral (e.g., anti-HIV) and antibacterial compounds.[1] For instance, the related (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine is a key intermediate in the synthesis of the antibiotic Moxifloxacin.[4]
The logical relationship for its application in drug discovery is illustrated below.
Caption: Potential applications in drug discovery.
Safety and Handling
Based on the GHS information provided by a commercial supplier, (3aS,7aS)-6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine should be handled with care.[3]
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and chemical-resistant gloves, are mandatory when handling this compound.
Conclusion and Future Directions
(3aS,7aS)-6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine is a chiral building block with significant potential in medicinal chemistry. Although detailed studies on this specific molecule are limited, the extensive research on the broader family of pyrrolopyridines provides a strong rationale for its exploration in drug discovery programs. Its rigid, stereochemically defined structure makes it an attractive scaffold for the synthesis of novel kinase inhibitors, neuroprotective agents, and anti-infectives. Future research should focus on developing and publishing a robust, scalable, and stereoselective synthesis for this compound, which will undoubtedly facilitate its evaluation in various biological assays and unlock its full potential as a valuable tool for the development of new therapeutics.
References
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
US8680276B2 - Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. (2014, March 25). Google Patents.
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]
A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. (2009, January 1). ResearchGate. Retrieved January 20, 2026, from [Link]
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
1H-Pyrrolo(2,3-b)pyridine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]
6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine IUPAC name and synonyms
An In-Depth Technical Guide to 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine Abstract This technical guide provides a comprehensive overview of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine, a saturated bicyclic diamine. Whi...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
Abstract
This technical guide provides a comprehensive overview of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine, a saturated bicyclic diamine. While specific research on this exact molecule is limited, its structural framework is rooted in the well-explored class of pyrrolopyridines, which are significant scaffolds in medicinal chemistry. This document delineates the definitive nomenclature, including its IUPAC name and stereochemical considerations, and compiles its key physicochemical properties. A proposed, chemically sound synthetic pathway is detailed, offering researchers a strategic approach to its preparation. Furthermore, the guide explores the potential applications of this scaffold in drug discovery, contextualizing its value as a saturated bioisostere of more common aromatic heterocycles. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage novel saturated nitrogen heterocycles as building blocks for complex molecular architectures.
Core Nomenclature and Chemical Identity
The precise identification of a molecular entity is foundational to all scientific inquiry. For the topic molecule, its identity is established through its systematic name, stereochemistry, and unique identifiers.
IUPAC Name and Synonyms
The formal IUPAC name for the molecule is 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine .
A thorough review of chemical databases and supplier catalogs indicates a notable absence of common or trivial synonyms for this compound. Chemical supplier ChemScene, for instance, lists no alternative names for its specific stereoisomer.[1] This suggests that the molecule is primarily recognized by its systematic IUPAC name and is likely utilized as a niche building block rather than a widely commercialized agent with a trade name.
Stereoisomerism
The structure of octahydro-1H-pyrrolo[2,3-c]pyridine contains two chiral centers at the ring fusion, leading to the possibility of different stereoisomers. A specific, commercially available version of this molecule is the (3aS,7aS)-6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine .[1] The '(3aS,7aS)' designation specifies a cis-fused ring system, where the hydrogen atoms at positions 3a and 7a are on the same side of the bicyclic plane. This stereochemical configuration is critical as it dictates the three-dimensional geometry of the molecule, which in turn governs its interaction with biological targets.
Unique Chemical Identifiers
To ensure unambiguous identification, the following identifiers are associated with the specified stereoisomer:
The chemical structure of the (3aS,7aS) stereoisomer is depicted below. The diagram highlights the saturated bicyclic core composed of a fused pyrrolidine and piperidine ring, with a methyl group substitution on the piperidine nitrogen.
Caption: 2D structure of (3aS,7aS)-6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine.
Physicochemical and Computed Properties
The physicochemical properties of a molecule are crucial predictors of its behavior in both chemical and biological systems. The data for 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine, primarily from computational models, provide valuable insights for its application.
The rigid, fused-ring structure reduces conformational flexibility, which can be advantageous for binding affinity and selectivity.
Proposed Synthetic Pathway
Rationale and Strategy
The core strategy involves a two-stage reduction followed by a selective N-methylation.
Aromatic Ring Reduction: The synthesis would logically begin with the commercially available aromatic precursor, 1H-Pyrrolo[2,3-c]pyridine. The complete saturation of both the pyridine and pyrrole rings is required. This is typically achieved via catalytic hydrogenation under pressure, which is a standard method for reducing nitrogen-containing aromatic heterocycles.
Selective N-Methylation: The resulting octahydropyrrolopyridine has two secondary amines. Selective methylation of the piperidine nitrogen (position 6) over the pyrrolidine nitrogen (position 1) is the key challenge. This can be achieved by exploiting the differential reactivity of the two amines or by using a protecting group strategy. A direct reductive amination is proposed here as an efficient method.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Catalytic Hydrogenation of 1H-Pyrrolo[2,3-c]pyridine
Reactor Setup: A high-pressure hydrogenation vessel (Parr apparatus) is charged with 1H-Pyrrolo[2,3-c]pyridine (1.0 eq) and a suitable solvent such as ethanol or acetic acid.
Catalyst Addition: A catalytic amount of Platinum(IV) oxide (PtO₂, Adams' catalyst) or Rhodium on Alumina (Rh/Al₂O₃) (5-10 mol%) is carefully added.
Causality: PtO₂ and Rh/Al₂O₃ are highly effective catalysts for the exhaustive hydrogenation of heterocyclic aromatic rings under forcing conditions. Acetic acid as a solvent can protonate the nitrogen atoms, facilitating the reduction of the pyridine ring.
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (50-100 atm). The reaction mixture is stirred vigorously at elevated temperature (50-80 °C) for 24-48 hours.
Work-up: Upon reaction completion (monitored by TLC or GC-MS), the vessel is cooled and depressurized. The reaction mixture is filtered through a pad of Celite to remove the catalyst. The solvent is removed under reduced pressure to yield crude octahydro-1H-pyrrolo[2,3-c]pyridine.
Step 2: Selective N-Methylation via Reductive Amination
Reaction Setup: The crude octahydro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) is dissolved in a suitable solvent like methanol or dichloromethane.
Reagent Addition: Aqueous formaldehyde (37 wt. %, 1.1 eq) is added, followed by a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).
Causality: Reductive amination is a highly efficient and selective method for N-methylation. The piperidine nitrogen is generally more nucleophilic and less sterically hindered than the pyrrolidine nitrogen at the ring junction, favoring its preferential reaction with formaldehyde to form an intermediate iminium ion. NaBH(OAc)₃ is a mild reducing agent ideal for this transformation, selectively reducing the iminium ion without affecting other functional groups.
Reaction: The mixture is stirred at room temperature for 12-24 hours.
Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted multiple times with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The resulting crude product is purified by column chromatography on silica gel to afford pure 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine.
Caption: Proposed workflow for the synthesis of the target molecule.
Applications in Research and Drug Development
The true value of a scaffold like 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine lies in its potential as a building block in the synthesis of novel therapeutic agents.
The Pyrrolopyridine Scaffold in Medicinal Chemistry
The aromatic pyrrolopyridine core is a "privileged scaffold" in drug discovery, found in numerous biologically active compounds.[4] Derivatives have been developed as potent inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases.[5][6] For example, derivatives of 1H-pyrrolo[3,2-c]pyridine have shown potent anticancer activities by inhibiting tubulin polymerization.[7] The pyridine ring is a common feature in FDA-approved drugs, particularly in anticancer and CNS-acting agents.[8]
Role as a Saturated Bioisostere
In modern drug design, the replacement of flat, aromatic rings with three-dimensional, saturated scaffolds is a key strategy known as "scaffold hopping" or creating "bioisosteres." This approach is used to improve a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Improved Solubility: Saturated scaffolds often increase the aqueous solubility of a compound compared to their flat aromatic counterparts.
Enhanced Metabolic Stability: They can block sites of metabolic attack (e.g., aromatic hydroxylation by cytochrome P450 enzymes), leading to a longer half-life in the body.
Novel Intellectual Property: Creating novel 3D structures provides a clear path to new intellectual property.
Optimal 3D Geometry: The rigid, three-dimensional shape of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine can present vectors for substitution in precise spatial orientations, allowing for optimized binding to complex protein targets.
The two nitrogen atoms in the scaffold serve as key points for chemical modification. The pyrrolidine nitrogen (N-1) and the exocyclic methyl group on the piperidine nitrogen (N-6) can be functionalized to explore chemical space and build libraries of diverse compounds for high-throughput screening. For instance, the secondary amine at N-1 is a prime location for coupling with carboxylic acids, sulfonyl chlorides, or other electrophiles to attach various pharmacophoric groups.
Conclusion
6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine is a structurally intriguing, saturated heterocyclic scaffold. While not extensively documented as a standalone entity, its identity is clearly defined by its IUPAC nomenclature and the stereochemistry of its known isomers. Its physicochemical properties mark it as a promising fragment for incorporation into drug candidates, particularly those targeting the central nervous system or requiring a balance of solubility and permeability. The proposed synthetic pathway provides a viable route for its production in a laboratory setting. The primary value of this molecule lies in its application as a three-dimensional building block, enabling medicinal chemists to escape the "flatland" of aromatic scaffolds and design next-generation therapeutics with improved pharmacological profiles.
References
1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem. National Center for Biotechnology Information. [Link]
WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents.
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC. National Institutes of Health (NIH). [Link]
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. MDPI. [Link]
1H-Pyrrolo[2,3-b]pyridine - NIST WebBook. National Institute of Standards and Technology. [Link]
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. MDPI. [Link]
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. [Link]
1H-Pyrrolo[2,3-b]pyridine - NIST WebBook. National Institute of Standards and Technology. [Link]
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Publishing. Royal Society of Chemistry. [Link]
A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine. Asian Journal of Chemistry. [Link]
Spectroscopic Profile of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine: A Technical Guide for Researchers
Disclaimer: As of the date of this report, detailed experimental spectroscopic data for 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine is not extensively available in the public domain. This document serves as a comprehensi...
Author: BenchChem Technical Support Team. Date: January 2026
Disclaimer: As of the date of this report, detailed experimental spectroscopic data for 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine is not extensively available in the public domain. This document serves as a comprehensive technical guide based on established spectroscopic principles, analysis of structurally related saturated aza-bicyclic compounds, and predictive methodologies.[1][2][3][4] It is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel pyrrolopyridine derivatives.
Introduction: The Significance of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine is a saturated bicyclic amine that represents a class of compounds of significant interest in medicinal chemistry. The incorporation of such rigid, three-dimensional scaffolds is a key strategy in modern drug discovery to "escape from flatland," moving away from planar aromatic structures to improve pharmacokinetic and pharmacodynamic properties.[1] The pyrrolopyridine core is found in numerous biologically active molecules, and its derivatives are explored for a wide range of therapeutic applications.[3]
Accurate structural elucidation is the cornerstone of understanding structure-activity relationships (SAR) and ensuring the novelty and purity of synthesized compounds. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a powerful toolkit for the unambiguous characterization of molecules like 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine. This guide provides a detailed overview of the expected spectroscopic data for this compound and outlines the methodologies for its acquisition and interpretation.
Molecular Structure and Stereochemistry
The structure of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine consists of a fused pyrrolidine and piperidine ring system, with a methyl group attached to the nitrogen at position 6. For the purpose of this guide, we will consider the (3aR,7aR) stereoisomer, which is commercially available.[5] The cis-fusion of the two rings results in a specific three-dimensional conformation that dictates the chemical environment of each atom and, consequently, its spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Framework
NMR spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and multiplicities of ¹H and ¹³C nuclei, the precise connectivity and stereochemistry of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine can be established.
Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum of this molecule is expected to be complex due to the number of non-equivalent protons in the saturated ring system. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the rigid bicyclic structure.
Predicted Chemical Shift (δ) ppm (CDCl₃, 400 MHz)
Multiplicity
Integration
Assignment
Rationale for Assignment
~ 3.2 - 3.4
m
1H
H-2a
Adjacent to the pyrrolidine nitrogen (N1) and deshielded.
~ 2.8 - 3.0
m
1H
H-2b
Diastereotopic to H-2a.
~ 1.8 - 2.0
m
2H
H-3
Aliphatic protons on the pyrrolidine ring.
~ 2.9 - 3.1
m
1H
H-3a
Bridgehead proton, coupled to multiple neighboring protons.
~ 2.5 - 2.7
m
2H
H-4
Protons on the piperidine ring adjacent to the bridgehead.
~ 2.2 - 2.4
m
2H
H-5
Protons on the piperidine ring.
~ 2.35
s
3H
N-CH₃
Singlet for the methyl group on the piperidine nitrogen.
~ 2.6 - 2.8
m
1H
H-7a
Bridgehead proton, influenced by both ring systems.
~ 1.5 - 1.7
br s
1H
N-H
Broad singlet for the secondary amine proton, exchangeable with D₂O.
Predicted ¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Predicted Chemical Shift (δ) ppm (CDCl₃, 100 MHz)
Assignment
Rationale for Assignment
~ 55 - 60
C-2
Carbon adjacent to the pyrrolidine nitrogen.
~ 28 - 33
C-3
Aliphatic carbon in the pyrrolidine ring.
~ 40 - 45
C-3a
Bridgehead carbon.
~ 25 - 30
C-4
Aliphatic carbon in the piperidine ring.
~ 50 - 55
C-5
Carbon adjacent to the methylated piperidine nitrogen.
~ 60 - 65
C-7a
Bridgehead carbon, deshielded by two adjacent nitrogens.
~ 42 - 47
N-CH₃
Carbon of the N-methyl group.
Experimental Protocol for NMR Data Acquisition
Sample Preparation: Dissolve 5-10 mg of purified 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion. The instrument should be properly tuned and shimmed to ensure high resolution and sensitivity.
¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum with a spectral width of approximately 12 ppm and a relaxation delay of 1-2 seconds.
¹³C NMR Acquisition: Acquire a proton-decoupled 1D ¹³C NMR spectrum with a wider spectral width (e.g., 220 ppm) and a longer relaxation delay (2-5 seconds) to ensure proper relaxation of all carbon nuclei.
2D NMR Spectroscopy: For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Caption: General workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine is expected to be characterized by absorptions corresponding to N-H, C-H, and C-N bonds.
Sample Preparation: As 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine is likely a liquid or low-melting solid at room temperature, the spectrum can be acquired as a neat liquid film between two salt plates (e.g., NaCl or KBr).
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Background Correction: A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable information about its structure. For 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine (C₈H₁₆N₂), the expected molecular weight is approximately 140.23 g/mol .[5]
Predicted Mass Spectrometry Data (Electron Ionization)
Molecular Ion (M⁺): An odd molecular weight is expected due to the presence of two nitrogen atoms (Nitrogen Rule). The molecular ion peak at m/z = 140 should be observable.
Major Fragmentation Pathways: Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[9] Cleavage of the C-C bond adjacent to the nitrogen atoms is expected to be a primary fragmentation route.
Predicted m/z
Proposed Fragment
Fragmentation Pathway
140
[C₈H₁₆N₂]⁺
Molecular Ion (M⁺)
125
[M - CH₃]⁺
Loss of the N-methyl group.
97
[C₆H₁₁N]⁺
α-cleavage at the piperidine ring with loss of C₂H₅N.
83
[C₅H₉N]⁺
α-cleavage at the pyrrolidine ring with loss of C₃H₇N.
70
[C₄H₈N]⁺
Further fragmentation of the pyrrolidine ring.
57
[C₃H₇N]⁺
Further fragmentation of the piperidine ring.
Experimental Protocol for MS Data Acquisition
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and creating a library-searchable spectrum. Electrospray Ionization (ESI) in positive ion mode would also be effective, likely generating a prominent [M+H]⁺ ion at m/z = 141.
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion and its fragments.
Caption: Summary of predicted spectroscopic features for 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine.
Conclusion
This technical guide provides a comprehensive predicted spectroscopic profile of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine, along with standardized methodologies for data acquisition. The predicted NMR, IR, and MS data offer a robust framework for researchers to confirm the synthesis and purification of this important heterocyclic building block. The application of advanced 2D NMR techniques will be crucial for the definitive assignment of its complex proton and carbon signals, thereby enabling its confident use in pharmaceutical research and development.
References
Bicyclobutane reactivity enables access to densely functionalized aza-multicyclic compounds. (n.d.). University of Pennsylvania. Retrieved from [Link]
H.NMR-Spectrum of Compound{2} | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]
C–C Cleavage Approach to C–H Functionalization of Saturated Aza-Cycles. (2020). ACS Catalysis, 10(5), 2929–2941. [Link]
β-Functionalization of Saturated Aza-Heterocycles Enabled by Organic Photoredox Catalysis. (2021). ACS Catalysis, 11(5), 3153–3158. [Link]
C C Cleavage Approach to C H Functionalization of Saturated Aza-Cycles. (2020). PubMed. Retrieved from [Link]
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1 H NMR spectra of compound 3a. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]
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IR Absorption Frequencies of Functional Groups. (n.d.). Scribd. Retrieved from [Link]
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Infrared Spectroscopy. (n.d.). Michigan State University. Retrieved from [Link]
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β-Functionalization of Saturated Aza-Heterocycles Enabled by Organic Photoredox Catalysis. (n.d.). University of North Carolina at Chapel Hill. Retrieved from [Link]
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Polish Academy of Sciences. Retrieved from [Link]
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1H-Pyrrolo(2,3-b)pyridine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
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¹H and ¹³C NMR chemical shifts of 6a | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]
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Purity and characterization of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
An In-depth Technical Guide: Purity and Characterization of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Sci...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide:
Purity and Characterization of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
Authored For: Researchers, Scientists, and Drug Development Professionals
From the Desk of: A Senior Application Scientist
Foreword: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the journey from a chemical starting material to a final Active Pharmaceutical Ingredient (API) is a meticulously controlled process. The structural integrity and purity of each intermediate are paramount, as any deviation can cascade through the synthesis, impacting the safety, efficacy, and regulatory compliance of the final drug product.[1][2] 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine, a bicyclic amine scaffold, represents a class of building blocks increasingly utilized in medicinal chemistry due to their rigid, three-dimensional structures which can confer desirable pharmacokinetic properties to a molecule.[3] This guide provides a comprehensive framework for the robust analytical characterization and purity assessment of this critical intermediate, grounding every recommendation in the principles of scientific integrity and causality.
Before delving into analytical methodologies, it is essential to establish the fundamental properties of the target compound. This profile serves as the foundational reference for all subsequent analytical work.
Note: The structure contains multiple chiral centers, making stereochemical characterization a critical component of its analysis.
The Orthogonal Approach to Purity Determination
A single analytical technique is insufficient to declare a compound "pure." True analytical rigor is achieved through an orthogonal approach, employing multiple, distinct methods whose separation and detection principles are different. This strategy ensures that impurities co-eluting or not detected by one method are captured by another, providing a validated and trustworthy purity value.
Caption: Orthogonal workflow for comprehensive purity assessment.
Chromatographic Purity: The Cornerstone of Analysis
Chromatography is the primary tool for separating the main compound from its organic impurities, which can include unreacted starting materials, by-products, or degradation products.[1][6]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis of non-volatile organic compounds.[7][8] For a bicyclic amine like 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine, a reversed-phase method is typically the first choice.
Causality Behind Method Choices:
Column: A C18 stationary phase is selected for its hydrophobic nature, which provides good retention for the largely aliphatic structure of the analyte.
Mobile Phase: An acetonitrile/water gradient is used to elute a wide range of potential impurities with varying polarities. A low concentration of an amine modifier like triethylamine (TEA) or a volatile buffer like ammonium formate is crucial to prevent peak tailing by masking active silanol sites on the silica support that interact with the basic amine analyte.
Detector: UV detection is often used, but since the analyte lacks a strong chromophore, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be employed as a more universal detection method for non-volatile compounds.
Step-by-Step HPLC Protocol:
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 acetonitrile:water mixture to create a 1 mg/mL stock solution.
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
Injection: Inject 5 µL of the sample solution.
Data Acquisition: Run the gradient method as detailed in the table below.
Analysis: Integrate all peaks detected. Calculate the area percent purity by dividing the main peak area by the total area of all peaks.
Table 1: Representative HPLC Method Parameters
Parameter
Condition
Rationale
Column
C18, 150 x 4.6 mm, 3.5 µm
Standard for reversed-phase separation of small molecules.
Mobile Phase A
0.1% Formic Acid in Water
Provides protons for good ionization in MS detection and pH control.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Organic solvent for eluting non-polar compounds.
Gradient
5% B to 95% B over 20 min
Ensures elution of both polar and non-polar impurities.
Flow Rate
1.0 mL/min
Standard flow for analytical scale columns.
Column Temp.
30 °C
Ensures reproducible retention times.
Detector
UV at 210 nm & CAD/MS
Low UV for end-absorption; CAD/MS for universal detection.[5]
Gas Chromatography (GC)
GC is ideal for analyzing volatile and thermally stable compounds, making it the preferred method for assessing residual solvents and volatile organic impurities.[8][9]
Causality Behind Method Choices:
Column: A polar "WAX" type column (e.g., DB-WAX) is chosen for its ability to resolve common polar solvents (e.g., methanol, ethanol, isopropanol) and less polar solvents (e.g., toluene, heptane).
Detector: A Flame Ionization Detector (FID) is used due to its excellent sensitivity to nearly all carbon-containing compounds, providing a uniform response factor for quantification without needing individual standards for every impurity.[9]
Inlet: Headspace sampling is preferred for residual solvent analysis to avoid injecting non-volatile matrix components onto the column.
Table 2: Representative GC Method Parameters
Parameter
Condition
Rationale
Column
DB-WAX, 30 m x 0.32 mm, 0.5 µm
Good selectivity for a wide range of solvent polarities.
Carrier Gas
Helium or Hydrogen
Inert carrier gas for sample transport.
Inlet Temp.
250 °C
Ensures rapid volatilization of the sample.
Oven Program
40 °C (5 min), ramp to 240 °C at 10 °C/min
Separates solvents based on boiling point.
Detector
FID at 260 °C
Universal detector for organic compounds.
Sample Prep.
Headspace: Dissolve sample in DMSO, incubate at 80°C
Introduces only volatile components into the system.
Chiral Purity: Resolving Stereoisomers
Given the presence of multiple stereocenters, the stereochemical purity of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine is as critical as its chemical purity. The different stereoisomers can have vastly different pharmacological and toxicological profiles. Chiral HPLC is the definitive technique for this analysis.[10][11]
Causality Behind Method Choices:
Column: Polysaccharide-based chiral stationary phases (CSPs), such as those coated with derivatives of cellulose or amylose (e.g., Chiralpak® IA, Chiralcel® OJ-H), are highly effective at resolving a wide range of chiral compounds, including amines.[11][12] The choice between normal-phase and reversed-phase elution depends on the specific CSP and analyte solubility.
Mobile Phase: In normal phase, a mixture of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol) is used. The alcohol modifier competes with the analyte for polar interaction sites on the CSP, and its concentration is a critical parameter for optimizing selectivity.[11]
Caption: Workflow for chiral HPLC method development.
Structural and Physicochemical Characterization
Once purity is established, the compound's identity and structure must be unequivocally confirmed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating molecular structure.[8] ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments.
Table 3: Representative NMR Data (¹H & ¹³C in CDCl₃)
Disclaimer: The following are predicted, representative values for instructional purposes, as public spectral data for this specific compound is limited. Actual spectra must be acquired and interpreted for definitive identification.
Nucleus
Predicted Chemical Shift (δ, ppm)
Multiplicity
Key Correlations (from 2D NMR)
¹H
3.0 - 3.5
m
Protons adjacent to nitrogen
2.45
s
N-CH₃ methyl protons
1.5 - 2.2
m
Aliphatic ring protons (CH, CH₂)
¹³C
55 - 65
CH, CH₂
Carbons adjacent to nitrogen
45.5
CH₃
N-CH₃ methyl carbon
25 - 40
CH, CH₂
Aliphatic ring carbons
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, through fragmentation, offers clues about its structure.[7] Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is used for LC-MS. For this amine, ESI in positive ion mode would be highly sensitive, readily forming the [M+H]⁺ ion.
Further fragmentation of the bicyclic ring system.
Thermal Analysis (DSC)
Differential Scanning Calorimetry (DSC) is used to determine the melting point and can also be used as a technique to measure absolute purity for highly crystalline substances (>98.5%).[6] The method is based on the Van't Hoff equation, where impurities depress and broaden the melting endotherm. This provides a purity value based on a different physical principle than chromatography, making it an excellent orthogonal check.[6]
Conclusion: Building a Certificate of Analysis
The comprehensive characterization of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine requires a multi-faceted, orthogonal analytical approach. Chromatographic techniques (HPLC, GC) establish the profile of organic and volatile impurities, while chiral chromatography ensures stereochemical integrity. Spectroscopic methods (NMR, MS) confirm the molecular structure, and thermal analysis (DSC) provides an orthogonal measure of absolute purity. By integrating the data from each of these self-validating systems, a researcher or drug development professional can establish a high-confidence purity and identity profile, ensuring the quality and reliability of this critical pharmaceutical intermediate for its downstream applications.
References
Arborpharmchem. (2024). API Intermediates Production Purity.
Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates?.
PYG Lifesciences. (2025). How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance.
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals.
The Therapeutic Promise of Pyrrolo[3,4-c]pyridine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Pyrrolo[3,4-c]pyridine Scaffold The pyrrolo[3,4-c]pyridine core, a bicyclic heteroaromatic system, has emerged as a privileged s...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Pyrrolo[3,4-c]pyridine Scaffold
The pyrrolo[3,4-c]pyridine core, a bicyclic heteroaromatic system, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and structural resemblance to endogenous purines make it an attractive starting point for the design of novel therapeutics.[1][2] This guide provides a comprehensive overview of the diverse biological activities of novel pyrrolo[3,4-c]pyridine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. The pyrrolopyridine framework is a key structural motif in a variety of biologically active compounds, including both natural products and synthetic molecules.[1] Its ability to mimic the purine ring of ATP allows for the design of potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3]
Anticancer Activity: A Multifaceted Approach to Targeting Malignancy
Pyrrolo[3,4-c]pyridine derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
Kinase Inhibition: A Dominant Strategy
The structural similarity of the pyrrolopyridine nucleus to the purine ring of ATP makes it an ideal scaffold for the development of kinase inhibitors.[3] These derivatives can act as ATP-competitive inhibitors, targeting the hinge region of the kinase domain.[3] The selectivity of these inhibitors is largely determined by the nature and position of substituents on the pyrrolopyridine core.[3]
FMS Kinase Inhibition:
A series of pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase overexpressed in various cancers.[4] Notably, compound 1r from a studied series exhibited an IC50 of 30 nM against FMS kinase, demonstrating significant potency and selectivity.[4] This compound also showed strong antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM.[4] The selectivity of compound 1r for cancer cells over normal fibroblasts highlights its therapeutic potential.[4]
Structure-Activity Relationship (SAR) for FMS Kinase Inhibitors:
The SAR for this class of compounds is still under investigation, but initial findings suggest that modifications to the diarylamide and diarylurea moieties attached to the pyrrolopyridine scaffold significantly impact potency and selectivity.[4]
Table 1: Anticancer Activity of Representative Pyrrolo[3,4-c]pyridine and Related Derivatives
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC
20g-s
Not specified
In vitro anticancer screen
19-29 µg/mL
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the in vitro potency of a compound against a specific kinase.
Materials:
Kinase of interest
Kinase-specific substrate peptide
ATP
Test compound (e.g., a pyrrolo[3,4-c]pyridine derivative)
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
ADP-Glo™ Kinase Assay Kit (Promega) or similar
White, opaque 96-well or 384-well plates
Procedure:
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
Kinase Reaction:
In a 96-well plate, add the serially diluted test compound or DMSO (vehicle control).
Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
Initiate the reaction by adding a mixture of the substrate and ATP.
Incubate the plate at 30°C for 60 minutes.
ADP Detection:
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
Data Analysis:
Measure the luminescence using a plate reader.
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]
Diagram 1: Kinase Inhibition Assay Workflow
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Cytotoxicity against Cancer Cell Lines
The anticancer potential of pyrrolo[3,4-c]pyridine derivatives is further evaluated by assessing their cytotoxicity against various cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
Cancer cell line of interest
Complete cell culture medium
Test compound
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or acidified isopropanol)
96-well plates
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.[1][2][5][6][7]
Diagram 2: MTT Assay Principle
Caption: Principle of the MTT assay for determining cell viability.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Pyrrolo[3,4-c]pyridine derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response.
Mechanism of Action
The anti-inflammatory effects of some pyrrolopyridine derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).[8]
Structure-Activity Relationship (SAR) for Anti-inflammatory Agents
For a series of pyrrolo[2,3-d]pyrimidine derivatives, the introduction of a 4-methoxyphenyl group at the 7-position was found to enhance anti-inflammatory activity.[9] Further studies are needed to fully elucidate the SAR for the pyrrolo[3,4-c]pyridine scaffold in this context.
Other Biological Activities
The versatility of the pyrrolo[3,4-c]pyridine scaffold extends to a range of other biological activities, including:
Antidiabetic Activity: Some derivatives have been shown to reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells.[1]
Antimycobacterial Activity: Certain pyrrolo[3,4-c]pyridine-3-one derivatives act as inhibitors of the InhA enzyme, a key enzyme in Mycobacterium tuberculosis.[1]
Antiviral Activity: Derivatives of this scaffold have been investigated as inhibitors of HIV-1 integrase.[1]
Analgesic and Sedative Activity: A number of pyrrolo[3,4-c]pyridine derivatives have been studied for their effects on the central nervous system, demonstrating potential as analgesic and sedative agents.[1][2]
Synthesis of Pyrrolo[3,4-c]pyridine Derivatives
Several synthetic routes to the pyrrolo[3,4-c]pyridine core and its derivatives have been developed. The choice of synthetic strategy depends on the desired substitution pattern. Common methods include the annulation of the pyrrole ring onto a pre-existing pyridine ring, or vice versa.[10] Multi-component reactions have also been employed to construct the pyrrolo[3,4-b]pyridine skeleton in a single step.[11]
General Synthetic Scheme
A review of the synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) highlights three main approaches: annulation of the pyrrole moiety, annulation of the pyridine ring, and tandem closure of both rings.[10]
Diagram 3: General Synthetic Approaches to Pyrrolo[3,4-c]pyridines
Caption: General strategies for the synthesis of the pyrrolo[3,4-c]pyridine scaffold.
In Vivo Evaluation of Anticancer Activity
Promising candidates identified through in vitro screening are further evaluated in vivo using animal models to assess their efficacy and safety.
Experimental Protocol: In Vivo Anticancer Efficacy in Mouse Xenograft Models
Animal Model:
Immunodeficient mice (e.g., nude or SCID mice) are commonly used to prevent rejection of human tumor xenografts.
Procedure:
Tumor Cell Implantation: Human cancer cells are implanted subcutaneously into the flanks of the mice.
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly.
Treatment: Once tumors reach a predetermined size, mice are randomized into control and treatment groups. The test compound is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection).
Efficacy Assessment: Tumor growth is monitored throughout the study. The efficacy of the treatment is determined by comparing the tumor growth in the treated group to the control group.
Toxicity Assessment: The general health and body weight of the mice are monitored to assess the toxicity of the compound.
Endpoint: The study is terminated when tumors in the control group reach a specified size, and tumors are excised for further analysis (e.g., histology, biomarker analysis).[12]
Conclusion and Future Directions
The pyrrolo[3,4-c]pyridine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The diverse range of biological activities, particularly in the areas of oncology and inflammation, underscores the importance of continued research into this class of compounds. Future efforts should focus on:
Elucidation of detailed structure-activity relationships to guide the rational design of more potent and selective inhibitors.
Exploration of novel therapeutic targets for pyrrolo[3,4-c]pyridine derivatives.
Optimization of pharmacokinetic and pharmacodynamic properties to improve their drug-like characteristics.
Advancement of the most promising candidates into clinical development. While some pyrrolopyrimidine-based kinase inhibitors are in clinical trials, the clinical translation of pyrrolo[3,4-c]pyridine derivatives remains an important future goal.[13][14]
This guide provides a solid foundation for researchers and drug development professionals to understand and explore the significant therapeutic potential of novel pyrrolo[3,4-c]pyridine derivatives.
References
Wójcicka, A.; Redzicka, A. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals2021 , 14, 354. [Link]
Wójcicka, A.; Redzicka, A. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed2021 . [Link]
Cell Viability Assays. In Assay Guidance Manual; National Center for Biotechnology Information (US): Bethesda (MD), 2004. [Link]
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments2013 , e50556. [Link]
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Accessed January 20, 2026. [Link]
Radi, M.; Schenone, S.; Botta, M. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry2017 , 24, 25. [Link]
Ershov, O. V.; Ershova, A. I. Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview). Chemistry of Heterocyclic Compounds2020 , 56, 518-520. [Link]
El-Damasy, A. K.; et al. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters2017 , 27, 15, 3451-3456. [Link]
How do kinase assays work?. BMG LABTECH. Published September 1, 2020. [Link]
Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions. RSC Advances2015 , 5, 97561-97568. [Link]
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences2024 , 25, 7640. [Link]
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry2024 , 39, 1. [Link]
Al-Qawasmeh, R. A.; et al. Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents2017 , 27, 4, 423-443. [Link]
Al-Salahi, R.; et al. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules2016 , 21, 10, 1358. [Link]
Pyrrole synthesis. Organic Chemistry Portal. Accessed January 20, 2026. [Link]
In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences2014 , 4, 3, 56-65. [Link]
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Ask this paper | Bohrium. Published July 12, 2024. [Link]
Haroon ur Rashid, et al. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances2021 , 11, 6885-6913. [Link]
Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. Medicinal Chemistry Research2012 , 21, 3845-3853. [Link]
The Pyrrolo[2,3-c]pyridine Scaffold: A Privileged Core for Novel Therapeutics
An In-depth Technical Guide for Drug Discovery Professionals Introduction: The Rise of a Versatile Pharmacophore In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged sc...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Rise of a Versatile Pharmacophore
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—cores that can be readily modified to interact with a diverse range of biological targets. The pyrrolo[2,3-c]pyridine, also known as 6-azaindole, has solidified its status as one such scaffold.[1] Its unique electronic properties and structural resemblance to endogenous purines make it an exceptional starting point for the design of potent and selective modulators of key proteins involved in human disease. This guide provides a comprehensive overview of the major therapeutic targets addressable by this versatile core, offering field-proven insights and detailed methodologies for researchers in drug development.
The pyrrolo[2,3-c]pyridine framework and its bioisosteres, such as the pyrrolo[2,3-b] and pyrrolo[2,3-d]pyrimidine systems, serve as mimics of the adenine base in ATP.[2] This inherent characteristic makes them ideal candidates for competitive inhibition of ATP-binding sites, a feature common to a vast and critical class of enzymes: the kinases. Consequently, a significant portion of research has focused on developing kinase inhibitors for oncology and inflammatory diseases.[1][2] However, the therapeutic potential of this scaffold extends beyond kinase inhibition, encompassing targets in neurodegenerative disorders and epigenetic regulation.
Part 1: The Kinome - A Primary Hunting Ground for Pyrrolopyridine Inhibitors
The human kinome represents one of the most widely pursued target families for drug discovery, particularly in oncology. Kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many cancers and inflammatory conditions. The pyrrolopyridine scaffold has proven to be a highly effective core for developing specific and potent kinase inhibitors.
Cyclin-Dependent Kinases (CDKs): Halting the Aberrant Cell Cycle
CDKs are serine/threonine kinases that act as the engine of the cell cycle.[3] Their aberrant activity is a fundamental driver of uncontrolled cell proliferation in cancer.[4] The pyrrolopyridine core has been successfully utilized to develop inhibitors targeting several key CDKs.
Mechanism & Rationale: By competitively binding to the ATP pocket of CDKs, these inhibitors prevent the phosphorylation of key substrates like the retinoblastoma protein (Rb).[5] This blockade leads to cell cycle arrest, typically at the G1/S transition, and can induce apoptosis (programmed cell death).[5][6] The selectivity of these inhibitors for specific CDKs is a critical aspect of their design, as off-target inhibition of essential CDKs like CDK1 can lead to toxicity.[4]
Key Targets & Indications:
CDK2: Often hyperactive in cancers where resistance to CDK4/6 inhibitors has developed. Selective CDK2 inhibition is a promising strategy for treating HR+/HER2- metastatic breast cancer patients who have progressed on CDK4/6 therapy.[4]
CDK8/CDK19: These kinases are part of the Mediator complex and act as transcriptional regulators. They are considered oncogenes in colorectal cancer through their regulation of the WNT/β-catenin signaling pathway.[7][8]
CDK9: A key component of the positive transcription elongation factor b (P-TEFb), CDK9 is crucial for the transcription of anti-apoptotic proteins like Mcl-1 and c-Myc. Its inhibition is a therapeutic strategy for pancreatic ductal adenocarcinoma (PDAC) and other cancers.[5]
Signaling Pathway: CDK Regulation of the Cell Cycle
Caption: CDK4/6 and CDK2 sequentially phosphorylate pRb to drive G1/S phase transition.
Janus Kinases (JAKs): Quelling Cytokine Storms
The JAK-STAT signaling pathway is a critical communication highway for over 50 cytokines and growth factors, making it a central regulator of the immune system.[9] Dysregulation of this pathway is implicated in a host of autoimmune diseases and cancers. The pyrrolo[2,3-d]pyrimidine scaffold, notably found in the approved drug Tofacitinib, is a cornerstone of JAK inhibitor design.[9]
Mechanism & Rationale: JAK inhibitors function by binding to the ATP-binding site of one or more JAK family members (JAK1, JAK2, JAK3, TYK2).[9] This prevents the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins. Activated STATs would normally dimerize, translocate to the nucleus, and regulate the transcription of pro-inflammatory genes. By blocking this cascade, JAK inhibitors effectively dampen the inflammatory response.[9] Some novel approaches involve creating dual JAK/HDAC inhibitors to overcome resistance mechanisms in solid tumors.[10][11]
Key Targets & Indications:
JAK1/JAK3: Inhibition of these is particularly effective for treating autoimmune conditions like rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[9][12]
JAK1/JAK2: Co-inhibition is a strategy for myeloproliferative neoplasms.
JAK3: Selective inhibition is highly sought after for autoimmune diseases, as JAK3's function is primarily restricted to lymphocytes, potentially reducing off-target effects.[9] The 1H-pyrrolo[2,3-b]pyridine scaffold has been used to mimic the core of established JAK inhibitors.[9]
Other Promising Kinase Targets
The versatility of the pyrrolopyridine scaffold allows it to be tailored for a range of other kinases:
FMS Kinase (CSF-1R): Overexpressed in ovarian, prostate, and breast cancers, as well as in inflammatory disorders like rheumatoid arthritis.[13] Pyrrolo[3,2-c]pyridine derivatives have shown potent and selective FMS inhibition.[13]
Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling is a known driver in various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[14]
c-Met: A receptor tyrosine kinase whose dysregulation is linked to tumor growth, invasion, and metastasis. Novel pyrrolo[2,3-b]pyridine derivatives have been designed with potent c-Met inhibitory activity.[15]
Part 2: Targeting Neurodegeneration and Epigenetics
While the kinome is a major focus, the therapeutic reach of pyrrolopyridines extends to other critical areas of unmet medical need, including neurodegenerative diseases and cancer epigenetics.
Glycogen Synthase Kinase 3β (GSK-3β) and Tau Pathology in Alzheimer's Disease
Alzheimer's disease (AD) is characterized by two main pathological hallmarks: amyloid-beta plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[16] GSK-3β is a key kinase responsible for this pathological tau hyperphosphorylation.
Mechanism & Rationale: Pyrrolo[2,3-b]pyridine-based compounds have been rationally designed as highly potent GSK-3β inhibitors.[17][18] By inhibiting GSK-3β, these compounds directly reduce the phosphorylation of tau at key pathological sites (like Ser396), preventing the formation of NFTs.[17][18] This action is expected to protect neurons, promote neurite outgrowth, and ultimately ameliorate the cognitive decline associated with AD.[17]
Beyond Inhibition - Imaging Agents: The affinity of the pyrrolo[2,3-c]pyridine scaffold for tau aggregates has also been exploited to develop novel Positron Emission Tomography (PET) imaging agents.[16][19] These tracers allow for the in-vivo visualization and diagnosis of tau pathology in the brains of AD patients, a crucial tool for both diagnosis and monitoring the efficacy of new therapies.[19]
Workflow for GSK-3β Inhibitor Validation
Caption: A typical workflow for validating a novel GSK-3β inhibitor for Alzheimer's disease.
Lysine-Specific Demethylase 1 (LSD1): An Epigenetic Eraser
LSD1 is a histone demethylase that plays a critical role in regulating gene expression by removing methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9).[20] It is a promising therapeutic target in oncology, particularly in acute myeloid leukemia (AML).
Mechanism & Rationale: Pyrrolo[2,3-c]pyridines have been developed as a new class of highly potent and, importantly, reversible LSD1 inhibitors.[20] By binding to the enzyme's active site, they prevent the demethylation of key histone marks, leading to changes in gene expression that can halt cancer cell proliferation and induce differentiation. The reversibility of these inhibitors may offer a better safety profile compared to irreversible inhibitors that have advanced to clinical trials.[20]
Part 3: Experimental Protocols for Target Validation
Advancing a compound from a hit to a lead requires rigorous and reproducible experimental validation. The protocols described here represent self-validating systems for assessing the activity of novel pyrrolopyridine derivatives against their intended targets.
Protocol 1: In Vitro Kinase Inhibition Assay (Example: CDK2)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Reagents & Materials:
Recombinant human CDK2/Cyclin A2 enzyme.
Kinase substrate (e.g., a synthetic peptide with a phosphorylation site).
Adenosine-5'-triphosphate (ATP), radiolabeled [γ-³²P]ATP or fluorescently-labeled ATP analog.
Test compound stock solution (e.g., 10 mM in DMSO).
Scintillation counter or fluorescence plate reader.
Procedure:
Prepare serial dilutions of the test compound in kinase buffer, typically ranging from 100 µM to 1 pM.
In a 96-well plate, add 10 µL of each compound dilution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
Add 20 µL of the CDK2/Cyclin A2 enzyme/substrate mixture to each well.
Pre-incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
Initiate the kinase reaction by adding 20 µL of the ATP solution (containing a mix of cold and hot ATP).
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.
Stop the reaction using an appropriate method (e.g., adding EDTA or spotting onto a phosphocellulose membrane).
Quantify the amount of phosphorylated substrate using a scintillation counter or fluorescence reader.
Data Analysis & Causality:
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
Plot the percent inhibition against the logarithm of the compound concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Rationale: This assay directly measures the compound's ability to interfere with the enzyme's catalytic activity. A low nanomolar IC50 value indicates a potent inhibitor. Running the assay at the Km of ATP for the enzyme ensures that the inhibition is competitive and relevant.[3]
Solubilization solution (e.g., DMSO or acidified isopropanol).
96-well cell culture plates.
Microplate reader (570 nm).
Procedure:
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).
After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
Remove the medium and dissolve the formazan crystals in the solubilization solution.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis & Causality:
The absorbance is directly proportional to the number of viable cells.
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
Plot viability against compound concentration to determine the IC50 (the concentration that inhibits cell growth by 50%).
Rationale: This assay provides a functional readout of the compound's effect on cell proliferation, which is the ultimate goal of an anticancer agent. A low micromolar or nanomolar IC50 value suggests the compound is active in a cellular context.[13][21]
Protocol 3: Western Blot for Target Engagement (Example: p-GSK-3β)
Objective: To confirm that the compound inhibits the target kinase within the cell, leading to a decrease in the phosphorylation of its downstream substrate.
Reagents & Materials:
Cell line (e.g., SH-SY5Y neuroblastoma cells).[18]
Test compound.
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
Treat cells with the test compound at various concentrations for a defined time.
Lyse the cells and quantify the protein concentration of the lysates.
Separate equal amounts of protein by SDS-PAGE.
Transfer the separated proteins to a PVDF membrane.
Block the membrane (e.g., with 5% non-fat milk) to prevent non-specific antibody binding.
Incubate the membrane with the primary antibody overnight at 4°C.
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
Wash again and apply the chemiluminescent substrate.
Capture the signal using an imaging system.
Data Analysis & Causality:
Quantify the band intensities for the phosphorylated protein and the total protein.
Normalize the phosphorylated protein signal to the total protein signal and the loading control (β-actin).
A dose-dependent decrease in the p-Tau/total Tau or an increase in p-GSK-3β (Ser9, an inhibitory mark) ratio confirms target engagement.
Rationale: This experiment provides direct evidence that the compound is hitting its intended target inside the cell and modulating the downstream signaling pathway as hypothesized.[17][18] It bridges the gap between biochemical potency and cellular function.
Conclusion and Future Directions
The pyrrolo[2,3-c]pyridine scaffold and its close relatives have unequivocally demonstrated their value in modern drug discovery. Their success as kinase inhibitors in oncology and immunology is well-established, with multiple compounds in clinical trials or already approved. The future for this privileged core remains bright, with exciting new avenues continually emerging. The development of selective inhibitors for challenging neurodegenerative targets like GSK-3β and the exploration of epigenetic regulators like LSD1 highlight the scaffold's remarkable adaptability. As our understanding of complex disease biology deepens, the rational design of novel therapeutics based on the pyrrolopyridine framework will undoubtedly continue to yield next-generation medicines for a wide range of human diseases.
References
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (URL: )
Pyrrolo[2,3-c]pyridines as imaging agents for neurofibrilary tangles. (URL: )
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (URL: )
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (URL: )
Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. (URL: )
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (URL: )
Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. (URL: )
Design of Rational JAK3 Inhibitors Based on the Parent Core Structure of 1,7-Dihydro-Dipyrrolo [2,3-b:3′,2′-e] Pyridine. (URL: )
Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. (URL: [Link])
Development of pyrolo[2,3-c]pyrazole, pyrolo[2,3-d]pyrimidine and their bioisosteres as novel CDK2 inhibitors with potent in vitro apoptotic anti-proliferative activity: Synthesis, biological evaluation and molecular dynamics investigations. (URL: [Link])
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (URL: [Link])
Pyrrolo[2,3-c]pyridines as Imaging Agents for Neurofibrilary Tangles. (URL: [Link])
Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. (URL: [Link])
Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. (URL: [Link])
View of Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (URL: [Link])
Discovery of the Novel 1 H -Pyrrolo[2,3- b ]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (URL: [Link])
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (URL: [Link])
Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. (URL: [Link])
Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. (URL: [Link])
Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (URL: [Link])
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (URL: [Link])
Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. (URL: [Link])
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (URL: [Link])
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (URL: [Link])
Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. (URL: [Link])
The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. (URL: [Link])
Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. (URL: [Link])
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (URL: [Link])
A Technical Guide to the Synthetic Strategies for the 6-Azaindole Core
The 6-azaindole scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds, including kinase inhibitors and antivira...
Author: BenchChem Technical Support Team. Date: January 2026
The 6-azaindole scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds, including kinase inhibitors and antiviral agents.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, potentially enhancing pharmacological properties such as binding affinity and metabolic stability.[2][3] This guide provides an in-depth review of the primary synthetic strategies employed to construct the 6-azaindole core, offering field-proven insights for researchers and drug development professionals.
The Fischer Indole Synthesis: A Classic Reimagined
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, has traditionally been viewed as inefficient for constructing azaindoles. This is attributed to the electron-deficient nature of the pyridine ring, which disfavors the critical[4][4]-sigmatropic rearrangement step.[5] However, recent studies have demonstrated that this classical method can be effectively applied for the synthesis of 4- and 6-azaindoles by incorporating electron-donating groups (EDGs) on the starting pyridylhydrazine.[4][6][7]
The presence of an EDG, such as a methoxy or methylthio group, ortho or para to the hydrazine moiety facilitates the key cyclization step.[6] This "push-pull" mechanism enhances the nucleophilicity of the enamine intermediate, promoting the formation of the new carbon-carbon bond.
Visualizing the Fischer Indole Synthesis
Caption: A simplified workflow of the Fischer indole synthesis for 6-azaindoles.
Representative Protocol: Synthesis of 4- and 6-Azaindoles via Fischer Reaction
This protocol is adapted from the work of Jeanty et al.[4][7]
Hydrazone Formation: The pyridylhydrazine bearing an electron-donating group is reacted with a suitable ketone or aldehyde in the presence of an acid catalyst (e.g., H₂SO₄) to form the corresponding hydrazone.
Cyclization: The hydrazone is then heated in a high-boiling solvent under acidic conditions to induce the[4][4]-sigmatropic rearrangement and subsequent cyclization.
Aromatization: Elimination of ammonia from the cyclized intermediate yields the aromatic 6-azaindole core.
Palladium-Catalyzed Cross-Coupling Strategies: A Modern Approach
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of complex heterocyclic systems, including 6-azaindoles.[8][9] These methods offer high efficiency, functional group tolerance, and the ability to construct the azaindole core through various bond-forming strategies.
A. Sequential C-C and C-N Coupling
A notable strategy involves the sequential, site-selective palladium-catalyzed Sonogashira and C-N coupling reactions starting from 3,4-dibromopyridine.[8] This approach allows for the controlled introduction of substituents at different positions of the 6-azaindole nucleus. The synthesis of 6-azaindoles is achieved through a Sonogashira reaction of 3,4-dibromopyridine with an alkyne, followed by a palladium-catalyzed tandem C-N coupling and cyclization with an amine, with yields reaching up to 80%.[8]
Visualizing Sequential Coupling
Caption: Workflow for the synthesis of 6-azaindoles via sequential Pd-catalyzed reactions.
B. Larock Heteroannulation
The Larock indole synthesis, a palladium-catalyzed annulation of alkynes with o-haloanilines, has been successfully adapted for the synthesis of 5- and 6-azaindoles. This method involves the reaction of an aminohalopyridine with an internal alkyne in the presence of a palladium catalyst.[9]
C. Cascade C-N/Heck Cross-Coupling
A practical method for synthesizing azaindoles from amino-o-bromopyridines and alkenyl bromides has been developed, involving a palladium-catalyzed cascade amination/Heck coupling.[10] The initial C-N cross-coupling is followed by an in situ imine/enamine formation and a subsequent intramolecular Heck reaction to afford the azaindole nucleus.[10]
Novel Cyclization Strategies
Beyond traditional and palladium-catalyzed methods, several innovative cyclization strategies have been developed for the synthesis of the 6-azaindole core.
A. Formal Electrophilic [4+1] Cyclization
A scalable and efficient synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles has been reported, proceeding via a formal electrophilic [4+1] cyclization of 3-amino-4-methylpyridines with trifluoroacetic anhydride (TFAA).[1][11][12] In this reaction, TFAA acts as a C1-bielectrophile and a trifluoroacetylating agent.[12] This metal-free approach is regioselective and requires no catalyst.[12]
Representative Protocol: [4+1] Cyclization
This protocol is based on the work of Ivonin et al.[1][11]
Reaction Setup: 3-Amino-4-methylpyridine is treated with an excess of trifluoroacetic anhydride in a suitable solvent.
Cyclization: The reaction mixture is heated, promoting the cyclization cascade.
Workup and Isolation: The reaction is quenched, and the product is isolated and purified.
B. Intramolecular Diels-Alder Reaction of Oxazoles
A novel approach to the 6-azaindole core involves an intramolecular Diels-Alder reaction of oxazoles (IMDAO).[13][14] This strategy provides direct access to the 6-azaindole scaffold and has been successfully applied in the total synthesis of the marine natural product marinoquinoline A.[14]
Other Notable Synthetic Routes
Conclusion
The synthesis of the 6-azaindole core has evolved significantly, with a diverse array of methodologies now available to medicinal chemists. While classical methods like the Fischer indole synthesis have been revitalized through a deeper mechanistic understanding, modern palladium-catalyzed cross-coupling reactions offer unparalleled efficiency and scope. Furthermore, novel cyclization strategies continue to expand the toolkit for accessing this important heterocyclic scaffold. The choice of synthetic route will ultimately depend on the desired substitution pattern, scale of the reaction, and the availability of starting materials. This guide provides a comprehensive overview to aid researchers in navigating these choices and advancing the development of novel 6-azaindole-based therapeutics.
References
Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions. Sci-Hub.
Synthesis of 4- and 6-Azaindoles via the Fischer Indole Reaction. (2010-01-21). 6
Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters.
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Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions. Organic Chemistry Portal.
Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing.
Synthesis of 4- and 6-azaindoles via the Fischer reaction. Semantic Scholar.
Palladium-Catalyzed α-Heteroarylation Route to 4-, 5-, 6- and 7-Azaindoles. 16
Azaindoles in Medicinal Chemistry. PharmaBlock.
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Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC - PubMed Central.
Synthesis of 6-azaindoles with “unusual” substitution pattern | Poster Board #240. American Chemical Society.
Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers (RSC Publishing).
Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. Organic Chemistry Frontiers (RSC Publishing).
Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. 15
Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. American Chemical Society.
Enantioselective Synthesis of 4- and 6-Azaindolines by a Cation-Directed Cyclization. NIH.
Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles.
Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A | Request PDF. ResearchGate.
Palladium-Catalyzed Heteroannulation Route to Azaindoles. 17
Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A | Organic Letters. ACS Publications.
Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv.
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
Synthesis of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine Derivatives: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals The 6-methyloctahydro-1H-pyrrolo[2,3-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologicall...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
The 6-methyloctahydro-1H-pyrrolo[2,3-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of functional groups, making it an attractive target for the design of novel therapeutics. This guide offers a detailed exploration of the synthetic strategies for accessing this important scaffold and its derivatives, providing both theoretical insights and practical, step-by-step protocols.
Introduction: The Significance of the Pyrrolo[2,3-c]pyridine Core
Pyrrolopyridines, also known as azaindoles, are bioisosteres of indole and are prevalent in numerous pharmacologically active molecules.[1] The fusion of a pyrrole ring to a pyridine ring creates a bicyclic system with a unique electronic and steric profile. The saturated octahydro variant, specifically the 6-methyloctahydro-1H-pyrrolo[2,3-c]pyridine core, offers a conformationally constrained scaffold that is crucial for optimizing ligand-receptor interactions. Derivatives of this and related pyrrolopyridine systems have shown promise in various therapeutic areas, acting as kinase inhibitors and modulators of other key biological targets.[2]
This document outlines several key synthetic approaches to the 6-methyloctahydro-1H-pyrrolo[2,3-c]pyridine core and its derivatives, including methods for both the construction of the bicyclic system and its subsequent functionalization.
Synthetic Strategies for the Octahydropyrrolo[2,3-c]pyridine Core
The construction of the octahydropyrrolo[2,3-c]pyridine scaffold can be approached in several ways, primarily categorized by the order of ring formation and saturation. The main strategies include:
Construction of the Pyrrole Ring onto a Pyridine Precursor followed by Reduction: This is a common approach where a substituted pyridine is used as the starting material, and the pyrrole ring is annulated onto it. The resulting aromatic pyrrolo[2,3-c]pyridine is then fully saturated via catalytic hydrogenation.
Intramolecular [3+2] Cycloaddition of Azomethine Ylides: This elegant and often stereoselective method allows for the direct construction of the saturated pyrrolidine ring fused to the piperidine ring in a single step.
Construction of the Pyridine Ring onto a Pyrrole Precursor: In this less common but viable strategy, a pre-functionalized pyrrole serves as the template for the construction of the fused pyridine ring.
Protocol 1: Synthesis via Pyrrole Annulation and Subsequent Hydrogenation
This strategy involves the initial synthesis of a substituted 1-methyl-1H-pyrrolo[2,3-c]pyridine, followed by catalytic hydrogenation to yield the desired saturated scaffold.
Step 1a: Reductive Cyclization of an Enamine Precursor
A two-step approach starting from 4-methyl-3-nitropyridine allows for the high-yield synthesis of the 1H-pyrrolo[2,3-c]pyridine core. The reaction of 4-methyl-3-nitropyridines with dimethylformamide dimethyl acetal (DMF-DMA) generates an enamine, which then undergoes reductive cyclization.[1]
Diagram: Synthesis of the Pyrrolo[2,3-c]pyridine Core
Caption: General workflow for the synthesis of the octahydropyrrolo[2,3-c]pyridine scaffold.
Experimental Protocol:
Enamine Formation: To a solution of 4-methyl-3-nitropyridine (1.0 eq) in anhydrous DMF, add dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq). Heat the mixture at 100-120 °C for 4-6 hours, monitoring the reaction by TLC. After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate, which can often be used in the next step without further purification.
Reductive Cyclization: Dissolve the crude enamine in acetic acid. Add zinc dust (5.0 eq) portion-wise while maintaining the temperature below 40 °C. Stir the reaction mixture at room temperature for 12-16 hours. Filter the reaction mixture through a pad of Celite and wash with ethyl acetate. Neutralize the filtrate with a saturated solution of sodium bicarbonate and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford 1H-pyrrolo[2,3-c]pyridine.[1]
N-Methylation: To a solution of 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture for 30 minutes at 0 °C, then add methyl iodide (1.2 eq). Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction carefully with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield 1-methyl-1H-pyrrolo[2,3-c]pyridine.
Catalytic Hydrogenation: In a high-pressure reactor, dissolve 1-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in glacial acetic acid. Add Adam's catalyst (PtO₂) (0.1 eq). Pressurize the reactor with hydrogen gas (50-70 bar) and stir at room temperature for 24-48 hours.[3][4] Carefully release the pressure and filter the catalyst over a pad of Celite. Concentrate the filtrate under reduced pressure. Dissolve the residue in water, basify with solid sodium hydroxide, and extract with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 6-methyloctahydro-1H-pyrrolo[2,3-c]pyridine.
Protocol 2: Intramolecular [3+2] Cycloaddition of an Azomethine Ylide
This method provides a convergent and often highly stereoselective route to the octahydropyrrolo[2,3-c]pyridine core. An azomethine ylide is generated in situ and undergoes an intramolecular cycloaddition with a tethered alkene.
Diagram: Intramolecular [3+2] Cycloaddition
Caption: Conceptual workflow for the intramolecular [3+2] cycloaddition approach.
Experimental Protocol:
Precursor Synthesis: The synthesis begins with the preparation of a linear precursor containing both the amine and the tethered alkene necessary for the cycloaddition. This can typically be achieved through standard synthetic transformations such as reductive amination or amide coupling.
Azomethine Ylide Generation and Cycloaddition: A solution of the precursor aldehyde or ketone and an amino acid (such as sarcosine for N-methylation) in a suitable solvent (e.g., toluene or xylenes) is heated to reflux.[5] The azomethine ylide is generated in situ via decarboxylative condensation. The intramolecular [3+2] cycloaddition then proceeds to form the bicyclic product. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is then purified by column chromatography. The stereochemical outcome of the cycloaddition can often be influenced by the choice of catalyst and reaction conditions.[6]
Functionalization of the 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine Scaffold
Once the core scaffold is synthesized, further derivatization can be achieved to explore structure-activity relationships.
Protocol 3: N-Alkylation of the Piperidine Nitrogen
The secondary amine in the piperidine ring is a key handle for introducing a wide range of substituents.
Experimental Protocol:
To a solution of 6-methyloctahydro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate or triethylamine (2.0-3.0 eq).
Add the desired alkylating agent (e.g., an alkyl halide or benzyl bromide) (1.1-1.5 eq) to the mixture.
Stir the reaction at room temperature or heat as necessary, monitoring by TLC.
Upon completion, filter off any inorganic salts and concentrate the filtrate.
Purify the residue by column chromatography or preparative HPLC to obtain the N-alkylated derivative.
Protocol 4: Reductive Amination
Reductive amination provides an alternative method for introducing substituents on the piperidine nitrogen.
Experimental Protocol:
Dissolve 6-methyloctahydro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) and an aldehyde or ketone (1.1 eq) in a solvent such as methanol or dichloromethane.
Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 eq), to the mixture.
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with dichloromethane.
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Characterization Data
The synthesized compounds should be characterized by standard analytical techniques. Below is a representative table of expected data for the parent scaffold and a simple derivative.
Compound
Molecular Formula
MW
1H NMR (CDCl₃, δ ppm)
13C NMR (CDCl₃, δ ppm)
MS (ESI+) m/z
6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
C₈H₁₆N₂
140.23
3.5-1.5 (m, 16H)
Signals in the aliphatic region
141.1 [M+H]⁺
2,6-Dimethyl-octahydro-1H-pyrrolo[2,3-c]pyridine
C₉H₁₈N₂
154.25
Similar to parent with additional methyl signal
Additional methyl carbon signal
155.2 [M+H]⁺
Note: The exact chemical shifts and multiplicities will depend on the specific stereochemistry and substitution pattern of the synthesized derivatives. Detailed 2D NMR experiments (COSY, HSQC, HMBC) are recommended for unambiguous structure elucidation.
Conclusion
The synthesis of 6-methyloctahydro-1H-pyrrolo[2,3-c]pyridine derivatives offers a rich field of exploration for medicinal chemists. The strategies outlined in this guide, from the construction of the core scaffold to its subsequent functionalization, provide a robust toolkit for accessing a diverse range of novel compounds. The choice of synthetic route will depend on the desired substitution pattern, stereochemical requirements, and the availability of starting materials. Careful optimization of reaction conditions and thorough characterization of the products are essential for successful drug discovery and development efforts based on this privileged scaffold.
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Application Notes and Protocols: Functional Characterization of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine and its Analogs
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrrolopyridine Scaffold The octahydropyrrolo[2,3-c]pyridine scaffold represents a compelling area of medicinal chemistry, with derivatives demonstrating signi...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrrolopyridine Scaffold
The octahydropyrrolo[2,3-c]pyridine scaffold represents a compelling area of medicinal chemistry, with derivatives demonstrating significant modulatory effects on key physiological targets. Notably, 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine has emerged as a potent and selective ligand for nicotinic acetylcholine receptors (nAChRs), particularly the α3β4 and α4β2 subtypes.[1][2] These ligand-gated ion channels are integral to synaptic transmission in both the central and peripheral nervous systems and are implicated in a range of pathophysiological processes, including nicotine addiction, neurodegenerative disorders, and certain types of cancer.[2] Furthermore, the broader class of pyrrolopyridine derivatives has shown promise as inhibitors of various protein kinases, highlighting the therapeutic versatility of this heterocyclic system.[3][4][5]
This comprehensive guide provides a suite of detailed experimental protocols for the functional characterization of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine and its analogs. Tailored for researchers in pharmacology, neuroscience, and drug discovery, these protocols offer robust, field-proven methodologies to elucidate the compound's mechanism of action, binding affinity, and functional effects on its primary molecular targets. The assays described herein are designed to be self-validating, incorporating essential controls and clear data interpretation pathways to ensure scientific rigor and reproducibility.
I. Assessing nAChR Antagonism: High-Throughput Calcium Flux Assay
The primary functional consequence of nAChR activation is the influx of cations, including Ca2+, into the cell. This change in intracellular calcium concentration can be readily quantified using fluorescent calcium indicators in a high-throughput format, such as the Fluorometric Imaging Plate Reader (FLIPR) system. This assay is particularly well-suited for screening compounds for antagonist activity by measuring their ability to inhibit agonist-induced calcium influx.
Scientific Rationale
Neuronal nAChRs are ligand-gated ion channels that, upon binding to an agonist like acetylcholine or nicotine, undergo a conformational change that opens a channel pore permeable to Na+ and Ca2+.[6] The resulting increase in intracellular Ca2+ can be detected by calcium-sensitive dyes, which exhibit enhanced fluorescence upon binding to Ca2+. An antagonist will bind to the receptor and prevent the agonist-induced channel opening, thus attenuating or abolishing the fluorescent signal. This provides a direct measure of the compound's functional antagonism at the receptor.
Caption: Workflow for the nAChR antagonist calcium flux assay using FLIPR.
Detailed Protocol: Calcium Flux Assay
Materials:
HEK293 cells stably expressing the desired nAChR subtype (e.g., α3β4 or α4β2)[7][8][9]
Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotics)
Black-walled, clear-bottom 96-well microplates
6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
Known nAChR agonist (e.g., epibatidine, nicotine)[1][2]
Known nAChR antagonist (positive control, e.g., mecamylamine)
FLIPR Calcium Assay Kit (e.g., from Molecular Devices) or Fluo-4 AM[10][11]
Assay buffer (e.g., HBSS with 20 mM HEPES)
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument
Procedure:
Cell Plating: Seed the nAChR-expressing HEK293 cells into black-walled, clear-bottom 96-well plates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
Compound Preparation: Prepare a stock solution of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations for the dose-response curve. Also, prepare solutions of the positive control antagonist and vehicle control (DMSO in assay buffer).
Dye Loading: On the day of the assay, remove the cell culture medium and add the fluorescent calcium dye solution (prepared according to the manufacturer's instructions) to each well. Incubate for 1 hour at 37°C.
Compound Addition: After incubation, add the serially diluted test compound, positive control, and vehicle control to the respective wells.
Pre-incubation: Pre-incubate the plate with the compounds for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the receptor.
FLIPR Measurement: Place the cell plate and the agonist plate into the FLIPR instrument. Program the instrument to add the agonist to the wells and immediately begin measuring the fluorescence intensity over time (typically for 2-3 minutes).
Data Analysis: The change in fluorescence upon agonist addition is indicative of calcium influx. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Expected Data:
Compound
Target
Assay Type
Result (IC50)
6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
nAChR α3β4
Calcium Flux
Report in µM
Mecamylamine (Positive Control)
nAChR α3β4
Calcium Flux
Report in µM
II. Quantifying Binding Affinity: Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[12] These assays measure the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.
Scientific Rationale
This assay relies on the principle of competitive binding. A radiolabeled ligand with known high affinity for the nAChR subtype of interest (e.g., [3H]epibatidine for α3β4 nAChRs) is incubated with a preparation of the receptor (e.g., cell membranes).[1] The amount of radioligand bound to the receptor is then measured. In the presence of an unlabeled competing ligand, such as 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine, the binding of the radioligand will be inhibited in a concentration-dependent manner. This allows for the determination of the inhibitory constant (Ki), a measure of the compound's binding affinity.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Radioligand Binding Assay
Materials:
Cell membranes from cells stably expressing the nAChR subtype of interest.
Unlabeled test compound (6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine)
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
Non-specific binding control (e.g., a high concentration of a known ligand like nicotine)
Glass fiber filters (e.g., GF/C)
Filtration apparatus
Scintillation vials and scintillation cocktail
Liquid scintillation counter
Procedure:
Assay Setup: In a 96-well plate, add the binding buffer, the radioligand at a concentration near its Kd, and serial dilutions of the test compound.
Total and Non-specific Binding: Include wells for total binding (radioligand and buffer only) and non-specific binding (radioligand and a high concentration of a non-labeled competitor).
Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Expected Data:
Compound
Receptor Subtype
Radioligand
Result (Ki)
6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
nAChR α3β4
[3H]epibatidine
Report in nM
6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
nAChR α4β2
[3H]cytisine
Report in nM
III. Characterizing Ion Channel Modulation: Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold standard for studying ion channel function, providing high-resolution information about how a compound affects channel gating and conductance.[13]
Scientific Rationale
This technique allows for the direct measurement of the ionic currents flowing through nAChRs in response to agonist application. By holding the cell membrane at a specific voltage (voltage-clamp), one can isolate and record the nAChR-mediated currents. An antagonist will reduce or block these currents. This method can distinguish between competitive and non-competitive antagonism and provide detailed insights into the mechanism of channel block.
Detailed Protocol: Whole-Cell Patch-Clamp
Materials:
Cells expressing the nAChR of interest
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
Borosilicate glass capillaries for pulling patch pipettes
Internal solution (in the patch pipette, e.g., containing KCl, MgCl2, EGTA, HEPES, ATP, GTP)
Agonist (e.g., acetylcholine)
Test compound
Procedure:
Cell Preparation: Plate cells on coverslips suitable for microscopy.
Pipette Preparation: Pull glass capillaries to form micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
Seal Formation: Under the microscope, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.
Recording: Clamp the cell at a holding potential (e.g., -60 mV). Apply the agonist via a perfusion system to evoke nAChR currents.
Compound Application: After establishing a stable baseline response to the agonist, co-apply the test compound with the agonist to observe its effect on the current amplitude and kinetics.
Data Analysis: Measure the peak amplitude of the agonist-evoked currents in the absence and presence of the test compound. Calculate the percentage of inhibition and, if a dose-response is performed, determine the IC50.
IV. Assessing Functional Outcomes: Neurotransmitter Release Assays
Modulation of nAChRs on presynaptic terminals can influence the release of neurotransmitters like dopamine.[14][15][[“]] A dopamine release assay provides a more physiologically relevant measure of the compound's functional effects.
Scientific Rationale
In certain brain regions, nAChRs are located on the presynaptic terminals of dopaminergic neurons. Their activation enhances dopamine release. A compound that antagonizes these nAChRs will inhibit agonist-induced dopamine release. This can be measured using cell lines that release a detectable substance upon nAChR activation, such as PC12 cells which release dopamine.[17][18]
Detailed Protocol: Dopamine Release Assay
Materials:
PC12 cells (differentiated with Nerve Growth Factor)
Cell Culture and Differentiation: Culture PC12 cells and treat with NGF to induce a neuronal phenotype. Plate the differentiated cells.
Assay: Wash the cells with assay buffer. Pre-incubate with the test compound or vehicle.
Stimulation: Add the nAChR agonist to stimulate dopamine release.
Detection: After a short incubation, collect the supernatant and measure the dopamine concentration using a suitable detection method (e.g., a chemiluminescence assay where dopamine oxidation generates a detectable signal).[17]
Data Analysis: Quantify the amount of dopamine released and calculate the percentage of inhibition by the test compound compared to the agonist-only control.
V. Investigating Off-Target Effects: In Vitro Kinase Inhibition Assay
Given that some pyrrolopyridine derivatives exhibit kinase inhibitory activity, it is prudent to screen 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine against a panel of relevant kinases to assess its selectivity.[3][4][5]
Scientific Rationale
Kinase assays typically measure the transfer of a phosphate group from ATP to a substrate (a peptide or protein). The activity of the kinase can be quantified by measuring the amount of ATP consumed or the amount of phosphorylated product formed. An inhibitor will reduce the kinase activity. Luminescence-based assays that measure the remaining ATP after the kinase reaction are common for high-throughput screening.[19]
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Detailed Protocol: Kinase Inhibition Assay
Materials:
Recombinant protein kinase(s) of interest
Specific kinase substrate
ATP
Kinase reaction buffer
Test compound
Known kinase inhibitor (positive control, e.g., staurosporine)
Compound Plating: Add serial dilutions of the test compound, positive control, and vehicle control to a 384-well plate.
Kinase Reaction: Add the kinase and its substrate to the wells.
Initiation: Start the reaction by adding ATP to all wells.
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Detection: Add the detection reagent (which lyses the cells and measures the remaining ATP via a luciferase reaction).
Measurement: Measure the luminescence signal using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed).
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value from the dose-response curve.
VI. Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the comprehensive functional characterization of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine and its analogs. By systematically applying these assays, researchers can build a detailed pharmacological profile, including target affinity, functional antagonism at nAChRs, and potential off-target activities. This information is critical for advancing promising compounds through the drug discovery pipeline and for understanding the therapeutic potential of this novel chemical scaffold. Further studies could involve in vivo models to assess the compound's efficacy and pharmacokinetic properties in relevant disease models.
References
Zaveri, N., Jiang, F., Olsen, C., Polgar, W., & Toll, L. (n.d.). Novel α3β4 Nicotinic Acetylcholine Receptor-Selective Ligands. Discovery, Structure−Activity Studies, and Pharmacological Evaluation.
Zaveri, N., Jiang, F., Olsen, C., Polgar, W., & Toll, L. (n.d.). Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands.
McClure-Begley, T. D., Stone, K. L., & Lester, H. A. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. PMC - NIH.
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
Charles River Laboratories. (n.d.). Human α4/β2 Nicotinic Acetylcholine Receptor Cell Line.
McIntosh, J. M., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PubMed Central.
McClure-Begley, T. D., Stone, K. L., & Lester, H. A. (n.d.). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. ScholarWorks.
Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current protocols in pharmacology.
Papke, R. L., et al. (n.d.). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. PubMed Central.
S.L., S., & M.S., T. (n.d.). A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers. PMC - NIH.
El-Damasy, A. K., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
Gotti, C., et al. (n.d.). Stable expression and functional characterization of a human nicotinic acetylcholine receptor with α6β2 properties: discovery of selective antagonists. PubMed Central.
Abuelizz, H. A., et al. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
Al-Ostoot, F. H., et al. (n.d.). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity.
Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Cell Based Antagonist Calcium Flux SAFETYscan SafetyScreen Assay - US.
Li, L., et al. (2021). A Stable Cell Line Expressing Clustered AChR: A Novel Cell-Based Assay for Anti-AChR Antibody Detection in Myasthenia Gravis. Frontiers.
Axol Bioscience. (n.d.).
Alkondon, M., et al. (1999). Choline and Selective Antagonists Identify Two Subtypes of Nicotinic Acetylcholine Receptors that Modulate GABA Release from CA1 Interneurons in Rat Hippocampal Slices. Journal of Neuroscience.
Cragg, S. J. (n.d.). Nicotinic receptors regulate the dynamic range of dopamine release in vivo. PMC - NIH.
Rice, M. E., & Cragg, S. J. (n.d.).
D'Hoedt, D., & Lummis, S. C. R. (n.d.). Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system. PMC.
Consensus. (n.d.). Modulation of dopamine release by nicotinic acetylcholine receptors.
Minnegaliev, M. M., et al. (2022). Activation of Neuronal Nicotinic Receptors Inhibits Acetylcholine Release in the Neuromuscular Junction by Increasing Ca2+ Flux through Cav1 Channels. MDPI.
The Ascendant Scaffold: 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine in Modern Medicinal Chemistry
Introduction: Embracing Three-Dimensionality in Drug Design In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with favorable physicochemical properties and potent biological activity i...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Embracing Three-Dimensionality in Drug Design
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with favorable physicochemical properties and potent biological activity is relentless. Flat, aromatic-rich molecules have historically dominated medicinal chemistry, but their limitations in terms of solubility, metabolic stability, and target selectivity have become increasingly apparent. This has catalyzed a shift towards scaffolds that embrace three-dimensional (3D) topologies. Saturated bicyclic diamines, such as the 6-methyloctahydro-1H-pyrrolo[2,3-c]pyridine core, represent a compelling class of such 3D fragments. Their inherent rigidity reduces the entropic penalty upon binding to a biological target, while the presence of two basic nitrogen atoms provides versatile handles for derivatization and for establishing key interactions with protein active sites.[1][2]
The 6-methyloctahydro-1H-pyrrolo[2,3-c]pyridine scaffold, a conformationally restricted diamine, offers a unique vectoral display of substituents, allowing for the precise probing of chemical space within a binding pocket. The strategic placement of a methyl group on one of the nitrogen atoms, as in the title compound, can have a profound impact on the molecule's properties. N-methylation can enhance metabolic stability, modulate basicity, and improve cell permeability by masking a hydrogen bond donor.[3][4] This application note will provide a comprehensive overview of the synthesis, potential applications, and key strategic considerations for employing the 6-methyloctahydro-1H-pyrrolo[2,3-c]pyridine scaffold in drug discovery programs.
Strategic Value and Potential Applications
The pyrrolopyridine nucleus is a "privileged scaffold," appearing in numerous biologically active compounds and approved drugs.[5][6] While many of these are unsaturated systems, the fully saturated octahydro variant provides a distinct set of properties, including greater conformational rigidity and improved solubility. The bifunctional nature of the diamine core makes it an attractive intermediate for the development of new therapeutics.[7]
Based on the known biological activities of related pyrrolopyridine derivatives and other bicyclic amines, the 6-methyloctahydro-1H-pyrrolo[2,3-c]pyridine scaffold is a promising starting point for the design of modulators of various target classes, including:
Kinase Inhibitors: Many approved kinase inhibitors feature a pyrrolopyridine core.[5] The 6-methyloctahydro-1H-pyrrolo[2,3-c]pyridine scaffold can be envisioned as a novel hinge-binding motif or as a scaffold to orient substituents towards other key regions of the ATP-binding site.
G-Protein Coupled Receptor (GPCR) Ligands: The rigid structure of bicyclic diamines is well-suited for interaction with the defined binding pockets of GPCRs.[8] Derivatives could be developed as antagonists or agonists for a variety of CNS and peripheral receptors.
Ion Channel Modulators: The defined spatial relationship between the two nitrogen atoms could be exploited to interact with the pores of ion channels.[9]
Anti-inflammatory Agents: Patents have highlighted the potential of octahydropyrrolo[2,3-c]pyridine derivatives in the development of anti-inflammatory drugs.[7]
Synthesis of the Core Scaffold
A robust and scalable synthesis of the core scaffold is paramount for its successful application in a medicinal chemistry campaign. A facile preparation of the parent octahydropyrrolo[2,3-c]pyridine has been reported, which can be adapted for the synthesis of the 6-methyl analog.[10] The key step involves an intramolecular [3+2] cycloaddition of an azomethine ylide.
Caption: General synthetic strategy for 6-methyloctahydro-1H-pyrrolo[2,3-c]pyridine.
Protocol: Synthesis of Racemic 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
This protocol is adapted from the synthesis of the parent scaffold.[10]
Step 1: Preparation of the Bicyclic Amide Intermediate
To a solution of the appropriate azomethine ylide precursor (1.0 eq) in a high-boiling solvent such as DW-therm, heat the reaction mixture to 240 °C.
Maintain the temperature for 30-60 minutes to facilitate the intramolecular [3+2] cycloaddition.
Cool the reaction mixture to room temperature and purify by silica gel chromatography to yield the bicyclic amide intermediate.
Step 2: Reduction of the Bicyclic Amide
To a suspension of lithium aluminum hydride (LiAlH4) (3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the bicyclic amide (1.0 eq) in THF dropwise.
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water.
Filter the resulting suspension and concentrate the filtrate under reduced pressure to obtain the crude octahydropyrrolo[2,3-c]pyridine.
To a solution of the crude octahydropyrrolo[2,3-c]pyridine (1.0 eq) in formic acid (5.0 eq), add aqueous formaldehyde (37% w/w, 3.0 eq).
Heat the reaction mixture to 100 °C for 2-4 hours.
Cool the reaction to room temperature and basify with aqueous NaOH.
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the residue by silica gel chromatography to afford the 6-methyloctahydro-1H-pyrrolo[2,3-c]pyridine.
Application in a Drug Discovery Campaign: A Hypothetical Kinase Inhibitor Program
To illustrate the utility of the 6-methyloctahydro-1H-pyrrolo[2,3-c]pyridine scaffold, we will outline a hypothetical workflow for the development of novel inhibitors of a target kinase.
Application Note & Protocol: In Vitro Evaluation of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine Cytotoxicity
Abstract This document provides a comprehensive guide for the in vitro evaluation of the cytotoxic potential of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry. Rec...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This document provides a comprehensive guide for the in vitro evaluation of the cytotoxic potential of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry. Recognizing that a single assay is insufficient to capture the complexity of cellular toxicity, this guide details a multi-parametric approach. We present a strategic workflow, beginning with foundational cell viability assessment using the MTT assay, followed by a membrane integrity analysis via the Lactate Dehydrogenase (LDH) assay. Further protocols for mechanistic investigation, such as the Caspase-Glo® 3/7 apoptosis assay, are also discussed. The rationale behind experimental design, cell line selection, data interpretation, and adherence to Good Cell Culture Practice (GCCP) is emphasized to ensure the generation of robust, reproducible, and meaningful data.
Introduction: The Imperative for Rigorous Cytotoxicity Profiling
The pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential as anticancer and anti-inflammatory agents.[1][2] The specific compound, 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine, requires careful toxicological evaluation to determine its therapeutic window and potential liabilities. In vitro cytotoxicity testing is a critical first step in the safety assessment of any novel chemical entity.[3] It provides essential information on the concentration range at which a compound elicits cellular damage, guiding further pre-clinical development.
This guide moves beyond simple procedural lists, offering a strategic framework grounded in established toxicological principles. By integrating multiple assays, researchers can distinguish between different modes of cell death (e.g., apoptosis vs. necrosis) and gain preliminary insights into the potential mechanisms of toxicity.[3][4][5] Adherence to rigorous standards, such as Good Cell Culture Practice (GCCP), is paramount for ensuring data quality and reproducibility.[6][7][8][9][10]
Strategic Workflow for Cytotoxicity Assessment
A tiered approach is recommended to build a comprehensive cytotoxicity profile. This strategy begins with broad viability screening and progresses to more specific mechanistic assays based on initial findings.
Caption: Tiered workflow for comprehensive in vitro cytotoxicity assessment.
Foundational Principles & Experimental Design
The Importance of Good Cell Culture Practice (GCCP)
The reliability of any in vitro data hinges on the quality of cell culture. GCCP provides a framework to ensure consistency and minimize variability.[6][7][8] Key tenets include:
Authentication: Regularly verify cell line identity (e.g., via Short Tandem Repeat (STR) profiling).
Aseptic Technique: Maintain a sterile environment to prevent microbial contamination.
Mycoplasma Testing: Routinely screen cultures for mycoplasma, which can significantly alter cellular responses.
Documentation: Keep meticulous records of cell passage number, media formulations, and experimental conditions.[7]
Rational Cell Line Selection
The choice of cell line is critical and depends on the compound's intended therapeutic application and potential target organs.[11][12]
For General Toxicity Screening:
HEK293 (Human Embryonic Kidney): Easy to culture and commonly used for general toxicity.[12]
HepG2 (Human Hepatocellular Carcinoma): Represents the liver, a primary site of drug metabolism and potential toxicity.[12][13] This line is widely used in toxicological studies.[13]
For Target-Specific Toxicity: If the compound is intended for a specific disease (e.g., a neurological disorder), using a relevant cell line (e.g., SH-SY5Y neuroblastoma) is recommended.[14]
Normal vs. Cancer Cell Lines: Including a "normal" cell line (e.g., hTERT immortalized fibroblasts) can provide initial data on selectivity.[12]
Designing the Dose-Response Experiment
Determining the half-maximal inhibitory concentration (IC50) is a primary goal.[15][16]
Concentration Range: Use a wide, logarithmic range of concentrations (e.g., 0.1 µM to 1000 µM) for the initial screen to capture the full dose-response curve.
Vehicle Control: The solvent used to dissolve the compound (e.g., DMSO) must be tested at the same concentration used in the experimental wells to ensure it has no inherent toxicity.
Positive Control: Include a known cytotoxic agent (e.g., Doxorubicin, Staurosporine) to validate assay performance.
Replicates: Use a minimum of three technical replicates for each condition to ensure statistical significance.[17]
Core Experimental Protocols
Protocol 1: MTT Assay for Metabolic Activity Assessment
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[17][18] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[18][19] The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active cells.[17]
Caption: Principle of the MTT cell viability assay.
Methodology:
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[17]
Compound Treatment: Prepare serial dilutions of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (including vehicle and positive controls) to the respective wells.
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[19][20]
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01M HCl solution with 10% SDS) to each well to dissolve the crystals.[19][20] Mix thoroughly by gentle pipetting or shaking.
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[19]
Protocol 2: LDH Assay for Membrane Integrity Assessment
Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[3][21][22] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[21][22][23] The assay involves a coupled enzymatic reaction where LDH oxidizes lactate, leading to the reduction of a tetrazolium salt into a colored formazan product, which is measured spectrophotometrically.[21][24]
Methodology:
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. It is often efficient to run both assays in parallel on separate plates.
Prepare Controls: In addition to the experimental wells, prepare:
Culture Medium Background: Wells with medium only.[24]
Maximum LDH Release: Wells with untreated cells where a lysis buffer (e.g., 10X Lysis Solution provided in kits) is added 30-45 minutes before the end of the incubation period.[24]
Sample Collection: Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate. Avoid disturbing the cell monolayer.
Reagent Addition: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate.[24]
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[25]
Stop Reaction: Add 50 µL of the stop solution provided with the assay kit.[24]
Absorbance Reading: Measure the absorbance at 490 nm within one hour.[21]
The IC50 value is the concentration of the compound that results in a 50% reduction in cell viability or a 50% increase in cytotoxicity.[15][16][26] It is determined by plotting the percentage of viability/cytotoxicity against the log of the compound concentration and fitting the data to a non-linear regression model (sigmoidal dose-response curve).
Interpreting Discrepancies
It is common to find different IC50 values from different assays.[26] This is not a contradiction but rather a source of mechanistic insight:
MTT IC50 < LDH IC50: This suggests the compound may be cytostatic (inhibiting proliferation) or inducing apoptosis at lower concentrations without immediately rupturing the cell membrane.[27]
LDH IC50 ≈ MTT IC50: This may indicate a rapid, necrotic mode of cell death where metabolic collapse and membrane rupture occur simultaneously.
Data Presentation
Table 1: Sample IC50 Data for 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine (72h Exposure)
Cell Line
Assay Type
IC50 (µM)
95% Confidence Interval
HepG2
MTT
45.2
41.5 - 49.3
HepG2
LDH
112.8
101.5 - 125.1
HEK293
MTT
68.5
62.1 - 75.6
HEK293
LDH
> 200
N/A
Note: This is example data and does not represent actual experimental results.
Advanced Protocols for Mechanistic Insights
If the primary screening assays indicate significant cytotoxicity, further investigation is warranted to determine the mode of cell death.
Caspase-Glo® 3/7 Assay for Apoptosis
Principle: A key feature of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[28] These enzymes cleave specific peptide sequences.[29] The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7.[28][30] This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[30]
Brief Protocol:
Seed and treat cells in a white-walled 96-well plate as described previously.
At the end of the incubation period, equilibrate the plate to room temperature.
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
Mix gently and incubate at room temperature for 1-2 hours.
Measure luminescence using a plate-reading luminometer.
An increase in luminescence compared to the vehicle control indicates the induction of apoptosis.[30]
High-Content Screening (HCS)
HCS combines automated fluorescence microscopy with sophisticated image analysis to simultaneously measure multiple parameters of cell health (e.g., cell number, nuclear morphology, mitochondrial membrane potential, oxidative stress) on a single-cell basis.[31][32][33][34] This powerful technique can provide a detailed "fingerprint" of a compound's toxicological effects and is invaluable for mechanistic studies.[33][35]
Conclusion
The in vitro evaluation of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine cytotoxicity requires a methodical and multi-faceted approach. By starting with robust, validated assays for cell viability (MTT) and membrane integrity (LDH), researchers can obtain a reliable initial assessment of toxic potential and calculate key parameters like the IC50 value. These findings should then guide more complex, mechanistic studies to elucidate the mode of action, such as apoptosis assays or high-content screening. Adherence to the principles of Good Cell Culture Practice throughout the workflow is non-negotiable for generating high-quality, reproducible data that can confidently inform the next stages of drug development.
References
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Schmitt P. Mechanism of Drug Action into Cytotoxicity in Pharmaceutical Cancer Therapy. Der Pharma Lett. 2024. [Link]
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Application Notes & Protocols: Cell-Based Assays for Testing 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine Efficacy
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust panel of cell-based assays to characterize the efficacy of 6-Methyloctahydro-...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust panel of cell-based assays to characterize the efficacy of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine. Given the novelty of this compound, we hypothesize its mechanism of action as an agonist for a G-protein coupled receptor (GPCR), a common target for scaffolds of this nature.[1][2] Specifically, we propose that the compound, hereafter referred to as "Compound X," modulates a Gs-coupled GPCR, leading to downstream activation of the NF-κB signaling pathway. This application note details the rationale behind assay selection, provides step-by-step protocols for key functional assays, and offers guidance on data interpretation. The described workflows are designed to deliver a comprehensive profile of Compound X's potency, efficacy, and potential for cytotoxicity.
Introduction: Characterizing a Novel Pyrrolo[2,3-c]pyridine Derivative
The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including kinase inhibition and anticancer effects.[1][3][4] The novel compound, 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine (Compound X), represents a new chemical entity with therapeutic potential. To elucidate its pharmacological profile, a systematic approach using well-validated cell-based assays is essential.
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the target of approximately one-third of all FDA-approved drugs.[5][6] They play a crucial role in transducing extracellular signals into intracellular responses, regulating a vast array of physiological processes.[6][7] GPCR-mediated signaling is complex, often involving multiple downstream pathways.[8][9] Therefore, a multi-assay approach is necessary to fully characterize the effects of a novel ligand.
This guide focuses on a hypothesized mechanism where Compound X acts as an agonist on a Gs-coupled GPCR. Activation of Gs-coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6][10] This second messenger, in turn, can activate various downstream effectors, including pathways that converge on the transcription factor NF-κB, a master regulator of inflammatory and immune responses.[11][12]
The following sections will detail assays to:
Quantify the engagement of Compound X with its target GPCR through β-arrestin recruitment.
Measure the production of the second messenger cAMP.
Assess the activation of the downstream NF-κB signaling pathway.
Evaluate the potential for off-target cytotoxicity.
This comprehensive testing cascade will provide a robust dataset to evaluate the efficacy and therapeutic window of Compound X.
Strategic Assay Selection for a Comprehensive Efficacy Profile
To build a complete picture of Compound X's cellular activity, we will employ a tiered approach, moving from proximal target engagement to downstream functional outcomes.
β-arrestins are intracellular proteins that are recruited to activated GPCRs, playing a key role in receptor desensitization and initiating G-protein-independent signaling.[9][13] Measuring β-arrestin recruitment provides a direct readout of receptor activation and is a valuable tool for identifying agonists, especially for orphan GPCRs where the G-protein coupling is unknown.[13] We will utilize an enzyme fragment complementation (EFC) based assay, such as the PathHunter® assay, for its high throughput and robust signal.[13][14]
2.2. Tier 2: Second Messenger Production - cAMP Assay
For Gs-coupled GPCRs, agonist binding leads to a rapid increase in intracellular cAMP levels.[6][15] Quantifying cAMP is a cornerstone functional assay for this class of receptors.[16] We will employ a competitive immunoassay using HTRF (Homogeneous Time-Resolved Fluorescence) technology for its sensitivity and high-throughput compatibility.[17]
To confirm that the signal initiated by Compound X propagates to a physiologically relevant endpoint, we will measure the activation of the NF-κB pathway.[11] Dysregulation of NF-κB signaling is implicated in numerous inflammatory diseases and cancers.[12] A luciferase reporter gene assay provides a sensitive and quantitative readout of NF-κB transcriptional activity.[11]
It is crucial to distinguish between specific, on-target effects and general cytotoxicity. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[18][19] This assay will be run in parallel with the efficacy assays to ensure that the observed effects are not due to Compound X-induced cell death.[18]
Detailed Protocols and Methodologies
3.1. General Cell Culture and Compound Handling
Cell Line: A human cell line (e.g., HEK293) stably expressing the target Gs-coupled GPCR is recommended for all assays. For the NF-κB assay, a cell line co-expressing the GPCR and an NF-κB luciferase reporter is ideal.[11]
Culture Conditions: Maintain cells in the recommended growth medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
Compound Preparation: Prepare a 10 mM stock solution of Compound X in DMSO. Subsequent dilutions should be made in serum-free medium to achieve the final desired concentrations. The final DMSO concentration in the assay wells should not exceed 0.1% to avoid solvent-induced artifacts.
This protocol is adapted from the general principles of DiscoverX's PathHunter® β-arrestin assay.[13][14]
Principle: This assay uses enzyme fragment complementation (EFC). The target GPCR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced receptor activation, β-arrestin is recruited to the GPCR, forcing the complementation of the two enzyme fragments. This creates an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[13][14]
Workflow Diagram:
Caption: Workflow for the PathHunter® β-Arrestin Recruitment Assay.
Step-by-Step Protocol:
Cell Seeding: Seed PathHunter® cells expressing the target GPCR into a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium. Incubate overnight.
Compound Addition: Prepare a serial dilution of Compound X in serum-free medium. Add 10 µL of the diluted compound to the respective wells. Include wells with a known agonist as a positive control and wells with vehicle (0.1% DMSO) as a negative control.
Incubation: Incubate the plate at 37°C for 60-90 minutes.
Detection: Prepare the PathHunter® detection reagent according to the manufacturer's instructions. Add 55 µL of the reagent to each well.
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
Measurement: Read the chemiluminescent signal using a plate reader.
3.3. Protocol 2: HTRF cAMP Assay
This protocol is based on the principles of Cisbio's HTRF cAMP assays.[17]
Principle: This is a competitive immunoassay. Free cAMP in the cell lysate competes with a d2-labeled cAMP tracer for binding to a europium cryptate-labeled anti-cAMP antibody. When the antibody is bound to the d2-labeled tracer, FRET occurs. The signal is inversely proportional to the concentration of cAMP in the sample.[17]
Workflow Diagram:
Caption: Workflow for the HTRF cAMP Assay.
Step-by-Step Protocol:
Cell Seeding: Seed cells expressing the target GPCR into a 384-well low-volume white plate at a density of 2,000-5,000 cells per well in 10 µL of growth medium. Incubate overnight.
Compound Stimulation: Add 5 µL of Compound X dilutions (in stimulation buffer containing a phosphodiesterase inhibitor like IBMX) to the cells.[17] Incubate for 30 minutes at room temperature.
Cell Lysis and Detection: Add 5 µL of d2-labeled cAMP followed by 5 µL of europium cryptate-labeled anti-cAMP antibody, both prepared in lysis buffer.
Incubation: Incubate for 60 minutes at room temperature, protected from light.
Measurement: Read the HTRF signal on a compatible plate reader at 665 nm and 620 nm.
3.4. Protocol 3: NF-κB Luciferase Reporter Assay
This protocol is based on standard luciferase reporter assay methodologies.[11]
Principle: Cells are engineered to express a luciferase reporter gene under the control of an NF-κB response element. When the NF-κB pathway is activated, the transcription factor translocates to the nucleus and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to NF-κB activity.[11]
Step-by-Step Protocol:
Cell Seeding: Seed HEK293 cells stably expressing the target GPCR and an NF-κB-luciferase reporter into a 96-well white, clear-bottom plate at 20,000 cells per well in 100 µL of medium. Incubate overnight.
Compound Treatment: Replace the medium with 100 µL of serum-free medium containing the desired concentrations of Compound X. Incubate for 6 hours. Include TNF-α as a positive control for NF-κB activation.[11]
Cell Lysis: Remove the medium and wash the cells once with PBS. Add 20 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.
Detection: Add 100 µL of luciferase assay reagent to each well.
Measurement: Immediately measure the luminescence using a plate reader.
3.5. Protocol 4: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability.[18][20][21]
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18][20] The amount of formazan produced is directly proportional to the number of viable cells.[18]
Step-by-Step Protocol:
Cell Seeding: Seed cells in a 96-well clear plate at 5,000 cells per well in 100 µL of medium. Incubate overnight.
Compound Treatment: Add 10 µL of Compound X dilutions to the wells and incubate for the desired time period (e.g., 24-48 hours).
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a plate reader.
Data Analysis and Interpretation
For the β-arrestin, cAMP, and NF-κB assays, raw data should be normalized to the vehicle control (0% activity) and a maximal concentration of a known agonist (100% activity). Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Emax (efficacy) values.
For the MTT assay, express the data as a percentage of the vehicle-treated control cells. A decrease in viability indicates potential cytotoxicity.
Table 1: Hypothetical Data Summary for Compound X
Assay
Endpoint
Compound X
Positive Control
β-Arrestin Recruitment
EC₅₀
150 nM
50 nM (Isoproterenol)
Emax
95%
100%
cAMP Production
EC₅₀
200 nM
75 nM (Isoproterenol)
Emax
98%
100%
NF-κB Activation
EC₅₀
500 nM
10 ng/mL (TNF-α)
Emax
85%
100%
MTT Cytotoxicity
CC₅₀
> 50 µM
10 µM (Doxorubicin)
Interpretation: The hypothetical data in Table 1 suggests that Compound X is a potent and efficacious agonist for the target GPCR, activating proximal signaling events (β-arrestin and cAMP) at nanomolar concentrations. The activation of the downstream NF-κB pathway occurs at a slightly lower potency, which is expected for signaling cascades. Importantly, the lack of significant cytotoxicity at concentrations well above the effective dose (CC₅₀ > 50 µM) indicates a favorable therapeutic window.
Conclusion and Future Directions
This application note provides a structured, multi-tiered approach to characterizing the efficacy of the novel compound, 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine. By systematically evaluating target engagement, second messenger production, downstream pathway activation, and cytotoxicity, researchers can build a comprehensive pharmacological profile. The detailed protocols and data interpretation guidelines offer a robust framework for advancing promising compounds through the drug discovery pipeline.
Future studies could expand on this foundation by investigating G-protein subtype selectivity (e.g., using Gαi or Gαq-coupled assays), exploring biased agonism between G-protein and β-arrestin pathways, and validating the findings in more complex, physiologically relevant systems such as primary cells or co-culture models.
References
Oakley, R. H., Laporte, S. A., & Caron, M. G. (2001). Regulation of G protein-coupled receptor signaling by G protein-coupled receptor kinases and β-arrestins. Journal of Biological Chemistry, 276(23), 19452-19455. [Link not available]
Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature reviews Drug discovery, 16(12), 829-842. [Link]
Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. [Link]
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Gentry, P. R., & Sexton, P. M. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5433. [Link]
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European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. [Link]
National Center for Biotechnology Information. (2017). Assay Guidance Manual: Measurement of β-Arrestin Recruitment for GPCR Targets. [Link]
van der Gracht, A. M. F., et al. (2020). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. STAR Protocols, 1(3), 100171. [Link]
National Center for Biotechnology Information. (2017). Assay Guidance Manual: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]
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National Center for Biotechnology Information. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. [Link]
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Schmitz, M. L., & Kracht, M. (2022). Monitoring the Levels of Cellular NF-κB Activation States. International Journal of Molecular Sciences, 23(19), 11633. [Link]
ResearchGate. (2025). A Cell-Based Assay System for Monitoring NF-κB Activity in Human HaCaT Transfectant Cells. [Link]
Abdel-Maksoud, M. S., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents, 27(4), 405-427. [Link]
El-Adl, K., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300583. [Link]
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354. [Link]
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Application Notes & Protocols: A Framework for In Vivo Characterization of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
Abstract This document provides a comprehensive guide for the preclinical evaluation of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine, a novel compound with a pyrrolopyridine scaffold. Given the limited public data on this...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This document provides a comprehensive guide for the preclinical evaluation of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine, a novel compound with a pyrrolopyridine scaffold. Given the limited public data on this specific molecule, this guide establishes a logical, tiered framework for its initial in vivo characterization. The pyrrolopyridine core is present in numerous compounds active within the central nervous system (CNS), suggesting potential neurological or psychiatric applications.[1][2] This framework is therefore built on the hypothesis that the compound may modulate CNS targets, such as nicotinic acetylcholine receptors (nAChRs), and outlines a systematic approach from initial tolerability and pharmacokinetic assessments to robust behavioral screening in rodent models. The protocols provided are designed to be self-validating, ensuring that experimental choices are mechanistically justified and that the data generated is reliable for decision-making in early-stage drug discovery.
Rationale for Investigation: The Pyrrolopyridine Scaffold
The pyrrolopyridine bicyclic ring system is a key pharmacophore in a wide range of biologically active molecules.[1] Depending on the isomeric form and substitutions, derivatives have been investigated for analgesic, sedative, anticancer, antiviral, and anti-inflammatory properties.[2][3][4] Specifically, various isomers of the pyrrolopyridine scaffold are found in compounds targeting CNS pathways, including kinase inhibitors and fibroblast growth factor receptor (FGFR) inhibitors.[4][5] The structure of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine, containing a basic nitrogen and characteristics common to many CNS drugs, suggests it may cross the blood-brain barrier and engage with neural targets.[6] A primary hypothesis, based on structural similarities to other ligands, is its potential interaction with nAChRs, which are critical modulators of cognitive function, attention, and reward pathways.[7][8]
Therefore, the initial in vivo characterization should be designed to systematically test this hypothesis, starting with broad functional screens and progressing to more specific, mechanism-targeted behavioral assays.
Figure 1: A tiered workflow for the in vivo characterization of a novel CNS compound.
Foundational In Vivo Assessment: Pharmacokinetics and Primary CNS Screen
Before assessing efficacy in specific disease models, it is critical to understand the compound's basic pharmacological properties in a living system. This initial phase establishes the therapeutic window and confirms CNS activity.[9]
Pharmacokinetic (PK) and Maximum Tolerated Dose (MTD) Studies
Causality: A successful CNS drug must achieve sufficient concentrations in the brain to engage its target without causing systemic toxicity.[6] PK studies determine the absorption, distribution, metabolism, and excretion (ADME) profile, while an MTD study identifies the dose range for subsequent behavioral experiments.
Protocol: Rodent PK & MTD Assessment
Animal Model: Male Sprague-Dawley rats (n=3-4 per time point/dose).
Administration: Administer 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine via intravenous (IV) and oral (PO) routes in separate cohorts to determine bioavailability. Start with a low dose (e.g., 1 mg/kg).
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
Brain Tissue Collection: At the end of the time course, euthanize animals and collect brain tissue to determine the brain-to-plasma concentration ratio.
Analysis: Analyze plasma and brain homogenate concentrations using LC-MS/MS.
MTD Protocol: In a separate cohort, perform a dose-escalation study. Administer increasing doses (e.g., 1, 5, 10, 30, 100 mg/kg, i.p.) and monitor for clinical signs of toxicity (e.g., lethargy, seizures, stereotypy, autonomic changes) for at least 24 hours. The MTD is the highest dose that does not produce severe adverse effects.
Primary CNS Activity Screen
Causality: This battery of tests provides a broad assessment of whether the compound has any measurable effect on spontaneous behavior, motor function, and general physiological state, confirming CNS penetration and activity.[9]
Protocol: Functional Observational Battery (FOB) in Mice
Animal Model: Male C57BL/6 mice (n=8-10 per group).
Groups: Vehicle, and at least three doses of the test compound (e.g., 1, 10, 30 mg/kg, i.p.), selected based on the MTD study.
Procedure:
Open Field Test: Place the mouse in an open arena (40x40 cm) for 10-15 minutes. Record total distance traveled, time spent in the center vs. periphery, and rearing frequency. This assesses locomotor activity and exploratory drive.
Rotarod Test: Place mice on an accelerating rotating rod. Record the latency to fall. This test evaluates motor coordination and balance.
FOB Checklist: At the time of peak plasma/brain concentration (informed by PK data), systematically score animals on a checklist of autonomic (e.g., pupil size, salivation), neuromuscular (e.g., gait, grip strength), and behavioral (e.g., arousal, startle response) parameters.
Parameter
Low Dose (e.g., 1 mg/kg)
Mid Dose (e.g., 10 mg/kg)
High Dose (e.g., 30 mg/kg)
Expected Outcome Interpretation
Locomotion (cm)
No Change
↑ or ↓
↑ or ↓
Indicates stimulant or sedative effects.
Center Time (s)
No Change
↑ or ↓
↑ or ↓
Increased time may suggest anxiolytic effects.
Rotarod Latency (s)
No Change
No Change
↓
A decrease indicates motor impairment.
FOB Score
0
0-2
>2
Score >0 indicates observable CNS effects.
Table 1: Example data summary for primary CNS screening.
Hypothesis-Driven Behavioral Models
Assuming the primary screen confirms CNS activity without debilitating motor impairment, the next phase investigates the compound's efficacy in models relevant to the nAChR hypothesis: cognition and anxiety.
Animal Models for Cognitive Enhancement
Causality: Nicotinic receptor agonists are known to have pro-cognitive effects.[7] To test if 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine shares these properties, we use a pharmacological challenge model. Scopolamine, a muscarinic receptor antagonist, induces a robust and reproducible deficit in learning and memory, which can be reversed by cholinomimetic compounds.[10][11][12]
Protocol: Scopolamine-Induced Amnesia Reversal in the Novel Object Recognition (NOR) Test
Animal Model: Male C57BL/6 mice (n=12-15 per group).[13]
Habituation: For 2-3 days, allow mice to explore the empty testing arena (40x40 cm) for 5-10 minutes to reduce novelty-induced stress.[14][15][16]
Training Day (T1):
Administer the test compound or vehicle.
After an appropriate pre-treatment time (e.g., 30 min), administer scopolamine (1 mg/kg, i.p.) or saline.[10]
30 minutes after scopolamine, place the mouse in the arena with two identical objects for a 10-minute exploration period.[13][14]
Test Day (T2, 24 hours later):
Place the mouse back in the arena where one of the familiar objects has been replaced with a novel object.
Allow a 5-minute exploration period. Record the time spent exploring the familiar (Tf) and novel (Tn) objects.
Data Analysis: Calculate the Discrimination Index (DI) = (Tn - Tf) / (Tn + Tf). A positive DI indicates the mouse remembers the familiar object and prefers the novel one.
Figure 2: Workflow for the Novel Object Recognition (NOR) test with a scopolamine challenge.
Animal Models for Anxiety-Like Behavior
Causality: The modulation of cholinergic systems can also impact anxiety. The elevated plus maze (EPM) is a standard, validated assay to screen for anxiolytic or anxiogenic effects of novel compounds.[17][18][19] The test is based on the conflict between a rodent's natural tendency to explore a new environment and its aversion to open, elevated spaces.[18][20]
Protocol: Elevated Plus Maze (EPM) in Rats
Animal Model: Male Wistar rats (n=10-12 per group).
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.
Habituation: Allow rats to acclimate to the testing room for at least 60 minutes before the trial.[21]
Procedure:
Administer the test compound or vehicle (e.g., Diazepam 2 mg/kg as a positive control).
After the appropriate pre-treatment time, place the rat in the center of the maze, facing an open arm.[18]
Allow the animal to explore freely for a 5-minute session.[18][20]
Record the number of entries into and the time spent in the open and closed arms using video-tracking software.
Data Analysis: Key parameters are the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters relative to the vehicle group suggests an anxiolytic effect.
Group
% Time in Open Arms (Mean ± SEM)
% Open Arm Entries (Mean ± SEM)
Total Arm Entries (Mean ± SEM)
Vehicle
15.2 ± 2.1
25.5 ± 3.4
20.1 ± 1.8
Compound (10 mg/kg)
35.8 ± 4.5
48.2 ± 5.1
21.5 ± 2.0
Diazepam (2 mg/kg)
40.1 ± 5.2
52.3 ± 4.8
18.9 ± 1.5
Table 2: Example data summary for the Elevated Plus Maze test. *p < 0.05 vs. Vehicle. Total entries are reported to rule out confounding effects of hyperactivity or sedation.
Advanced In Vivo Mechanistic Studies
If the behavioral data strongly supports a specific hypothesis (e.g., pro-cognitive effects), advanced techniques can be employed to directly measure the neurochemical consequences of drug administration.
Causality: In vivo microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[22][23][24] If 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine acts as an nAChR agonist, it would be expected to increase acetylcholine and dopamine release in brain regions like the prefrontal cortex and nucleus accumbens, respectively.[22]
Protocol: In Vivo Microdialysis in Freely Moving Rats
Surgical Preparation: Anesthetize rats and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex). Allow 5-7 days for recovery.
Microdialysis Procedure:
On the day of the experiment, insert a microdialysis probe through the guide cannula.
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[25]
Collect baseline dialysate samples every 20 minutes for at least 2 hours to ensure a stable baseline.
Administer the test compound (i.p. or s.c.).
Continue collecting dialysate samples for at least 3-4 hours post-administration.
Neurochemical Analysis: Analyze the dialysate samples for acetylcholine and dopamine concentrations using HPLC coupled with electrochemical detection or mass spectrometry.
Data Analysis: Express post-injection neurotransmitter levels as a percentage change from the average baseline concentration.
Conclusion and Future Directions
This document outlines a systematic, multi-tiered approach for the initial in vivo characterization of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine. By progressing from foundational PK/MTD and general CNS activity screens to specific, hypothesis-driven behavioral models, researchers can efficiently determine the compound's pharmacological profile and therapeutic potential. Positive findings in the cognitive or anxiety paradigms, especially when corroborated by neurochemical data from microdialysis, would provide a strong rationale for more advanced studies. These could include receptor occupancy studies using PET imaging, evaluation in transgenic animal models of neurodegenerative disease, or self-administration models to assess abuse liability.[26][27] This structured approach ensures that each experimental step is built upon a solid foundation of data, maximizing the scientific rigor and translational potential of the research.
References
Mroczek, M., & Fruziński, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
Mroczek, M., & Fruziński, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed, 14(4), 354. [Link]
Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301823. [Link]
Abdel-Halim, H., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 27, 1841-1851. [Link]
Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(56), 34015-34027. [Link]
Singh, S. K. (2015). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 10(6), 627-641. [Link]
Gotti, C., et al. (2006). Nicotinic acetylcholine receptor knockout mice as animal models for studying receptor function. Journal of Neurochemistry, 97(3), 639-652. [Link]
Protocols.io. (2023). Elevated plus maze protocol. [Link]
Peters, J. U., et al. (2012). In Vivo Systems Response Profiling and Multivariate Classification of CNS Active Compounds: A Structured Tool for CNS Drug Discovery. ACS Chemical Neuroscience, 3(11), 869-879. [Link]
Talla, S. A., et al. (2020). Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract. Evidence-Based Complementary and Alternative Medicine, 2020, 8834125. [Link]
Guerrero-López, R., et al. (2023). Scopolamine-Induced Amnesia in Zebrafish: Behavioral Characterization and Pharmacological Reversal. Pharmaceuticals, 16(11), 1583. [Link]
Smagin, G. N., et al. (2016). In vivo characterization of CNS penetrant KMO inhibitor using microdialysis coupled with a novel high content LC/MS/MS method. ResearchGate. [Link]
Di Chiara, G. (1998). Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. Annals of the New York Academy of Sciences, 861, 1-17. [Link]
Leo, A., et al. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1211. [Link]
Richards, D. P., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience, 43(1), 127-140. [Link]
Wallace, T. L., & Bertrand, D. (2015). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. Nicotine & Tobacco Research, 17(2), 138-147. [Link]
Kennedy, R. T. (2013). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 85(1), 22-41. [Link]
Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322-328. [Link]
Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541-553. [Link]
Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (126), 55718. [Link]
Charles River Laboratories. (n.d.). Scopolamine-Induced Amnesia Model of Alzheimer's Disease. [Link]
de Moura, F. B. R., et al. (2021). Efficacy of α7 neuronal nicotinic acetylcholine receptor ligands in various animal models of pain. ResearchGate. [Link]
Li, S., et al. (2014). Novel Object Recognition for Studying Memory in Mice. Bio-protocol, 4(19), e1257. [Link]
Heal, D. J., et al. (2013). In vivo measurement of monoamine neurotransmitter release using brain microdialysis. Monitoring Neuronal Activity: A Practical Approach. [Link]
Tsetlin, V., et al. (2016). Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins. Molecules, 21(11), 1461. [Link]
Watterson, D. M., et al. (2013). Development of Novel In Vivo Chemical Probes to Address CNS Protein Kinase Involvement in Synaptic Dysfunction. PLoS ONE, 8(6), e66226. [Link]
Singh, A. (2023). Elevated plus maze protocol v1. ResearchGate. [Link]
Wang, L., et al. (2018). Genistein Ameliorates Scopolamine-Induced Amnesia in Mice Through the Regulation of the Cholinergic Neurotransmission, Antioxidant System and the ERK/CREB/BDNF Signaling. Frontiers in Pharmacology, 9, 1138. [Link]
Garofalo, S., et al. (2024). The Glymphatic–Immune Axis in Glioblastoma: Mechanistic Insights and Translational Opportunities. International Journal of Molecular Sciences, 25(2), 1121. [Link]
Ullah, F., et al. (2022). Attenuation of Scopolamine-Induced Amnesia via Cholinergic Modulation in Mice by Synthetic Curcumin Analogs. Molecules, 27(19), 6296. [Link]
Buczynski/Gregus Lab. (n.d.). In Vivo Microdialysis. [Link]
Application Notes and Protocols: High-Performance Liquid Chromatography (HPLC) Methods for Pyridine Analysis
Introduction Pyridine, a basic heterocyclic aromatic compound, is a fundamental building block in the pharmaceutical and chemical industries.[1][2] Its presence, whether as a residual solvent, starting material, or degra...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
Pyridine, a basic heterocyclic aromatic compound, is a fundamental building block in the pharmaceutical and chemical industries.[1][2] Its presence, whether as a residual solvent, starting material, or degradation product, requires precise and reliable quantification to ensure product quality, safety, and regulatory compliance.[3][4] High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely adopted technique for the analysis of pyridine and its derivatives due to its high resolution, sensitivity, and versatility.[5][6]
This document provides a comprehensive guide to the HPLC analysis of pyridine, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the underlying scientific principles and rationale behind key experimental choices. The protocols detailed herein are robust and have been developed to be self-validating systems, grounded in established scientific literature and industry best practices.
The Challenge of Pyridine Analysis by HPLC
The primary challenge in the HPLC analysis of pyridine stems from its chemical nature. As a basic and polar compound (pKa around 5.2-6), pyridine is prone to strong interactions with the silica-based stationary phases commonly used in reversed-phase chromatography.[1][2] This can lead to several chromatographic issues:
Peak Tailing: Interaction of the basic pyridine molecule with acidic residual silanol groups on the silica surface is a primary cause of peak tailing.[7][8] This asymmetry complicates peak integration and reduces quantitative accuracy.
Poor Retention: Due to its hydrophilicity, pyridine may exhibit poor retention on traditional non-polar C18 or C8 columns, often eluting near the void volume.[9]
Method Complexity: Historically, addressing these issues often required the use of ion-pairing reagents. While effective, these reagents can be complex to work with, may not be compatible with mass spectrometry (MS), and can lead to long column equilibration times.[2][10]
Modern HPLC column chemistries and mobile phase strategies have largely overcome these challenges, enabling the development of simple, fast, and reliable methods for pyridine analysis.
Core Methodologies for Pyridine Analysis
Two primary HPLC approaches have proven highly effective for the analysis of pyridine: Reversed-Phase Chromatography with modified mobile phases and Mixed-Mode Chromatography.
Reversed-Phase HPLC (RP-HPLC) with pH Control and Alternative Stationary Phases
This is the most common approach, leveraging the versatility of reversed-phase columns. The key to success lies in mitigating the undesirable interactions between pyridine and the stationary phase.
The Causality Behind Experimental Choices:
Mobile Phase pH: Maintaining the mobile phase pH at least two units away from the pKa of pyridine is crucial.[11] For pyridine (pKa ≈ 5.2), operating at a lower pH (e.g., pH < 3) ensures that the pyridine molecule is protonated (pyridinium ion), which can reduce interactions with silanol groups.[7] Conversely, working at a higher pH can also be effective with appropriate columns.
Column Selection:
End-Capped Columns: Modern, fully end-capped C18 or C8 columns are designed to minimize the number of accessible residual silanol groups, thereby reducing peak tailing.
Polar-Embedded Columns: These columns have a polar functional group embedded in the alkyl chain, which helps to shield the residual silanol groups and improve peak shape for basic compounds.
Cyano (CN) Columns: A cyano-propyl stationary phase offers an alternative selectivity to traditional alkyl phases and can provide good peak shape for pyridine.[12]
Organic Modifier: Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and different selectivity. The choice of organic modifier can influence peak shape and retention.
Mixed-Mode Chromatography (MMC)
Mixed-mode chromatography columns possess both reversed-phase and ion-exchange characteristics on a single stationary phase. This dual retention mechanism is particularly advantageous for the analysis of polar and ionizable compounds like pyridine.
The Causality Behind Experimental Choices:
Dual Retention: MMC columns can retain pyridine through both hydrophobic interactions and cation-exchange mechanisms.[1][13] This allows for greater flexibility in method development and can provide unique selectivity.
MS-Friendly Mobile Phases: A significant advantage of MMC is the ability to achieve excellent chromatography without the need for non-volatile ion-pairing reagents, making these methods compatible with mass spectrometry detection.[2]
Simplified Method Development: The inherent ability of MMC columns to retain polar compounds often simplifies mobile phase preparation, requiring only a simple buffer and organic solvent.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the analysis of pyridine using both RP-HPLC and Mixed-Mode Chromatography.
Protocol 1: Reversed-Phase HPLC Analysis of Pyridine
This protocol is suitable for the quantification of pyridine in a drug substance or as a residual solvent. It utilizes a common C18 column with a simple acidic mobile phase.
Apparatus and Reagents
High-Performance Liquid Chromatography (HPLC) system with UV detector (e.g., Agilent 1260 Infinity II, Waters Alliance HPLC System).[14]
Data acquisition and processing software (e.g., OpenLab CDS, Empower).[14]
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Acetonitrile (HPLC grade).
Methanol (HPLC grade).
Formic acid (reagent grade).
Pyridine reference standard.
Deionized water (18 MΩ·cm or higher).
0.45 µm syringe filters.
Preparation of Solutions
Mobile Phase: Prepare a solution of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Degas the mobile phase components before use.
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of pyridine reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[5]
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Solution: Prepare the sample by dissolving it in the mobile phase to an expected pyridine concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC Method Parameters
Parameter
Value
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
10% B to 70% B over 10 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
254 nm
Injection Volume
10 µL
Data Analysis
Construct a calibration curve by plotting the peak area of pyridine against the concentration of the working standard solutions. Determine the concentration of pyridine in the sample solution by interpolation from the calibration curve.
Protocol 2: Mixed-Mode HPLC Analysis of Pyridine
This protocol is ideal for the rapid analysis of pyridine and other hydrophilic amines, offering excellent peak shape and MS compatibility.[1]
Mobile Phase: Prepare an isocratic mobile phase consisting of Acetonitrile/Water/Ammonium Formate at a specific pH (e.g., pH 3).[1] A typical composition could be 70/30/0.01M (v/v/w). Degas the mobile phase before use.
Standard and Sample Solutions: Prepare standard and sample solutions as described in Protocol 1, using the mobile phase as the diluent.
HPLC Method Parameters
Parameter
Value
Column
Mixed-Mode Cation-Exchange, 3.0 x 150 mm, 3 µm
Mobile Phase
Isocratic: 70% Acetonitrile, 30% Water with 10 mM Ammonium Formate, pH 3.0
Flow Rate
0.6 mL/min
Column Temperature
40 °C
Detection
UV at 254 nm or MS (ESI+)
Injection Volume
3 µL
Data Analysis
Perform data analysis as described in Protocol 1.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful implementation.
Caption: General workflow for HPLC analysis of pyridine.
Troubleshooting Common Issues
Issue
Potential Cause(s)
Recommended Solution(s)
Peak Tailing
- Secondary interactions with residual silanols.- Mobile phase pH too close to analyte pKa.- Column void or contamination.
- Lower the mobile phase pH (for RP-HPLC).- Use a highly end-capped or polar-embedded column.- Check for column voids and replace the column if necessary.[15]
Poor Retention
- Analyte is too polar for the stationary phase.
- Use a more polar stationary phase (e.g., Cyano).- Employ a mixed-mode or HILIC column.[14]
Split Peaks
- Column inlet frit is partially blocked.- Sample solvent is too strong.
- Back-flush the column or replace the inlet frit.- Dissolve the sample in the initial mobile phase.
Baseline Noise
- Mobile phase is not properly degassed.- Contaminated mobile phase or detector flow cell.
- Degas the mobile phase.- Use high-purity solvents and flush the system.
Conclusion
The successful HPLC analysis of pyridine is readily achievable with a sound understanding of the analyte's chemistry and the principles of liquid chromatography. By carefully selecting the appropriate column and mobile phase conditions, researchers can develop robust, reliable, and accurate methods for the quantification of pyridine in a variety of matrices. The protocols and insights provided in this guide serve as a strong foundation for both routine analysis and advanced method development in the pharmaceutical and chemical industries.
References
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
Pramanik, S. K., et al. (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. Retrieved from [Link]
Shimadzu. (2021). Analysis of Pyridine. Retrieved from [Link]
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
ResearchGate. (2026, January 13). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]
Di Donna, L., et al. (2005). Investigation of the separation of heterocyclic aromatic amines by reversed phase ion-pair liquid chromatography coupled with tandem mass spectrometry. PubMed. Retrieved from [Link]
Agilent Technologies, Inc. (2012, June 7). Residual Solvent Analysis with a Specifically Designed and Tested Agilent J&W DB-Select 624UI for USP <467> Column. Retrieved from [Link]
PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]
LCGC International. (2021, January 1). What Chromatograms Can Teach Us About Our Analytes. Retrieved from [Link]
Shimadzu. (2021). Analysis of Pyridine Derivatives. Retrieved from [Link]
ResearchGate. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
Inter-Research Science Publisher. (2025, March 31). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Retrieved from [Link]
NCBI. (1992, September). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. Retrieved from [Link]
Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]
PanReac AppliChem. (n.d.). Ion pair chromatography reagents. Retrieved from [Link]
J&K Scientific LLC. (2021, January 27). Ion-Pair Reagent (IPR). Retrieved from [Link]
Agilent. (2019, September 20). How to Catch a Potential Mutagenic Impurity. Retrieved from [Link]
Waters Corporation. (2022, October). Chromatography Columns and Supplies Catalog. Retrieved from [Link]
DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
Waters Corporation. (n.d.). HPLC/UHPLC Systems | Flexible HPLC and UHPLC Analysis. Retrieved from [Link]
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from [Link]
Waters Corporation. (n.d.). For Drug Impurity Analysis and Quantitation. Retrieved from [Link]
Agilent. (n.d.). Pyridines Separation of pyridine and other amines. Retrieved from [Link]
ATSDR. (n.d.). 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. Retrieved from [Link]
Waters. (n.d.). Chromatography Systems | HPLC, UPLC, UHPLC, GPC, SFC, SEC | Waters. Retrieved from [Link]
Waters Corporation. (n.d.). HPLC Systems | High-Performance Liquid Chromatography Machines | Waters. Retrieved from [Link]
Shimadzu. (n.d.). Solutions for Electronics and Chemicals. Retrieved from [Link]
MZ-Analysentechnik. (n.d.). Shimadzu Application Handbook Liquid Chromatography. Retrieved from [Link]
uspbpep.com. (n.d.). usp31nf26s1_c401, General Chapters: <401> FATS AND FIXED OILS. Retrieved from [Link]
Technical Support Center: Synthesis of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
Welcome to the technical support center for the synthesis of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexitie...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic challenge. Here, we will explore common issues, provide in-depth troubleshooting advice, and present detailed experimental protocols. Our approach is grounded in established chemical principles to ensure you can not only solve problems but also understand their root causes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the octahydropyrrolo[2,3-c]pyridine core?
A1: There are two main approaches to consider. The first involves building the bicyclic system through a cycloaddition reaction, followed by functional group manipulations. A notable example is the intramolecular [3+2] cycloaddition of an azomethine ylide.[1] The second, more classical approach, would be the complete reduction of a pre-formed 1H-pyrrolo[2,3-c]pyridine scaffold. Each strategy presents its own set of challenges, particularly concerning stereocontrol and reaction conditions.
Q2: How is the stereochemistry of the final product controlled?
A2: Stereocontrol is a critical challenge in the synthesis of this saturated bicyclic amine. In the cycloaddition approach, the desired stereoisomer can be obtained through the separation of diastereomers formed using a chiral auxiliary. Alternatively, a racemic mixture of the final product can be resolved using a chiral acid to form diastereomeric salts.[1] In the catalytic hydrogenation route, the stereochemical outcome is highly dependent on the catalyst, substrate, and reaction conditions. The substrate may adsorb to the catalyst surface in a preferred orientation, leading to the formation of one diastereomer over the other.
Q3: What are the common methods for introducing the 6-methyl group?
A3: The 6-methyl group is typically introduced via N-methylation of the corresponding secondary amine (octahydropyrrolo[2,3-c]pyridine). Standard methods include reductive amination with formaldehyde or the use of a methylating agent such as methyl iodide or dimethyl sulfate. The choice of method will depend on the presence of other functional groups in the molecule and the desired reaction conditions.
Q4: What are the major challenges in the purification of the final product and its intermediates?
A4: Purification can be challenging due to the polar nature of the amine products and intermediates. Standard silica gel chromatography may be difficult due to the basicity of the nitrogen atoms, which can lead to tailing and poor separation. Using a modified mobile phase with a small amount of a basic additive like triethylamine or ammonia can help to mitigate these issues. For highly polar compounds, reversed-phase chromatography or ion-exchange chromatography may be more effective.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine.
Issue 1: Low Yield in the Intramolecular [3+2] Cycloaddition Step
Q: My intramolecular azomethine ylide cycloaddition is giving a low yield of the desired bicyclic product. What are the potential causes and how can I optimize the reaction?
A: Low yields in this key step can often be attributed to several factors:
Inefficient Ylide Formation: The generation of the azomethine ylide is a critical preceding step. Ensure that the starting materials are pure and the reaction conditions for ylide formation are optimal.
Thermal Decomposition: The high temperatures often required for the cycloaddition can lead to decomposition of the starting material or the product. The use of a high-boiling, heat-transfer solvent like DW-therm can provide better temperature control.[1]
Reaction Time and Temperature: These two parameters are crucial. If the temperature is too low, the reaction may not proceed at a reasonable rate. If it's too high or the reaction time is too long, side reactions and decomposition can occur. A systematic optimization of both temperature and reaction time is recommended.
Solvent Choice: The polarity and boiling point of the solvent can significantly impact the reaction. While high-boiling solvents are necessary for thermal cycloadditions, it is worth screening a few options to find the one that gives the best balance of solubility and reactivity.
Issue 2: Incomplete Reduction of the Pyridine Ring via Catalytic Hydrogenation
Q: I am attempting to synthesize the octahydropyrrolo[2,3-c]pyridine core by catalytic hydrogenation of a 1H-pyrrolo[2,3-c]pyridine precursor, but the reaction is sluggish and gives a mixture of partially hydrogenated products. What can I do to drive the reaction to completion?
A: The hydrogenation of a pyridine ring is a challenging transformation due to its aromatic stability.[2][3] Here are some key areas to troubleshoot:
Catalyst Selection: The choice of catalyst is paramount. While Palladium on carbon (Pd/C) is a common hydrogenation catalyst, it may not be active enough for pyridine reduction under mild conditions. More active catalysts like Platinum oxide (PtO₂) or Rhodium on carbon (Rh/C) are often required.[4][5]
Reaction Conditions (Pressure and Temperature): The saturation of aromatic rings typically requires high pressure and elevated temperatures (e.g., >50 bar H₂, >80 °C).[3] Ensure your reactor is rated for these conditions. Increasing the hydrogen pressure and temperature can significantly increase the reaction rate.
Solvent and Additives: The reaction is often performed in acidic media, such as acetic acid or with the addition of an acid like HCl. Protonation of the pyridine nitrogen facilitates the reduction.[4]
Catalyst Poisoning: The nitrogen atom in both the starting material and the product can act as a catalyst poison.[4] Using a higher catalyst loading or performing the reaction in an acidic solvent to protonate the nitrogen can mitigate this effect.
Issue 3: Poor Stereoselectivity in the Hydrogenation of the Pyrrolopyridine Ring
Q: The hydrogenation of my 6-methyl-1H-pyrrolo[2,3-c]pyridine precursor is yielding a mixture of diastereomers with poor selectivity. How can I improve the diastereoselectivity?
A: Achieving high diastereoselectivity in the reduction of a substituted pyrrolopyridine is a common challenge. The final stereochemistry is determined by the way the molecule adsorbs onto the catalyst surface.
Catalyst and Support: The nature of the catalyst and its support can influence the stereochemical outcome. It is worth screening different catalysts (e.g., PtO₂, Rh/C, Ru/C) and supports (e.g., alumina, carbon).
Steric Hindrance: The existing stereocenter in the pyrrolidine ring and the methyl group on the pyridine ring will direct the approach of the substrate to the catalyst surface. Consider if the steric bulk of any protecting groups could be influencing the approach.
Reaction Conditions: Temperature and pressure can also play a role in selectivity. Lower temperatures sometimes lead to higher selectivity.
Substrate Modification: In some cases, modifying the substrate by introducing a bulky protecting group can enhance the facial selectivity of the hydrogenation.
Issue 4: Low Yield and Side Products in the N-methylation Step
Q: I am trying to introduce the 6-methyl group via N-methylation of the octahydropyrrolo[2,3-c]pyridine core, but I am getting low yields and observing multiple spots on my TLC. What is going wrong?
A: N-methylation can be complicated by over-alkylation and the formation of side products.
Choice of Methylating Agent and Base: Using a strong methylating agent like methyl iodide with a strong base can lead to over-methylation, forming a quaternary ammonium salt.[6] Using a milder methylating agent or carefully controlling the stoichiometry can help. Reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride is often a cleaner and more controlled method for mono-N-methylation.
Reaction Conditions: The reaction temperature should be carefully controlled. Higher temperatures can promote side reactions.
Purification: The product, a tertiary amine, will be basic and may be difficult to purify by standard silica gel chromatography. As mentioned in the FAQs, using a modified eluent or alternative chromatographic techniques may be necessary.
Experimental Protocols
Protocol 1: Synthesis of the Octahydropyrrolo[2,3-c]pyridine Core via [3+2] Cycloaddition
This protocol is adapted from a known procedure for a related enantiomer.[1]
Step 1a: Synthesis of the Azomethine Ylide Precursor
This step involves the synthesis of an N-substituted glycine derivative which will serve as the precursor for the azomethine ylide. The specific starting materials will depend on the desired substitution pattern.
Step 1b: Intramolecular [3+2] Cycloaddition
To a flask containing a high-boiling solvent such as DW-therm at 240 °C, add a solution of the azomethine ylide precursor in the same solvent dropwise over 15-30 minutes.
Stir the reaction mixture at 240 °C for an additional 30 minutes.
Cool the reaction mixture to room temperature.
Purify the crude product by column chromatography to obtain the bicyclic amide.
Step 1c: Reduction of the Bicyclic Amide
To a solution of the bicyclic amide in a suitable anhydrous solvent like THF, add a reducing agent such as lithium aluminum hydride (LiAlH₄) portion-wise at 0 °C.
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
Filter the resulting precipitate and concentrate the filtrate to obtain the crude reduced product.
Step 1d: Deprotection (if necessary)
If a protecting group such as a benzyl group is used, it can be removed by catalytic hydrogenation using a catalyst like Pd(OH)₂ on carbon.
Protocol 2: N-methylation of Octahydropyrrolo[2,3-c]pyridine via Reductive Amination
Dissolve the octahydropyrrolo[2,3-c]pyridine in a suitable solvent such as dichloromethane or 1,2-dichloroethane.
Requires harsh conditions, potential for lower selectivity
References
Shieh, W.-C., et al. (2007). A Facile Preparation of an Octahydropyrrolo[2,3-c]pyridine Enantiomer. Organic Process Research & Development, 11(4), 711-715. [Link]
Ma, C., et al. (2020). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. ACS Catalysis, 10(15), 8477-8484. [Link]
Kumar, A., et al. (2021). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ChemistrySelect, 6(29), 7430-7434. [Link]
Crotti, S., et al. (2014). N-methylation and Quaternization of Pyridine in Vitro by Rabbit Lung, Liver and Kidney N-methyltransferases: An S-adenosyl-L-methionine-dependent Reaction. Xenobiotica, 16(7), 645-650. [Link]
Technical Support Center: Synthesis of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
Welcome to the technical support center for the synthesis of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to optimize the yield and purity of this valuable heterocyclic scaffold.
Overview of Synthetic Strategies
The synthesis of the 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine core is a multi-step process that often involves the construction of a pyrrolopyridine framework followed by reduction. A common and effective strategy involves a Pictet-Spengler-type reaction, followed by catalytic hydrogenation to achieve the desired saturated heterocyclic system. The diastereoselectivity of the final product is a critical aspect to consider and control during the synthesis.
A generalized synthetic approach can be envisioned as follows:
Formation of a Pyrrolopyridine Precursor: This can be achieved through various methods, including the Fischer indole synthesis or the Bartoli indole synthesis, to construct the initial pyrrolo[2,3-c]pyridine core.[1]
Catalytic Hydrogenation: The aromatic pyrrolopyridine is then reduced to the corresponding octahydro derivative. This step is crucial for establishing the stereochemistry of the final product.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low Yield in the Initial Pyrrolopyridine Formation (e.g., Pictet-Spengler Reaction)
Q1: My initial cyclization reaction to form the pyrrolopyridine ring system is resulting in a low yield. What are the likely causes and how can I improve it?
A1: Low yields in the formation of the pyrrolopyridine core, particularly in reactions like the Pictet-Spengler cyclization, can be attributed to several factors. A systematic approach to troubleshooting is essential.[3]
Potential Causes & Solutions:
Potential Cause
Explanation & Recommended Solution
Purity of Starting Materials
Impurities in the starting materials, such as the tryptamine derivative or the aldehyde, can significantly hinder the reaction. Even small amounts of contaminants can poison catalysts or lead to unwanted side reactions.[4] Solution: Ensure the purity of all reactants through appropriate purification techniques (e.g., recrystallization, distillation, or column chromatography). Verify purity using methods like NMR or LC-MS.
Inadequate Acid Catalysis
The Pictet-Spengler reaction is acid-catalyzed. The choice and concentration of the acid are critical. Insufficient acid will result in a sluggish or incomplete reaction, while excessive acid can lead to degradation of the starting materials or the product.[3][5] Solution: Screen various Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂). Optimize the catalyst loading, starting with a typical range of 10-50 mol% and adjusting as needed.[3]
Reaction Conditions
Temperature and reaction time are crucial parameters. Some reactions proceed well at room temperature, while others require heating to overcome the activation energy barrier. Conversely, excessive heat can lead to decomposition.[3] Solution: Monitor the reaction progress closely using TLC or LC-MS. If the reaction is slow at room temperature, consider gentle heating (e.g., 40-60 °C). If decomposition is observed, try running the reaction at a lower temperature (e.g., 0 °C).
Solvent Choice
The solvent plays a significant role in the solubility of reactants and intermediates, which in turn affects the reaction rate.[3] Solution: While protic solvents like methanol are common, aprotic solvents such as dichloromethane (DCM) or toluene have been reported to provide better yields in some cases.[3] If using a non-aqueous aldehyde, ensure anhydrous conditions, as water can interfere with the reaction.
Formation of Stable Intermediates
The reaction proceeds through an imine intermediate. If this intermediate is particularly stable and does not readily cyclize, the overall yield of the desired product will be low.[3] Solution: Consider using a stronger acid catalyst or higher temperatures to promote the cyclization step.
Logical Workflow for Troubleshooting Low Yield in Pictet-Spengler Reaction:
Technical Support Center: Purification of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine Isomers
Welcome to the technical support center for the purification of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine isomers. This guide is designed for researchers, medicinal chemists, and process development professionals who e...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the purification of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine isomers. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the unique challenges associated with separating the stereoisomers of this bicyclic amine scaffold. Due to the presence of multiple chiral centers, a synthetic mixture will contain diastereomers, each as a pair of enantiomers. A systematic, multi-step purification strategy is therefore not just recommended, but essential.
This document provides in-depth troubleshooting guides, validated protocols, and expert insights to navigate the complexities of isolating each specific isomer in high purity.
Overall Purification Strategy
The purification of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine isomers is best approached as a sequence of distinct stages. The initial goal is to remove all non-isomeric impurities. Subsequently, the mixture of diastereomers is separated. Finally, each isolated diastereomer is resolved into its constituent enantiomers.
Caption: General workflow for isolating pure stereoisomers.
Part 1: Initial Purification of the Isomeric Mixture (Achiral Chromatography)
Before attempting to separate isomers, all impurities from the synthesis (e.g., unreacted starting materials, reagents, byproducts) must be removed. Standard silica gel flash chromatography is typically the method of choice.
Frequently Asked Questions (FAQs)
Q1: Why does my compound streak badly or show a "tailing" peak on the silica gel column?
A1: This is a classic problem when purifying amines on standard silica gel. The basic nitrogen atom of your pyrrolopyridine interacts strongly with the acidic silanol (Si-OH) groups on the silica surface. This strong, non-specific binding causes slow, uneven elution, resulting in broad, tailing peaks and poor separation.[1]
Q2: My product seems to be degrading on the column. What's happening?
A2: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds. Amines, in particular, can be susceptible to oxidation, which may be exacerbated by prolonged contact time on the stationary phase.[2]
Q3: I have a low overall yield after the column. Where is my compound going?
A3: A significant portion of your product may be irreversibly adsorbed onto the silica gel due to the strong acid-base interactions mentioned in A1. This is especially problematic if the column is run without any mobile phase modifier.
Strong interaction between the basic amine and acidic silica gel.
1. Add a Competing Base: Incorporate 0.5-2% triethylamine (Et3N) or ammonium hydroxide into your mobile phase. This additive will preferentially interact with the acidic silanol groups, "masking" them from your compound and allowing for symmetrical peak elution.[1][3] 2. Use Deactivated Silica: Pre-treat your silica gel by slurrying it in the mobile phase containing the amine additive before packing the column.
Low Recovery / Yield
Irreversible adsorption of the product onto the stationary phase.
In addition to using a competing base, consider using a less acidic stationary phase like neutral or basic alumina . However, be aware that the separation selectivity will differ from silica.
Product Discoloration (Yellowing/Browning)
On-column oxidation or degradation.
1. Minimize Contact Time: Use a faster flow rate and avoid letting the column run dry. 2. Work Under Inert Atmosphere: If the compound is known to be air-sensitive, try to pack and run the column under a nitrogen or argon atmosphere.[2] 3. Consider Boc-Protection: If purification of the free amine is consistently problematic, a temporary protection of the amine with a Boc group can make it less polar and non-basic, simplifying chromatography. The Boc group can be removed later with an acid like TFA.[4]
Protocol 1: Optimized Flash Chromatography for Bicyclic Amines
Stationary Phase Selection: Standard silica gel (40-63 µm).
Mobile Phase (Eluent) Selection:
Develop a solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH).
Aim for a retention factor (Rf) of ~0.2-0.3 for your product mixture on the TLC plate.
Crucially, add 1% triethylamine (Et3N) to your chosen eluent system. For example: DCM/MeOH/Et3N (94:5:1).
Column Packing:
Prepare a slurry of silica gel in the mobile phase.
Pour the slurry into the column and allow it to pack under pressure, ensuring a uniform bed.
Sample Loading:
Dissolve your crude product in a minimal amount of the mobile phase or DCM.
Alternatively, for better resolution, perform a "dry load": adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
Elution and Fraction Collection:
Run the column using a gradient or isocratic elution based on your TLC analysis.
Collect fractions and analyze them by TLC to pool the pure product fractions.
Solvent Removal:
Combine the pure fractions and remove the solvent using a rotary evaporator.
Expert Tip: Triethylamine is volatile, but co-evaporation with a solvent like toluene can help remove the final traces.
Part 2: Separation of Diastereomers
Once you have a clean mixture of isomers, the next step is to separate the diastereomers. Diastereomers have different physical properties and can be separated using standard (achiral) techniques.
Frequently Asked Questions (FAQs)
Q1: My diastereomers have almost the same Rf value on TLC. How can I separate them?
A1: This is a common and significant challenge. High-resolution flash chromatography with a shallow gradient is the first method to try. If that fails, preparative HPLC or even techniques like extractive distillation (for volatile compounds) could be explored.[5] Sometimes, derivatizing the mixture to exaggerate the physical differences between diastereomers can facilitate separation.
Q2: Should I use chromatography or crystallization to separate my diastereomers?
A2: Chromatography is generally the more universal approach, as it doesn't rely on the compounds being crystalline.[6] However, if one diastereomer is significantly less soluble or crystallizes readily, fractional crystallization can be a highly efficient and scalable method. The choice often comes down to an empirical screen.
Caption: Decision process for separating diastereomers.
Troubleshooting Guide: Diastereomer Separation
Issue
Potential Cause
Recommended Solution
Poor Resolution (Overlapping Peaks) in Chromatography
Insufficient selectivity of the mobile/stationary phase combination.
1. Switch Solvent System: If a DCM/MeOH system doesn't work, try an Ethyl Acetate/Hexanes system (with 1% Et3N). The change in solvent polarity and interactions can dramatically alter selectivity. 2. Use a Finer Stationary Phase: Employing a higher-resolution silica gel (e.g., 25-40 µm) can improve peak sharpness and separation. 3. Run a Shallow Gradient: A very slow, shallow gradient (e.g., 0-5% MeOH in DCM over 20 column volumes) can resolve closely eluting spots.
Crystallization Fails or Yields an Oil
The compound mixture may be forming a eutectic, or the chosen solvent is inappropriate.
1. Screen Multiple Solvents: Test a wide range of solvents, from nonpolar (hexanes, toluene) to polar (isopropanol, acetonitrile), and solvent mixtures. 2. Use Seeding: If you have a tiny amount of pure diastereomer from a previous attempt, use it as a seed crystal to induce crystallization. 3. Slow Evaporation: Allow the solvent to evaporate slowly from a saturated solution at room temperature or in a refrigerator.
Part 3: Resolution of Enantiomers
After isolating a pure racemic diastereomer, the final and often most difficult step is to separate the two enantiomers. This requires a chiral environment, provided either by a chiral resolving agent or a chiral stationary phase.
Diastereomeric Salt Crystallization
This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[7] These salts, like diastereomers, have different physical properties (notably solubility), allowing one to be selectively crystallized.[8][9]
Caption: The process of chiral resolution via salt formation.
Issue
Potential Cause
Recommended Solution
Oiling Out
The diastereomeric salt is melting at the crystallization temperature or is too soluble in the chosen solvent.
1. Change Solvent: Switch to a less polar solvent or a solvent mixture. 2. Lower Temperature: Cool the solution slowly. Try seeding the oil at a lower temperature. 3. Use Less Solvent: Start with a more concentrated solution to favor crystal lattice formation over oiling.
Low Diastereomeric Excess (d.e.)
The solubilities of the two diastereomeric salts are too similar, causing co-precipitation.
1. Try a Different Resolving Agent: The choice of chiral acid is critical. Screen multiple agents (see table below).[7] 2. Slow Cooling: Allow the solution to cool to room temperature very slowly, then transfer to a refrigerator. Rapid crashing often traps impurities. 3. Recrystallization: The filtered salt can be recrystallized one or more times to improve its diastereomeric purity.
Chiral Resolving Agent
Type
Typical Application
(+)- or (-)-Tartaric Acid
Dicarboxylic Acid
Widely used, inexpensive, effective for many primary and secondary amines.[9]
(S)- or (R)-Mandelic Acid
α-Hydroxy Acid
Often effective when tartaric acid fails; provides different crystal packing interactions.[10]
(+)- or (-)-O,O'-Dibenzoyltartaric acid
Tartaric Acid Derivative
More lipophilic; useful for amines that are more soluble in organic solvents.
(1S)-(+)-10-Camphorsulfonic acid
Sulfonic Acid
Strong acid, forms well-defined crystalline salts.
Chiral Chromatography (HPLC & SFC)
Modern chiral chromatography offers a powerful and direct method for separating enantiomers without derivatization. Supercritical Fluid Chromatography (SFC) is particularly well-suited for preparative-scale purification of polar molecules like amines.[11][12] It is often faster, uses less organic solvent, and is considered a "greener" technology than traditional HPLC.[13]
Parameter
Normal Phase HPLC
Supercritical Fluid Chromatography (SFC)
Primary Mobile Phase
Nonpolar organic solvents (e.g., Hexane, Heptane)
Supercritical Carbon Dioxide (CO₂)[]
Co-solvent / Modifier
Alcohols (e.g., Isopropanol, Ethanol)
Alcohols (e.g., Methanol, Ethanol)
Analysis Time
Typically longer
Significantly faster due to low viscosity and high diffusivity of the mobile phase.[15]
Higher initial instrument cost, but lower running costs.
Column Screening:
The choice of Chiral Stationary Phase (CSP) is the most critical parameter. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives like Chiralpak® and Chiralcel® series) are highly effective for a broad range of compounds.[16][17]
Screen your racemic mixture on 4-6 different chiral columns under generic conditions.
Initial Screening Conditions:
Mobile Phase: Supercritical CO₂ with Methanol (MeOH) as a co-solvent.
Gradient: A fast gradient, e.g., 5% to 40% MeOH over 5-10 minutes.
Additive: For basic amines, adding a small amount of a basic modifier (e.g., 0.1-0.3% diethylamine or isopropylamine) to the co-solvent is essential to achieve good peak shape.
Backpressure: 120-150 bar.
Temperature: 35-40 °C.
Method Optimization:
Once a "hit" (some degree of separation) is identified on a specific column, optimize the separation.
Co-solvent: Test different alcohols (Ethanol, Isopropanol). The change in hydrogen bonding characteristics can significantly impact selectivity.[16]
Isocratic vs. Gradient: Convert the gradient method to an isocratic one for better preparative loading and throughput.
Flow Rate & Temperature: Adjust these to fine-tune the resolution and analysis time.
Scale-Up:
Once an optimized analytical method is established, it can be geometrically scaled up to a larger diameter preparative column for bulk purification.
Kwan, M. H. T., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]
Kwan, M. H. T. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]
Hamilton, J. Y., et al. (2021). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC - NIH. [Link]
LibreTexts Chemistry. (2019). 6.8 Resolution (Separation) of Enantiomers. [Link]
Novak, U., et al. (2021). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online. [Link]
Dispas, A., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. [Link]
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
Reid, M., et al. (2021). Diastereoselective, Multicomponent Synthesis of Pyrrolopyrazinoquinazolinones via a Tandem Quinazolinone Rearrangement/ Intramolecular Ring Closure of Tautomeric (Z)-Benzamidines. PMC - NIH. [Link]
MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]
MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]
PMC - NIH. (n.d.). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. [Link]
YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]
Google Patents. (n.d.).
Sci-Hub. (n.d.). Enantiomeric separation of six chiral pesticides that contain chiral sulfur/phosphorus atoms by supercritical fluid chromatography. [Link]
PubMed. (2016). Enantiomeric Separations of Pyriproxyfen and its Six Chiral Metabolites by High-Performance Liquid Chromatography. [Link]
Technical Support Center: Stability and Degradation of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine Solutions
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine. While specific degradation and stabil...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine. While specific degradation and stability studies for this molecule are not extensively published, this document leverages established principles of pyrrolopyridine chemistry to offer practical guidance. The troubleshooting and FAQ sections are designed to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine as a solid and in solution?
A1:
Solid Form: As a solid, 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine should be stored in a tightly sealed container at 2-8°C to minimize degradation from moisture and atmospheric contaminants.[1] For long-term storage, maintaining a dry, inert atmosphere (e.g., under argon or nitrogen) is recommended.
In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, solutions should be aliquoted into tightly sealed vials to minimize freeze-thaw cycles and exposure to air. Store solutions at -20°C or -80°C for extended periods. The choice of solvent is critical and can significantly impact stability (see Q2).
Q2: What are the best solvents for preparing solutions of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine?
A2: The solubility of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine in common laboratory solvents is not extensively documented. However, based on its chemical structure, which contains both polar (amines) and non-polar (alkyl) groups, a range of solvents could be suitable. It is recommended to start with common solvents used for similar heterocyclic compounds, such as:
Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are generally good choices for creating high-concentration stock solutions.
Protic Solvents: Ethanol and methanol may also be suitable, but their potential to participate in degradation reactions (solvolysis) under certain conditions should be considered.
Aqueous Buffers: For biological assays, dilution into aqueous buffers is common. The pH of the buffer is a critical factor for stability (see Troubleshooting section).
It is crucial to perform a small-scale solubility test before preparing a large batch of solution.
Q3: Are there any known incompatibilities with common lab reagents?
A3: Pyrrolopyridine derivatives can be incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Contact with these substances can lead to rapid degradation. Additionally, care should be taken when using metal-containing reagents, as the nitrogen atoms in the pyrrolopyridine ring can chelate metal ions, potentially catalyzing degradation reactions.
Troubleshooting Guide
Issue 1: You observe a change in the color of your 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine solution over time.
Potential Cause
Troubleshooting Suggestion
Oxidation: The pyrrolidine or pyridine ring is susceptible to oxidation, especially when exposed to air (oxygen) and light. This can lead to the formation of colored byproducts.
* Inert Atmosphere: Prepare and store solutions under an inert atmosphere (argon or nitrogen). * Light Protection: Store solutions in amber vials or wrap vials in aluminum foil to protect from light. * Antioxidants: For some applications, the addition of a small amount of an antioxidant may be considered, but its compatibility with downstream assays must be verified.
pH-Mediated Degradation: The stability of the compound can be highly pH-dependent. Extremes in pH (highly acidic or highly alkaline) can catalyze hydrolysis or other degradation pathways.
* pH Optimization: If possible, buffer the solution to a pH where the compound is most stable. For many amine-containing compounds, a slightly acidic to neutral pH is often optimal. * pH Monitoring: Regularly check the pH of your stock solutions, as CO2 absorption from the atmosphere can lower the pH of unbuffered aqueous solutions.
Issue 2: You notice precipitation forming in your stored solution, especially after a freeze-thaw cycle.
Potential Cause
Troubleshooting Suggestion
Poor Solubility at Low Temperatures: The compound may have limited solubility in the chosen solvent system at lower temperatures, causing it to precipitate out upon freezing or refrigeration.
* Solvent System Optimization: Consider using a co-solvent system to improve solubility. For example, adding a small percentage of DMSO to an aqueous buffer can enhance solubility. * Concentration Adjustment: Prepare stock solutions at a lower concentration that remains stable at the storage temperature. * Gentle Re-dissolving: Before use, allow the solution to warm to room temperature and gently vortex or sonicate to ensure the compound is fully redissolved. Visually inspect for any remaining precipitate.
Degradation Product Formation: The precipitate could be a less soluble degradation product.
* Characterize the Precipitate: If possible, isolate and analyze the precipitate (e.g., by LC-MS or NMR) to identify if it is the parent compound or a degradation product. * Follow Stability Best Practices: If degradation is confirmed, strictly adhere to the storage and handling recommendations to minimize further degradation.
Issue 3: You observe a loss of biological activity or inconsistent results in your assays.
Potential Cause
Troubleshooting Suggestion
Chemical Degradation: The compound may be degrading in the solution, leading to a lower effective concentration.
* Fresh Solutions: Prepare fresh solutions immediately before each experiment. * Stability Study: Conduct a simple stability study by analyzing the purity of the solution over time using an appropriate analytical method (e.g., HPLC-UV, LC-MS). This will help determine the viable lifetime of the solution under your specific storage and experimental conditions.
Adsorption to Labware: Highly lipophilic compounds can adsorb to the surface of plastic labware, reducing the actual concentration in solution.
* Use Low-Binding Labware: Utilize low-protein-binding microplates and tubes. * Glassware: Consider using silanized glassware for storing stock solutions. * Include a Surfactant: In some cases, adding a small amount of a non-ionic surfactant (e.g., Tween-20) to the buffer can help prevent adsorption, but check for compatibility with your assay.
Proposed Degradation Pathways and Stability Testing
The pyrrolopyridine scaffold is susceptible to several degradation pathways, primarily oxidation and hydrolysis.
Diagram of Potential Degradation Pathways
Caption: Potential degradation pathways for 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine.
Experimental Workflow for Stability Assessment
A systematic approach is necessary to determine the stability of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine in your specific experimental context.
Caption: Experimental workflow for assessing solution stability.
Incubators/refrigerators/freezers set to desired temperatures
Amber and clear HPLC vials
2. Procedure:
Method Development: Develop an HPLC method capable of separating the parent compound from potential impurities and degradation products. A good starting point would be a reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
Stock Solution Preparation: Accurately prepare a stock solution of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine at a known concentration (e.g., 1 mg/mL) in the desired solvent or buffer system.
Time-Zero Analysis: Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as the time-zero (T0) reference. Record the peak area of the parent compound.
Sample Incubation: Dispense aliquots of the stock solution into different vials for each condition being tested (e.g., 4°C, room temperature, 40°C; light-exposed vs. light-protected).
Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours, and 1 week), retrieve one vial from each condition.
Sample Preparation and Analysis: Dilute the samples as done for the T0 analysis and inject them into the HPLC system.
Data Analysis:
Calculate the percentage of the parent compound remaining at each time point relative to the T0 sample using the peak areas.
Plot the percentage of the remaining compound versus time for each condition.
Observe the appearance of any new peaks in the chromatogram, which may indicate degradation products.
8. Interpretation: Based on the degradation plots, determine the conditions under which the compound is stable and for how long. This information will guide the preparation and handling of solutions for your experiments.
References
MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
Google P
MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]
Acta Poloniae Pharmaceutica. STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. [Link]
PubMed. Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints. [Link]
ResearchGate. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]
ResearchGate. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. [Link]
PubMed. Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. [Link]
PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]
Google Patents. Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.
PubMed. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. [Link]
PubMed. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]
Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
Semantic Scholar. Pyrrolopyridine or Pyrazolopyridine Derivatives. [Link]
Overcoming solubility issues with 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
Introduction Welcome to the technical support guide for 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals who may be encountering chall...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
Welcome to the technical support guide for 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals who may be encountering challenges with the aqueous solubility of this basic heterocyclic compound. Our goal is to provide a logical, scientifically-grounded framework for diagnosing and overcoming these issues. This guide moves from fundamental principles and simple fixes to more advanced formulation strategies, explaining the causal mechanisms behind each experimental choice to empower you to make informed decisions in your work.
While specific experimental solubility data for 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine is not extensively published, its chemical structure provides significant insight into its behavior. The strategies outlined here are based on its predicted physicochemical properties and established principles for formulating poorly soluble basic compounds.
Physicochemical Profile of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
A clear understanding of the molecule's properties is the foundation for any successful solubilization strategy.
Q1: My 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine won't dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4). Why?
A: This is expected behavior for a compound with a high pKa (~11.21).[2] At neutral pH, the molecule exists predominantly in its uncharged, free base form. This form is less polar and thus has significantly lower solubility in water compared to its protonated, charged salt form. To achieve solubility, you must lower the pH of your solvent system well below the pKa.
Q2: I dissolved the compound in an acidic solution, but it precipitated when I diluted it into my neutral cell culture media. What happened?
A: This is a classic example of a pH-shift precipitation. Your acidic stock solution kept the compound protonated and soluble. When you introduced it to the larger volume of neutral pH media, the buffering capacity of the media raised the overall pH. This caused the compound to convert back to its less soluble free base form, leading to precipitation. Strategies to overcome this include using a lower concentration, incorporating co-solvents or other excipients in your formulation, or using a supersaturating drug delivery system.[3]
Q3: What is a good starting point for a non-aqueous stock solution?
A: Dimethyl sulfoxide (DMSO) is a common and effective starting point due to its strong solubilizing power for a wide range of compounds.[4] However, always prepare the highest concentration stock possible in DMSO to minimize the final percentage of organic solvent in your aqueous experimental system, as DMSO can have its own biological effects.
Q4: Can I use the dihydrochloride salt form of this compound to improve solubility?
A: Yes, absolutely. Using a pre-formed salt is an excellent and common strategy to enhance the solubility and dissolution rate of basic drugs.[5] The dihydrochloride salt of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine is commercially available and should exhibit significantly higher aqueous solubility at or near neutral pH compared to the free base.[6] However, be mindful of the potential for the common ion effect or pH changes in unbuffered systems that could still lead to precipitation.
This section provides a tiered approach to systematically address solubility challenges. We recommend starting with the simplest and most direct method (pH modification) before progressing to more complex formulations.
Strategy 1: pH Modification - The First Line of Attack
Mechanism: As a strong base, 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine contains two nitrogen atoms that can be protonated. By lowering the pH of the aqueous solvent, you shift the equilibrium from the sparingly soluble free base to the highly soluble cationic (protonated) salt form. According to the Henderson-Hasselbalch equation, the compound will be >99% in its soluble, protonated form at a pH at least 2 units below its pKa.
Caption: pH-dependent equilibrium of a basic compound.
Protocol: Preparation of an Acidic Aqueous Stock Solution
Target Concentration: Determine the desired stock concentration (e.g., 10 mM).
Solvent Preparation: Prepare a suitable acidic buffer (e.g., 50 mM citrate buffer, pH 3.0) or start with deionized water and adjust the pH.
Weigh Compound: Accurately weigh the required amount of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine free base.
Initial Slurry: Add about 80% of the final volume of the acidic solvent to the compound. It will likely form a slurry.
pH Adjustment & Dissolution: While stirring, slowly add a dilute acid (e.g., 1 M HCl) dropwise. Monitor the pH and observe dissolution. Continue adding acid until the compound is fully dissolved.
Volume Adjustment: Once fully dissolved, add the acidic solvent to reach the final target volume.
Sterile Filtration: If for use in biological systems, filter the final stock solution through a 0.22 µm syringe filter compatible with acidic solutions.
Self-Validation: The clarity of the final solution is a primary indicator of success. To confirm stability, let the solution sit for a few hours and check for any signs of precipitation.
Strategy 2: Co-Solvents for Enhanced Solubility
Mechanism: When pH modification alone is insufficient or undesirable (e.g., due to the pH sensitivity of an assay), co-solvents can be employed. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, making it more favorable for less polar solutes to dissolve.[7] This approach essentially reduces the "hydrophobic pressure" on the compound.
Common Co-solvents for Pre-clinical Formulations
Co-Solvent
Properties & Use Cases
Typical Concentration
Disadvantages
DMSO
Strong, versatile solvent. Ideal for high-concentration stocks.
< 0.5% in final assays
Can have biological/toxic effects at higher concentrations.
Ethanol
Less toxic than DMSO. Good for many organic molecules.
< 5% in final assays
Can cause protein precipitation; may not be as potent as DMSO.
Propylene Glycol (PG)
Common pharmaceutical excipient. Good safety profile.
10-40% in formulations
Can be viscous. May cause precipitation on aqueous dilution.
Can be viscous. Potential for precipitation on dilution.
Protocol: Screening for an Effective Co-Solvent System
Primary Stock: Prepare a high-concentration stock of the compound in 100% DMSO (e.g., 100 mM).
Intermediate Dilutions: Create a series of intermediate solutions by diluting the DMSO stock into various co-solvent systems. For example:
System A: 50% Ethanol / 50% Water
System B: 40% PEG 400 / 60% Water
System C: 30% PG / 70% Saline
Kinetic Solubility Assessment: Add a small volume of each intermediate solution to your final aqueous buffer (e.g., PBS pH 7.4) to achieve the target experimental concentration.
Observation: Observe immediately and over time (e.g., 1h, 4h, 24h) for any signs of precipitation (cloudiness, visible particles). The system that remains clear for the longest duration at the highest concentration is the most promising.
Caption: Decision workflow for selecting a solubilization strategy.
Strategy 3: Complexation with Cyclodextrins
Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like our compound, forming an inclusion complex. This complex has a hydrophilic exterior, dramatically increasing its apparent aqueous solubility.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and safe choice.
Caption: Mechanism of drug solubilization by cyclodextrin.
Protocol: Preparation by Kneading/Slurry Method
Molar Ratio: Determine the molar ratio of CD to drug to test. Start with a 1:1 or 2:1 ratio of HP-β-CD to 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine.
Mix Solids: In a glass mortar, thoroughly mix the weighed amounts of the drug and HP-β-CD.
Kneading: Add a small amount of a water/ethanol (50:50 v/v) mixture dropwise to the powder and knead vigorously with a pestle for 30-60 minutes. The goal is to form a thick, uniform paste.
Drying: Dry the paste in an oven at a low temperature (e.g., 40-50°C) or under vacuum until all solvent is removed.
Reconstitution: The resulting powder is the drug-CD complex. Test its solubility by weighing the powder and attempting to dissolve it in your target aqueous buffer. The amount of drug in the powder must be calculated based on the initial weights.
Self-Validation: Compare the solubility of the complexed powder to the un-complexed drug in the same buffer. A significant increase in dissolution rate and equilibrium solubility indicates successful complexation.
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can entrap poorly soluble drug molecules, carrying them into solution within the aqueous phase.[10] This is a common strategy used in many commercial drug formulations.[11]
Protocol: Screening with Non-ionic Surfactants
Select Surfactants: Choose pharmaceutically relevant non-ionic surfactants like Polysorbate 80 (Tween® 80) or Kolliphor® EL (Cremophor® EL).
Prepare Surfactant Solutions: Make a series of aqueous solutions with varying concentrations of the surfactant, ensuring some are well above the known CMC of the surfactant. For example, prepare 0.1%, 0.5%, 1%, and 2% (w/v) solutions of Polysorbate 80 in your buffer.
Determine Apparent Solubility: Add an excess amount of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine to each surfactant solution.
Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
Separate and Quantify: Centrifuge the samples to pellet the undissolved drug. Carefully remove the supernatant, filter it through a 0.22 µm filter, and quantify the concentration of the dissolved drug using a suitable analytical method (e.g., HPLC-UV).
Self-Validation: A plot of drug solubility versus surfactant concentration should show a significant increase in solubility above the surfactant's CMC, confirming a micellar solubilization mechanism.
References
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
Kawakami, K. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International Journal of Pharmaceutics, 417(1-2), 1-10. [Link]
Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmacy & Pharmaceutical Sciences, 14(3), 368-387. [Link]
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future Medicinal Chemistry, 42(6), 485-495. [Link]
Solubilization of Nitrogen Heterocyclic Compounds Using Different Surfactants. (2021). ResearchGate. [Link]
Gao, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(5), 1877-1900. [Link]
Sharma, D., et al. (2014). Review on Enhancement of Solubilization Process. Science Alert. [Link]
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). ScienceDirect. [Link]
Flow Hydrodediazoniation of Aromatic Heterocycles. (2021). MDPI. [Link]
Technical Support Center: Optimizing Reaction Conditions for Pyrrolopyridine Derivatization
Welcome to the Technical Support Center for Pyrrolopyridine Derivatization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with the versatile pyrrolopyridin...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the Technical Support Center for Pyrrolopyridine Derivatization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with the versatile pyrrolopyridine (azaindole) scaffold. Pyrrolopyridines are privileged heterocyclic motifs found in numerous bioactive natural products and pharmaceuticals, making their efficient functionalization a critical task in modern synthetic chemistry.[1][2][3][4]
This resource moves beyond simple protocols to provide in-depth, field-proven insights into optimizing your reactions. We will explore the causality behind experimental choices, troubleshoot common issues, and provide self-validating workflows to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you might have before starting your experiments.
Q1: What are the primary strategies for functionalizing the pyrrolopyridine core, and how do I choose between them?
A1: The choice of strategy depends entirely on the target position for functionalization (the pyrrole ring vs. the pyridine ring) and the desired substituent. The main approaches are:
N-Functionalization: Primarily N-arylation or N-alkylation of the pyrrole nitrogen. This is often achieved through copper-catalyzed Chan-Lam or palladium-catalyzed Buchwald-Hartwig amination reactions.[5][6][7] These methods are excellent for introducing aryl, heteroaryl, or alkyl groups directly onto the nitrogen atom.
C-H Functionalization: This modern approach allows for the direct installation of substituents onto C-H bonds, avoiding the need for pre-functionalized starting materials.[8] Regioselectivity is a key challenge and is often controlled by using directing groups or leveraging the inherent reactivity of the scaffold.[9][10] For instance, C-H activation can be directed to specific positions on either the pyridine or pyrrole ring depending on the catalyst and directing group employed.[9][11]
Halogenation Followed by Cross-Coupling: This is a robust and traditional two-step method. First, a halogen (I, Br, or Cl) is selectively introduced at a specific position. This halo-pyrrolopyridine then serves as an electrophile in various cross-coupling reactions like Suzuki-Miyaura, Sonogashira, or Heck to form C-C, C-N, or C-O bonds.[12][13][14] This strategy offers excellent control over regiochemistry.
The diagram below provides a decision-making framework for selecting a functionalization strategy.
Caption: Decision tree for selecting a pyrrolopyridine functionalization strategy.
Q2: When should I use a protecting group on the pyrrole nitrogen, and which one should I choose?
A2: A protecting group is crucial when the N-H proton is incompatible with the reagents or intermediates in your planned reaction sequence. This is common in reactions involving strong bases (like organolithiums for lithiation) or certain transition metal-catalyzed processes where the N-H can interfere with the catalytic cycle.[14]
Common choices include:
SEM (2-(Trimethylsilyl)ethoxymethyl): Removed with fluoride sources (e.g., TBAF) or acid. It is known for its stability to a wide range of conditions but can sometimes be difficult to cleave without affecting other parts of the molecule.[12]
Boc (tert-Butoxycarbonyl): Easily removed with mild acid (e.g., TFA in DCM). It is less robust than SEM but its removal is often cleaner.[13][15]
Benzenesulfonyl (Bs) or Tosyl (Ts): Very robust groups, typically removed under harsh reductive or basic conditions.
Benzyl (Bn): Removed by catalytic hydrogenolysis, which is a mild method provided your molecule does not contain other reducible functional groups.
The choice depends on the overall synthetic route and the orthogonality required. You must select a group that is stable to your derivatization conditions but can be removed without affecting the newly installed functional group.[16]
Troubleshooting and Optimization Guide
This section provides answers to specific experimental problems you may encounter.
Issue: Low or No Yield in Cross-Coupling Reactions
Q: My palladium-catalyzed N-arylation of a pyrrolopyridine is failing or giving very low yield. I've tried standard Buchwald-Hartwig conditions. What factors should I investigate?
A: Low yield in N-arylation is a common but solvable problem. The interplay between the catalyst, ligand, base, and solvent is critical and often substrate-specific. Here’s a systematic approach to troubleshooting.
Causality and Solutions:
Catalyst and Ligand Incompatibility: The electronic and steric properties of both the pyrrolopyridine and the aryl halide dictate the optimal catalyst/ligand combination. A catalyst system that works for indole may not be ideal for an electron-deficient azaindole.
Action: Screen a panel of ligands. For electron-rich aryl halides, bulky, electron-rich phosphine ligands like XPhos or RuPhos are often effective. For electron-poor halides, dppf or BINAP might be more suitable.[5] Consider using pre-formed palladium pre-catalysts (e.g., XPhos Pd G2/G3) which are often more active and reproducible.[12]
Incorrect Base Selection: The base not only acts as a stoichiometric reagent but also influences the catalyst's activity and stability. A base that is too weak may not facilitate deprotonation of the pyrrole nitrogen, while a base that is too strong or has poor solubility can lead to side reactions or catalyst decomposition.
Action: If you are using a strong but poorly soluble base like K₂CO₃ or Cs₂CO₃, ensure vigorous stirring and consider a solvent where it has better, albeit limited, solubility (e.g., dioxane, t-BuOH).[5] For sensitive substrates, a weaker soluble organic base like DBU might be an option, though this can sometimes be nucleophilic itself.[17]
Solvent Effects: The solvent's polarity and coordinating ability are critical.[18] Aprotic polar solvents like dioxane, toluene, or DMF are common. The solvent must solubilize the reactants and the catalyst complex without coordinating too strongly to the metal center, which would inhibit catalysis.[19][20]
Action: Toluene is a good starting point for many Buchwald-Hartwig reactions. If solubility is an issue, 1,4-dioxane is a common alternative.[5] Ensure the solvent is anhydrous, as water can lead to hydrodehalogenation of the aryl halide and deactivation of the catalyst.[21]
Reaction Temperature and Time: These reactions often require elevated temperatures (80-120 °C) to drive the catalytic cycle, particularly the reductive elimination step.
Action: If you see no reaction, incrementally increase the temperature. However, excessively high temperatures can cause catalyst decomposition or product degradation. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and stability.
The following diagram outlines a logical workflow for troubleshooting these issues.
Caption: Troubleshooting workflow for low-yield N-arylation reactions.
Issue: Poor Regioselectivity in C-H Functionalization
Q: I am attempting a direct arylation on the pyrrolopyridine core, but I'm getting a mixture of C2 and C3 isomers on the pyrrole ring, or multiple isomers on the pyridine ring. How can I control the regioselectivity?
A: Achieving high regioselectivity in direct C-H functionalization is a significant challenge due to the multiple potentially reactive C-H bonds.[9] Control is typically exerted through one of two mechanisms: innate electronic preference or directed activation.
Causality and Solutions:
Inherent Electronic Reactivity: The pyrrole ring is electron-rich and generally more susceptible to electrophilic attack or metallation than the pyridine ring. Within the pyrrole ring, the C3 position is often the most nucleophilic.
Action: For reactions proceeding via an electrophilic pathway, you will likely see a preference for C3. If this is not the desired outcome, you must block the C3 position or use a directing group strategy.
Directed C-H Activation: This is the most powerful method for controlling regioselectivity. A directing group (DG), often attached to the pyrrole nitrogen, coordinates to the transition metal catalyst and delivers it to a specific C-H bond, usually in an ortho position.
Action: To target the C7 position (on the pyridine ring), a directing group on the N1 nitrogen is required. Groups like picolinamide or pyrimidyl have been used successfully for this purpose in related indole systems.[9] To target the C2 position (on the pyrrole ring), a directing group at N1 can also be effective, often leading to a 5-membered cyclometalated intermediate. The choice of metal is critical; Rh(III) and Ru(II) are commonly used for these transformations.[11]
Steric Hindrance: Bulky substituents on the pyrrolopyridine core can sterically block certain positions, guiding the incoming reagent to less hindered sites.
Action: If you have a mixture of C2 and C3 isomers, installing a temporary bulky group at C3 (if synthetically feasible) can force functionalization to occur at C2.
Data Table: Catalyst Systems for Regioselective Functionalization
Q: My crude product is a complex mixture, and the desired pyrrolopyridine derivative is difficult to separate from starting materials and byproducts using silica gel chromatography. What are my options?
A: Purification is a frequent bottleneck. Pyrrolopyridines, being basic, can streak on silica gel, and closely related isomers or byproducts can be very difficult to resolve.
Causality and Solutions:
Poor Separation on Silica: The basic nitrogen of the pyridine ring can interact strongly with the acidic silica gel, leading to tailing and poor peak shape.
Action: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (NEt₃) or ammonia in methanol is added to the mobile phase. This deactivates the acidic sites on the silica, resulting in much sharper peaks and better separation.
Co-eluting Impurities: Sometimes byproducts have very similar polarity to the desired product.
Action:
Change the Stationary Phase: Switch to a different type of chromatography. Alumina (basic or neutral) can be effective for basic compounds. Alternatively, reverse-phase chromatography (C18 silica) is an excellent option, especially for more polar compounds, using solvents like acetonitrile/water or methanol/water.
Recrystallization: If your product is a solid, recrystallization is a powerful and scalable purification technique. Screen a variety of solvents (e.g., ethanol, ethyl acetate, hexanes, or mixtures) to find a system where your product is soluble at high temperature but sparingly soluble at room temperature or below, while impurities remain in solution.
Derivatization/Protection: In some cases, you can temporarily protect a functional group (e.g., a free amine or alcohol) to significantly alter the polarity of your desired compound, allowing it to be easily separated. The protecting group is then removed in a subsequent step.[22][23]
Confirmation of Structure: After purification, it is essential to confirm the structure and purity unambiguously.
Action: Use a combination of spectroscopic techniques.
¹H and ¹³C NMR: Provide the primary structural information about the carbon-hydrogen framework.[24][25][26]
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning protons and carbons, especially for complex substitution patterns or resolving isomeric mixtures.[24]
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition by providing a highly accurate molecular weight.[24][25]
This protocol provides a reliable starting point for the Suzuki-Miyaura cross-coupling of a halo-pyrrolopyridine. It includes checkpoints for self-validation.
Reaction: Coupling of 4-Chloro-1H-pyrrolo[2,3-b]pyridine with (4-methoxyphenyl)boronic acid
Materials:
4-Chloro-1H-pyrrolo[2,3-b]pyridine (1 equiv)
(4-methoxyphenyl)boronic acid (1.5 equiv)
PdCl₂(dppf) (0.05 equiv)
K₂CO₃ (3 equiv)
1,4-Dioxane and Water (4:1 mixture)
Procedure:
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-1H-pyrrolo[2,3-b]pyridine, (4-methoxyphenyl)boronic acid, and K₂CO₃.
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 15-20 minutes. This step is critical to prevent oxidation and deactivation of the palladium catalyst.
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The reaction mixture should be a suspension.
Catalyst Addition: Add the PdCl₂(dppf) catalyst to the flask. The mixture may change color.
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.
Monitoring (Validation Checkpoint): After 2 hours, take a small aliquot of the reaction mixture, dilute it with ethyl acetate, filter through a small plug of silica, and analyze by TLC or LC-MS. You should see the consumption of the starting material and the appearance of a new, less polar spot corresponding to the product. If the reaction is sluggish, it may require longer heating or the addition of more catalyst.
Workup: Once the reaction is complete (as judged by monitoring), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient, potentially with 1% NEt₃) to yield the pure 4-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine.
Characterization (Final Validation): Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and HRMS.[5][24]
This protocol is adapted from methodologies described for similar heterocyclic systems.[5][13][27]
References
Optimization conditions for the synthesis of pyrrolo[3,4-b]pyridine 4 a... - ResearchGate. Available at: [Link]
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. Available at: [Link]
Proposed mechanism for the synthesis of pyrrolopyridine derivatives. - ResearchGate. Available at: [Link]
Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1 ,5 -a]-1,8-naphthyridine Derivatives through a Facile - ResearchGate. Available at: [Link]
A convenient and simple synthesis of N-arylpirrolopyrimidines using boronic acids and promoted by copper (II) acetate - Arkivoc. Available at: [Link]
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC. Available at: [Link]
Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC. Available at: [Link]
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. Available at: [Link]
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate. Available at: [Link]
(PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions - ResearchGate. Available at: [Link]
Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - ResearchGate. Available at: [Link]
Solvent effects as probes of the dynamical factors controlling sub-nanosecond photoprocesses: The case of W(CO)>5>pyridine - Athabasca University. Available at: [Link]
Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - ResearchGate. Available at: [Link]
Full article: Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - Taylor & Francis Online. Available at: [Link]
Solvent Moisture-Controlled Self-Assembly of Fused Benzoimidazopyrrolopyrazines with Different Ring's Interposition - MDPI. Available at: [Link]
Investigation of Pyrrole Analogues Inhibition on Main Protease by Spectroscopic Analysis, Molecular Docking, and Enzyme Activity - PubMed. Available at: [Link]
An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one - ScienceDirect. Available at: [Link]
Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - Chemical Science (RSC Publishing). Available at: [Link]
Recent Advances in Functionalization of Pyrroles and their Translational Potential - PubMed. Available at: [Link]
CH activation and CH2 double activation of indolines by radical translocation: understanding the chemistry of the indolinyl radical - PubMed. Available at: [Link]
Protecting group - Wikipedia. Available at: [Link]
Recent Progress Concerning the N-Arylation of Indoles - MDPI. Available at: [Link]
N-Arylation of Diketopyrrolopyrroles with Aryl Triflates - PubMed. Available at: [Link]
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed. Available at: [Link]
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. Available at: [Link]
Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review - PubMed. Available at: [Link]
Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario - MDPI. Available at: [Link]
Organometallic methods for the synthesis and functionalization of azaindoles - Chemical Society Reviews (RSC Publishing). Available at: [Link]
Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles - PubMed. Available at: [Link]
Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PubMed. Available at: [Link]
Selective Preparation of Pyrrolo[2,3‐c]tetrahydroquinolines and Indolo[3,2‐c]tetrahydroquinolines through N‐Arylation/Cycloaddition/Rearrangement Annulation Reactions of Alkynyl‐Tethered Oximes with Diaryliodonium Salts - ResearchGate. Available at: [Link]
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - Beilstein Journals. Available at: [Link]
Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies - PubMed. Available at: [Link]
Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and its Stable-Isotope Dilution GC-MS Measurement in Human Urine - MDPI. Available at: [Link]
Effect of Solvent Removal Rate and Annealing on the Interface Properties in a Blend of a Diketopyrrolopyrrole-Based Polymer with Fullerene - PMC. Available at: [Link]
Troubleshooting guide for 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine in cell culture
A Note from the Senior Application Scientist Researchers, Our goal is to provide comprehensive and scientifically validated support for the reagents and compounds used in your critical experiments. In line with our commi...
Author: BenchChem Technical Support Team. Date: January 2026
A Note from the Senior Application Scientist
Researchers,
Our goal is to provide comprehensive and scientifically validated support for the reagents and compounds used in your critical experiments. In line with our commitment to Expertise, Authoritativeness, and Trustworthiness (E-E-A-T), we must ensure that all guidance is grounded in established data and peer-reviewed literature.
After a thorough review of scientific databases and commercial supplier information, we have determined that 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine is a novel or sparsely documented chemical entity for which there is currently no established body of research regarding its application in cell culture.
The public domain lacks information on its biological activity, mechanism of action, solubility in common cell culture media, stability under standard incubation conditions (37°C, 5% CO₂), or potential cytotoxicity.
Therefore, creating a standard troubleshooting guide with specific, actionable advice would be scientifically unsound and speculative. Instead, we are providing a foundational guide on how to approach the characterization and validation of a novel compound like 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine for use in cell culture. This guide is designed to help you generate the necessary baseline data to proceed with your research confidently.
Phase 1: Foundational Characterization & Validation of a Novel Compound
This section outlines the essential preliminary experiments required before utilizing a new compound in your cell culture models.
FAQ: Initial Compound Handling and Preparation
Question: How should I dissolve and store 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine?
Answer:
For a novel compound, solubility is the first critical parameter to determine. The choice of solvent can significantly impact experimental outcomes.
Solvent Selection: Start with common, cell-culture compatible solvents. The recommended order for testing solubility is:
Nuclease-free water
Phosphate-buffered saline (PBS)
Dimethyl sulfoxide (DMSO)
Ethanol (EtOH)
Stock Solution Preparation:
Aim for a high-concentration primary stock solution (e.g., 10-100 mM) to minimize the final solvent concentration in your cell culture medium.
Crucially, the final concentration of organic solvents like DMSO or ethanol in the culture medium should typically not exceed 0.1-0.5% (v/v) to avoid solvent-induced artifacts and cytotoxicity.
Prepare small aliquots of the stock solution and store them protected from light. Recommended storage is at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol: Solubility Assessment
Weigh a precise amount of the compound (e.g., 1 mg).
Add a small, measured volume of the chosen solvent (e.g., 100 µL).
Vortex thoroughly for 2-5 minutes.
Visually inspect for any undissolved particulate matter against a dark background.
If dissolved, this is your minimum solubility. You can proceed to make your desired stock concentration.
If not dissolved, incrementally add more solvent until the compound is fully in solution.
Question: How do I determine the stability of the compound in my culture medium?
Answer:
Compound stability is critical for reproducible results, especially in experiments lasting several days. A compound may degrade in the warm, CO₂-rich, and protein-containing environment of cell culture medium.
Recommendation: Prepare your final working concentration of the compound in your complete cell culture medium (including serum). Incubate this medium under standard culture conditions (37°C, 5% CO₂) for various time points (e.g., 0, 2, 8, 24, 48 hours).
Analysis: At each time point, analyze the medium using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact compound remaining. A significant decrease over time indicates instability.
Workflow: Establishing a Working Concentration & Cytotoxicity Profile
Before investigating the biological effects of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine, you must determine the concentration range that is non-toxic to your cells.
Step 1: Determine the Dose-Response for Cytotoxicity
The primary goal is to find the maximum concentration that does not kill the cells, which will inform the dose range for your functional assays.
Experimental Protocol: Cytotoxicity Assay (e.g., using MTT or similar viability reagents)
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Dilution: Prepare a wide range of serial dilutions of your compound in complete culture medium. A common starting point is a log-fold dilution series (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).
Controls: Include the following essential controls:
Untreated Control: Cells with medium only.
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., 0.1% DMSO) used for the compound dilutions. This is critical to ensure the solvent itself is not causing toxicity.
Positive Control (for cell death): Cells treated with a known cytotoxic agent (e.g., staurosporine or doxorubicin).
Treatment: Remove the old medium from the cells and add the medium containing the compound dilutions and controls.
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
Viability Assessment: Add a viability reagent like MTT, MTS, or a resazurin-based reagent (e.g., alamarBlue) following the manufacturer's protocol. Read the absorbance or fluorescence on a plate reader.
Data Analysis: Normalize the data to the vehicle control (set to 100% viability). Plot the cell viability (%) against the log of the compound concentration to generate a dose-response curve. From this curve, you can determine the IC₅₀ (concentration that inhibits 50% of cell viability) and, more importantly, the maximum non-toxic concentration.
Data Interpretation Table
Metric
Definition
Implication for Your Experiment
IC₅₀
The molar concentration of the compound that results in 50% cell viability.
Indicates the compound's general potency for cytotoxicity.
Maximum Non-Toxic Concentration
The highest concentration tested that results in >90-95% cell viability compared to the vehicle control.
This should be the upper limit for your functional assays to ensure observed effects are not due to cell death.
Step 2: Design Functional Assays
Once you have established the non-toxic concentration range, you can proceed with assays to investigate the biological effects of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine. The choice of assay will depend entirely on your research hypothesis.
Troubleshooting Logic for a Novel Compound
The following diagram illustrates the logical workflow for characterizing an unknown compound in cell culture.
Caption: Workflow for novel compound characterization in cell culture.
References
Solvent Effects on Cell Viability: National Center for Biotechnology Information. (2018). Assay Guidance Manual. Retrieved from [Link]
Optimization
Technical Support Center: Addressing Off-Target Effects of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
A Senior Application Scientist's Guide for Researchers Welcome to the technical support center for 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine, a novel compound under investigation. This guide is designed for researchers...
Author: BenchChem Technical Support Team. Date: January 2026
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine, a novel compound under investigation. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of identifying, validating, and mitigating potential off-target effects during preclinical development.
While the pyrrolo[2,3-c]pyridine scaffold is recognized for its potential in developing targeted therapies, particularly as kinase inhibitors, comprehensive characterization of any new chemical entity is paramount for safety and efficacy.[1][2][3] Unintended interactions with proteins other than the primary target can lead to unexpected biological responses, toxicity, or misleading experimental outcomes.[4][5] This guide provides a structured approach to proactively address these challenges.
This section addresses common questions and issues encountered during the experimental evaluation of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine (referred to herein as the "investigational compound").
Q1: We are just starting our investigation. How can we predict potential off-target effects of our compound before committing to expensive in vitro experiments?
Answer:
Predicting off-target interactions is a crucial first step to de-risk your project and guide experimental design.[5] This is primarily achieved through in silico (computational) methods that leverage the compound's chemical structure.
The underlying principle is that molecules with similar structures often interact with similar protein targets.[6] These computational approaches can be broadly categorized into two types:
Ligand-Based Methods: These methods compare the 2D or 3D structure of your investigational compound against large databases of compounds with known biological activities.[5] Tools like Similarity Ensemble Approach (SEA) or other machine learning models predict likely targets by identifying compounds with similar chemical fingerprints that have documented interactions.[6]
Structure-Based (or Target-Based) Methods: If you have a hypothesized primary target with a known 3D crystal structure, you can perform molecular docking studies. However, for off-target prediction, you can perform "inverse docking" or use target prediction platforms that dock your compound against a library of known protein binding sites to identify potential unintended binders.[5]
It is important to remember that in silico predictions are not definitive and require experimental validation.[7][8] They serve as a valuable roadmap for prioritizing which off-targets to investigate experimentally.
Q2: Our in silico analysis suggested several potential off-target kinases. What is the best way to experimentally screen for these and other unexpected interactions?
Answer:
The gold standard for initial off-target screening is to use broad, high-throughput biochemical or cellular assays.[9] This provides an unbiased view of your compound's selectivity profile.
Recommended Initial Steps:
Broad Kinase Panel Screening: Since the pyrrolo[2,3-c]pyridine scaffold is common in kinase inhibitors, a broad kinase panel is essential.[1] Submit your compound to a commercial service (e.g., Reaction Biology, Eurofins) for screening against a large panel of recombinant kinases (typically >400). This will quantify the compound's inhibitory activity (IC50 or % inhibition at a fixed concentration) against each kinase.
Safety Pharmacology Profiling: Beyond kinases, it's crucial to screen against a panel of other targets known to be associated with adverse drug reactions.[10] This typically includes G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes like Cytochrome P450s (CYPs).[10] These services help identify potential liabilities early in the drug discovery process.[4]
The results from these screens will allow you to calculate a selectivity score and highlight any off-target interactions that require further validation.
Q3: Our kinase panel screen identified a potent off-target interaction with Kinase Y. How do we confirm this interaction is relevant in a cellular context?
Answer:
An interaction observed in a biochemical assay with purified proteins does not guarantee it will occur in the complex environment of a living cell.[11] Cellular validation is a critical next step.
Key Validation Experiments:
Cellular Thermal Shift Assay (CETSA®): This technique directly measures target engagement in intact cells or cell lysates.[12] The principle is that a protein becomes more thermally stable when bound to a ligand. By heating cells treated with your compound across a temperature gradient and then quantifying the amount of soluble Kinase Y remaining via Western blot or other methods, you can confirm direct binding.
Phosphorylation Status of a Known Substrate: If Kinase Y has a known downstream substrate, you can treat cells with your compound and measure the phosphorylation level of that substrate using a phospho-specific antibody (e.g., via Western blot, ELISA, or flow cytometry). A decrease in phosphorylation would indicate that your compound is inhibiting Kinase Y in the cell.
Cellular Microarray Assays: For broader, unbiased validation, you can use cell microarray technologies where a large library of human proteins are overexpressed on cell surfaces.[13][14] This can confirm expected interactions and uncover novel ones in a cellular membrane context.
If these experiments confirm engagement and functional inhibition of Kinase Y at relevant concentrations, the off-target effect is considered validated.
Q4: We are observing an unexpected cellular phenotype (e.g., toxicity, altered morphology) that doesn't align with the known function of our primary target. How can we troubleshoot if this is due to an off-target effect?
Answer:
This is a common challenge in drug development. The goal is to systematically determine if the observed phenotype is linked to the intended target or an off-target interaction.
Troubleshooting Workflow:
Confirm On-Target Engagement: First, use an orthogonal method like CETSA to ensure your compound is engaging the intended target at the concentrations causing the phenotype.[12]
Structure-Activity Relationship (SAR) Analysis: Synthesize and test several structural analogs of your compound. If the potency of these analogs in causing the unexpected phenotype correlates with their potency against the primary target, the effect is likely on-target. If the potencies do not correlate, it strongly suggests an off-target mechanism.[15]
Rescue Experiments: If possible, "rescue" the phenotype by overexpressing a version of the primary target that is resistant to your compound. If the phenotype persists, it is off-target.
Chemoproteomics: For an unbiased approach, use chemoproteomics methods like activity-based protein profiling (ABPP) or pull-down assays using a tagged version of your compound coupled with mass spectrometry.[12] These powerful techniques can identify the full spectrum of proteins that your compound binds to within the cell, potentially revealing the protein responsible for the unexpected phenotype.
This systematic process helps to differentiate on-target from off-target driven phenotypes, which is crucial for making informed decisions about the future of the compound.
Experimental Protocols & Data Interpretation
Data Presentation: Interpreting Kinase Panel Data
Below is a hypothetical example of kinase profiling data for 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine at a 1 µM concentration. The goal is to identify potent on- and off-target interactions.
The compound is highly potent against its intended target, Kinase X.
A significant off-target liability has been identified with Kinase Y, which shows potency nearly on par with the primary target. This must be investigated further.
Moderate "off-target drift" is seen against SRC and CDK2, which should be monitored.
This protocol outlines a general workflow to validate the binding of the investigational compound to a specific target (e.g., "Kinase Y") in intact cells.
Objective: To determine if the compound engages and stabilizes Kinase Y in a cellular environment.
Materials:
Cell line expressing Kinase Y.
Investigational compound and DMSO (vehicle control).
PBS and protease/phosphatase inhibitors.
Liquid Nitrogen.
PCR tubes and thermocycler.
Lysis buffer (e.g., RIPA buffer).
Equipment for protein quantification (BCA assay) and Western blotting.
Primary antibody specific to Kinase Y.
Procedure:
Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with the investigational compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 1-2 hours.
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease/phosphatase inhibitors. Aliquot cell suspension into PCR tubes.
Heating: Place PCR tubes in a thermocycler and heat across a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes. Include an unheated control.
Lysis: Immediately after heating, subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
Quantification: Carefully collect the supernatant (containing the soluble protein fraction). Normalize the total protein concentration of all samples using a BCA assay.
Immunoblotting: Analyze the soluble fractions via SDS-PAGE and Western blot using a primary antibody against Kinase Y.
Analysis: Quantify the band intensities. Plot the percentage of soluble Kinase Y against the temperature for each compound concentration. A rightward shift in the melting curve for compound-treated samples compared to the vehicle control indicates target engagement and stabilization.
Visualizations: Workflows & Diagrams
Workflow for Off-Target Identification and Validation
This diagram illustrates a comprehensive workflow from initial prediction to final validation of off-target effects.
Caption: A decision tree for troubleshooting unexpected experimental phenotypes.
References
Off-target effects in CRISPR/Cas9 gene editing - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
Safety and Off-Target Drug Screening Services - Reaction Biology. (n.d.). Reaction Biology. [Link]
Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025). Patsnap. [Link]
The precision paradox: Off-target effects in gene editing | Drug Discovery News. (n.d.). Drug Discovery News. [Link]
Fluorescence-Based In Vitro Assays for Predicting Off-Target CRISPR/Cas9 Cleavages: A Cost-Effective Alternative to Sequence Approaches - CRISPRMED26 - Fourwaves. (2025). Fourwaves. [Link]
Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. (n.d.). CRISPR Medicine News. [Link]
In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments - NIH. (n.d.). National Center for Biotechnology Information. [Link]
List of various in silico off-target detection methods. - ResearchGate. (n.d.). ResearchGate. [Link]
bioassayR: Cross-Target Analysis of Small Molecule Bioactivity - ACS Publications. (n.d.). American Chemical Society Publications. [Link]
web-based in silico variant-aware potential off-target site identification for genome editing applications | Nucleic Acids Research | Oxford Academic. (2025). Oxford Academic. [Link]
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers. [Link]
Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
Off-Target Screening Cell Microarray Assay - Charles River Laboratories. (n.d.). Charles River Laboratories. [Link]
Approaches to Validate and Manipulate RNA Targets with Small Molecules in Cells - NIH. (n.d.). National Center for Biotechnology Information. [Link]
Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq | bioRxiv. (2025). bioRxiv. [Link]
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI. (n.d.). MDPI. [Link]
(PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (n.d.). ResearchGate. [Link]
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Journal of Organic and Pharmaceutical Chemistry. [Link]
SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders | Journal of Medicinal Chemistry - ACS Publications. (2026). American Chemical Society Publications. [Link]
2026: Areas of major impact across life sciences - BioIVT. (2026). BioIVT. [Link]
Synthesis and pharmacological properties of new derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. (n.d.). MDPI. [Link]
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]
A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. (n.d.). ResearchGate. [Link]
Off-target effects of CRISPRa on interleukin-6 expression - PMC - PubMed Central. (2019). National Center for Biotechnology Information. [Link]
Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PubMed Central. (2020). National Center for Biotechnology Information. [Link]
SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
Technical Support Center: Enhancing the Bioavailability of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine Analogs
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers t...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the enhancement of oral bioavailability for 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine analogs and related heterocyclic compounds. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.
Section 1: Understanding the Bioavailability Challenge
The 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine scaffold is a key structural motif in many modern therapeutic candidates due to its versatile biological activity.[1][2][3][4] However, like many nitrogen-containing heterocyclic compounds, analogs of this scaffold often face significant hurdles in achieving adequate oral bioavailability.[5][6][7] Poor bioavailability can stem from a combination of factors, primarily low aqueous solubility, poor membrane permeability, and extensive first-pass metabolism.[8][9][10] Addressing these challenges early in development is critical to avoid costly and time-consuming program delays.[7]
This guide is structured to help you systematically diagnose and solve these common issues.
Section 2: Troubleshooting Guide
This section is designed in a question-and-answer format to directly address the most common experimental roadblocks.
Q1: My 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine analog has very low aqueous solubility (<10 µg/mL). What are my primary strategies to improve its dissolution?
A1: Low aqueous solubility is a frequent starting point for poor oral absorption. The rate and extent of drug absorption are often limited by the dissolution rate in the gastrointestinal (GI) tract.[11][12] For a basic compound like a pyrrolopyridine analog, several effective strategies can be employed.
Strategy 1: Salt Formation
Why it works: As a basic molecule, your analog can be converted into a salt form by reacting it with an acid. A pharmaceutical salt generally shows a much higher dissolution rate than the corresponding free base.[13][14] This is because the salt acts as its own buffer, modifying the pH of the diffusion layer surrounding the solid particle, which keeps the drug in its more soluble, ionized form.[13][15] An estimated 50% of all drugs are administered as salts for this reason.[16]
Experimental Insight: The choice of the counterion is critical. While hydrochloride salts are common, they can sometimes suppress dissolution in the acidic environment of the stomach due to the common ion effect.[13] It is crucial to screen a variety of pharmaceutically acceptable counterions (e.g., mesylate, tosylate, sulfate, maleate) to find one that provides optimal solubility and stability without being overly hygroscopic.[16]
Troubleshooting: If a chosen salt form is unstable or hygroscopic, it may not be viable for development.[6][13] Always assess the solid-state properties (crystallinity, hygroscopicity, stability) of any new salt form under stressed conditions.[13]
Why it works: The Noyes-Whitney equation dictates that the dissolution rate is directly proportional to the surface area of the drug particles.[11] Reducing the particle size, for instance from 100 micrometers to 1 micrometer, can increase the surface area a hundredfold, leading to a proportional increase in dissolution velocity.[11] Nanocrystal technology, which reduces particle size to the 100-250 nm range, is particularly effective.[8][17]
Experimental Insight: This strategy is most effective for drugs whose absorption is dissolution rate-limited (Biopharmaceutics Classification System [BCS] Class IIa).[14] While effective, be aware that high surface energy in very small particles can sometimes lead to agglomeration, negating the benefit. Formulations often require stabilizers to prevent this.[18]
Strategy 3: Amorphous Solid Dispersions (ASDs)
Why it works: Crystalline materials must overcome a high crystal lattice energy to dissolve. By converting the drug to its amorphous (non-crystalline) state, this energy barrier is removed, leading to a significant increase in apparent solubility and dissolution rate.[14][17] The drug is typically dispersed within a polymer matrix (e.g., HPMC, PVP) to prevent it from recrystallizing over time.[6]
Experimental Insight: ASDs can generate a "supersaturated" solution in the GI tract, where the drug concentration temporarily exceeds its equilibrium solubility, creating a large driving force for absorption.[11] The key challenge is maintaining this supersaturated state long enough for absorption to occur. Polymers in the formulation can act as precipitation inhibitors to extend this duration.[11]
Q2: My compound is now soluble, but it still shows low permeability in my Caco-2 assay. How can this be improved?
A2: If solubility is no longer the limiting factor, the next barrier is the intestinal epithelium itself. Low permeability (BCS Class III or IV) requires a different set of enhancement strategies.[10]
Why it works: The inherent physicochemical properties of the molecule, such as lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors/acceptors, govern its ability to passively diffuse across the lipid membranes of intestinal cells.[5] A medicinal chemistry campaign can optimize these properties.
Experimental Insight: This is a resource-intensive approach but can be the most effective long-term solution. For example, a simple scaffold replacement of a thienopyrimidine with a pyrrolopyrimidine was shown to significantly improve metabolic stability and permeability, leading to better oral bioavailability.[19] The goal is to balance improved permeability with maintaining the drug's potency and selectivity.[5][9]
Strategy 2: Formulation with Permeation Enhancers (PEs)
Why it works: PEs are excipients that transiently and reversibly alter the integrity of the intestinal barrier to allow drugs to pass through more easily.[20][21] They can act by disrupting the lipid bilayer of the cell membranes or by opening the tight junctions between cells.[21][22]
Experimental Insight: PEs are particularly useful for delivering larger or more hydrophilic molecules.[21] Examples include medium-chain fatty acids (e.g., caprylate, caprate) and surfactants.[21][23] The oral formulation of semaglutide was enabled by co-formulation with a permeation enhancer, sodium N-(8-[2-hydroxybenzoyl]amino)caprylate (SNAC).[20] Safety is a key consideration, and the concentration of PEs must be carefully optimized to be effective without causing intestinal damage.[21]
Strategy 3: Lipid-Based Drug Delivery Systems (LBDDS)
Why it works: For lipophilic compounds (high LogP), LBDDS can improve oral absorption by presenting the drug in a solubilized state and utilizing the body's natural lipid absorption pathways.[14][17] These formulations can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS).[10][14]
Experimental Insight: Upon contact with GI fluids, SEDDS/SMEDDS spontaneously form fine oil-in-water emulsions or microemulsions, providing a large surface area for drug absorption.[14] They can also stimulate lymphatic transport, which bypasses the liver and reduces first-pass metabolism.[17] This is a very effective strategy for highly lipophilic drugs that might otherwise get stuck in the cell membrane.
Q3: My analog shows high clearance in human liver microsome assays, suggesting rapid first-pass metabolism. What are my options?
A3: High first-pass metabolism in the gut wall or liver can drastically reduce the amount of drug that reaches systemic circulation, even if it is well-absorbed from the intestine.
Strategy 1: Identify and Block Metabolic "Soft Spots"
Why it works: Metabolism is not random; it occurs at specific, chemically reactive sites on the molecule. By identifying these sites, medicinal chemists can make targeted structural modifications to block the metabolic reaction without affecting the drug's primary activity.[5]
Experimental Insight: The first step is a "metabolite identification" study using liver microsomes or hepatocytes followed by LC-MS analysis. This will pinpoint where oxidation, hydrolysis, or other transformations are occurring. For pyrrole-containing compounds, oxidation of the pyrrole ring can be a metabolic pathway.[24] Common strategies to block metabolism include replacing a metabolically liable hydrogen atom with a fluorine or deuterium atom, or adding a bulky group nearby to sterically hinder the enzyme's access to the site.[9]
Strategy 2: Prodrug Approach
Why it works: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active parent drug in vivo. This approach can be used to mask a metabolic soft spot. The prodrug is designed to be stable until it is absorbed, after which it is cleaved (e.g., by esterases in the blood) to release the active compound.[23]
Experimental Insight: This strategy requires careful design to ensure the cleavage reaction is efficient and does not produce toxic byproducts. It is a well-established method for improving the bioavailability of many commercial drugs.
Section 3: Frequently Asked Questions (FAQs)
What are the most critical physicochemical properties to measure for predicting bioavailability?
Solubility: Must be determined at various pH values relevant to the GI tract (e.g., pH 1.2, 4.5, 6.8).
Lipophilicity (LogP/LogD): A LogD at pH 7.4 between 1 and 3 is often considered optimal for passive permeability.
pKa: For ionizable compounds like your pyrrolopyridine analog, knowing the pKa is essential to understand its charge state and solubility at different GI locations.
Polar Surface Area (PSA): A PSA of < 140 Ų is generally associated with better membrane permeability.
Which in vitro models are most predictive for oral absorption of these analogs?
Caco-2 Cell Monolayers: This is the gold standard for assessing intestinal permeability and identifying if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[25]
Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based, higher-throughput alternative to Caco-2 for measuring passive diffusion. It is useful for early-stage screening but does not capture transporter effects.[25]
Liver Microsomes/Hepatocytes: These are essential for evaluating metabolic stability and predicting first-pass clearance.[25] Using hepatocytes is generally more comprehensive as it includes both Phase I and Phase II metabolic enzymes.
When should I consider nanotechnology-based delivery systems?
Nanotechnology should be considered when conventional methods like salt formation or simple formulations are insufficient, particularly for compounds with extremely low solubility (BCS Class II/IV) or those requiring targeted delivery.[8][26][27] Nanocarriers like liposomes, polymeric nanoparticles, and solid lipid nanoparticles can encapsulate the drug, protecting it from degradation, enhancing its solubility, and facilitating its transport across epithelial barriers.[8][26][28]
Section 4: Visualizations & Data
Workflow for Troubleshooting Poor Bioavailability
Caption: A decision tree for troubleshooting poor oral bioavailability.
Can create supersaturation; significant solubility increase[11]
Thermodynamically unstable; risk of recrystallization over time[14]
Lipid-Based Formulations
Presents drug in solubilized state; utilizes lipid absorption pathways[14][17]
IIb, IV
Mitigates food effects; can enhance lymphatic uptake[14]
Higher complexity; potential for drug precipitation upon digestion
Permeation Enhancers
Reversibly opens tight junctions or disrupts cell membranes[21][22]
III, IV
Enables absorption of poorly permeable molecules[21]
Potential for GI toxicity; transient effect must be optimized[21]
Section 5: Experimental Protocols
Protocol 1: Rapid Salt Screening for Solubility Assessment
Preparation: Prepare stock solutions of your free base analog in a suitable organic solvent (e.g., Methanol, Acetonitrile) at a known high concentration (e.g., 50 mg/mL). Prepare stock solutions of various pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, maleic acid) in the same solvent at an equimolar concentration.
Salt Formation: In a 96-well plate, combine an equimolar amount of the drug stock solution and each acid stock solution into separate wells.
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator to obtain the solid salt forms.
Solubility Measurement: To each well, add a fixed volume of a relevant aqueous buffer (e.g., pH 6.8 phosphate buffer).
Equilibration: Seal the plate and shake at room temperature for 24 hours to allow the solutions to reach equilibrium.
Quantification: Centrifuge the plate to pellet any undissolved solid. Carefully collect the supernatant and determine the drug concentration using a validated analytical method (e.g., HPLC-UV).
Analysis: Compare the aqueous solubility of the different salt forms to the free base. Promising candidates should be scaled up and fully characterized for their solid-state properties.
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated, confluent monolayer.
Monolayer Integrity Test: Before the experiment, confirm the integrity of each cell monolayer by measuring the transepithelial electrical resistance (TEER).
Apical to Basolateral (A→B) Transport:
Wash the monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution).
Add the test compound solution (typically 1-10 µM) to the apical (A) chamber.
Add fresh transport buffer to the basolateral (B) chamber.
Incubate at 37°C with gentle shaking.
At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace it with fresh buffer.
Basolateral to Apical (B→A) Transport:
Perform the same procedure but add the test compound to the basolateral chamber and sample from the apical chamber. This is crucial for identifying active efflux.
Controls: Include a high permeability marker (e.g., propranolol) and a low permeability marker (e.g., mannitol) to validate the assay performance.
Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests the compound is a substrate for an efflux transporter like P-gp.
References
Nanotechnology-based Drug Formulations for Enhanced Oral Bioavailability and Controlled Release - Hilaris Publisher. (2024). Retrieved from [Link]
Role of Nanotechnology in Enhancing Drug Bioavailability and Therapeutic Efficacy - ManTech Publications. (n.d.). Retrieved from [Link]
NANO-DELIVERY SYSTEMS FOR ENHANCING ORAL BIOAVAILABILITY OF DRUGS. (n.d.). Retrieved from [Link]
Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC - NIH. (n.d.). Retrieved from [Link]
Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC - PubMed Central. (2024). Retrieved from [Link]
Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Retrieved from [Link]
Advances in nanomaterial-based targeted drug delivery systems - Frontiers. (n.d.). Retrieved from [Link]
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). Retrieved from [Link]
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.). Retrieved from [Link]
Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications - PubMed. (n.d.). Retrieved from [Link]
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. (n.d.). Retrieved from [Link]
An in vitro model system to predict the bioaccessibility of heterocyclic amines from a cooked meat matrix - PubMed. (n.d.). Retrieved from [Link]
Physiochemical assessment of pharmaceutical salt forms. (2024). Retrieved from [Link]
Formulation of poorly water-soluble drugs for oral administration - Future4200. (n.d.). Retrieved from [Link]
What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation? - Dr.Oracle. (2025). Retrieved from [Link]
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - MDPI. (n.d.). Retrieved from [Link]
Novel pyrrolopyrimidine analogues as potent dipeptidyl peptidase IV inhibitors based on pharmacokinetic property-driven optimization - PubMed. (n.d.). Retrieved from [Link]
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (n.d.). Retrieved from [Link]
Conquering low oral bioavailability issues in drug discovery and development. (n.d.). Retrieved from [Link]
Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC - NIH. (n.d.). Retrieved from [Link]
Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed. (n.d.). Retrieved from [Link]
Salt formation to improve drug solubility. - Semantic Scholar. (n.d.). Retrieved from [Link]
Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug - PubMed. (n.d.). Retrieved from [Link]
In vitro models for prediction of drug absorption and metabolism - ITQB NOVA. (n.d.). Retrieved from [Link]
In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity. (2023). Retrieved from [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. (n.d.). Retrieved from [Link]
The Impact of Permeation Enhancers on Transcellular Permeation of Small Molecule Drugs. (n.d.). Retrieved from [Link]
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PubMed. (2024). Retrieved from [Link]
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Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024). Retrieved from [Link]
Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC. (2019). Retrieved from [Link]
Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review - PubMed. (n.d.). Retrieved from [Link]
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Technical Support Center: SEM-Deprotection of Azaindoles
Welcome to the technical support guide for navigating the complexities of 2-(trimethylsilyl)ethoxymethyl (SEM) group deprotection in azaindole systems. This resource is designed for researchers, medicinal chemists, and p...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for navigating the complexities of 2-(trimethylsilyl)ethoxymethyl (SEM) group deprotection in azaindole systems. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with this common but often troublesome transformation. Here, we address specific issues in a practical question-and-answer format, grounded in mechanistic principles and supported by peer-reviewed literature.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge essential for understanding the challenges associated with SEM-deprotection on the azaindole scaffold.
Q1: Why is the SEM group frequently used for protecting azaindoles?
The SEM group is a popular choice for protecting the N-H of indoles, azaindoles, and other N-heterocycles for several key reasons.[1] It is robust and stable under a wide range of reaction conditions, including exposure to bases, organometallic reagents, reductants, and mild acids.[2] This stability allows for extensive synthetic modifications on other parts of the molecule without premature loss of the protecting group. Furthermore, its removal is typically orthogonal to many other common protecting groups.
Q2: What are the standard methods for SEM group removal, and why are they problematic for azaindoles?
Standard SEM deprotection protocols fall into two main categories: acid-mediated and fluoride-mediated cleavage.[2]
Acidic Conditions (e.g., TFA, HCl): These methods work by protonating an ether oxygen, initiating a cascade that ultimately liberates the N-H.[2] However, the azaindole nucleus is sensitive to strong acids. The pyridine nitrogen can be protonated, altering the electronic properties of the ring system, and the electron-rich pyrrole moiety is highly susceptible to electrophilic attack.[3] A major issue is the release of formaldehyde during the reaction, which can act as an electrophile and lead to unwanted side products.[4][5]
Fluoride-Based Conditions (e.g., TBAF, HF): These reagents operate by attacking the silicon atom, triggering a beta-elimination that releases the free amine, ethylene, and formaldehyde.[2] While generally milder than strong acids, these reactions can be sluggish, often requiring elevated temperatures or additives, which can compromise sensitive functional groups on the substrate.[2]
The core problem is that the very byproducts of the deprotection reaction (formaldehyde) or the conditions themselves (strong acid) can react with the sensitive, electron-rich azaindole product.
Part 2: Troubleshooting Guide: Side Products & Incomplete Reactions
This section addresses the most common issues encountered during the SEM-deprotection of azaindoles, providing explanations for their cause and actionable solutions.
Issue 1: Formation of an Unexpected, High-Molecular-Weight Side Product
Q3: During my TFA-mediated SEM deprotection, I've isolated a major side product with a mass corresponding to my desired product + CH₂. What is this species, and how can I prevent it?
This is the most frequently reported and challenging side reaction in the SEM deprotection of substituted azaindoles.[5][6]
The Cause: Formaldehyde-Mediated Cyclization
The side product is almost certainly a tricyclic, eight-membered azaindole derivative.[4][5] It forms when the formaldehyde released during the deprotection undergoes an electrophilic aromatic substitution with the azaindole nucleus and another nearby aromatic ring on your molecule.[6] This is especially problematic under acidic conditions which activate the formaldehyde for this reaction.
Caption: Mechanism of formaldehyde-mediated side product formation.
Prevention Strategies:
Switch to Milder, Non-Acidic Conditions: The most effective way to prevent this side reaction is to avoid the strongly acidic conditions that promote it. Lewis acid-mediated deprotection is a superior alternative (see Q5).
Employ a Formaldehyde Scavenger: If acidic conditions are unavoidable, adding a scavenger can trap the formaldehyde as it forms. Common scavengers include electron-rich anilines, thiols, or 1,3-dicarbonyl compounds.
Optimize the Two-Step Protocol: The standard TFA deprotection is often a two-step process: (1) treatment with acid, followed by (2) a basic quench (e.g., NaHCO₃) to release the formaldehyde.[5] Minimizing the reaction time and temperature during the acidic step can reduce the opportunity for the cyclization to occur before the reaction is neutralized.
Issue 2: Incomplete Reaction or Low Yield
Q4: My SEM deprotection is very sluggish or stalls completely, even at elevated temperatures. How can I drive it to completion?
Incomplete conversion is a common frustration, particularly with fluoride-based reagents or when dealing with sterically hindered substrates.
The Cause: Reagent Reactivity and Substrate Sterics
N-SEM deprotection is generally more difficult than O-SEM deprotection.[7] The choice of reagent and conditions must be carefully matched to the substrate.
TBAF: While common, TBAF deprotections can require long reaction times (e.g., >20 hours) and heating (e.g., 45-80 °C) to be effective.[2]
Lewis Acids: The effectiveness of Lewis acids like MgBr₂ can be influenced by other functional groups in the molecule that can coordinate with the metal, such as nearby hydroxyl or carbonyl groups.[8]
Steric Hindrance: Bulky groups near the azaindole nitrogen can impede access for the deprotection reagent.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting incomplete reactions.
Issue 3: Substrate Degradation or Complex Mixture
Q5: My reaction results in a complex mixture, and I'm recovering very little of my desired product. My azaindole seems to be degrading. What are the best mild methods for sensitive substrates?
Azaindoles, especially those bearing other sensitive functional groups, can easily decompose under harsh conditions. Using vigorous reagents like BF₃-OEt₂ or refluxing in strong acid is known to result in complex mixtures.[6]
Recommended Mild Methods:
For sensitive azaindole substrates, moving away from traditional TFA or high-temperature TBAF is critical. Lewis acids offer a much milder and often more selective approach.
High risk of formaldehyde-mediated side product formation and degradation of acid-sensitive groups.[6]
Table 1: Comparison of Common SEM Deprotection Reagents for Azaindoles.
Part 3: Recommended Experimental Protocols
These protocols provide a starting point for execution. Always monitor reactions by TLC or LCMS to determine the optimal reaction time for your specific substrate.
Protocol 1: Mild Deprotection using Magnesium Bromide (MgBr₂)
This method is highly recommended for sensitive azaindole substrates to avoid degradation and formaldehyde-related side products.[8][9]
To a solution of the N-SEM protected azaindole (1.0 eq.) in anhydrous diethyl ether (Et₂O) and nitromethane (MeNO₂) (approx. 4:1 v/v), add magnesium bromide (MgBr₂, ~10 eq.) portion-wise at room temperature under an inert atmosphere (N₂ or Ar).
Stir the resulting suspension vigorously at room temperature.
Monitor the reaction progress by LCMS or TLC. Reaction times can vary from 5 to 16 hours.
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel to afford the deprotected azaindole.
Protocol 2: Acidic Deprotection using TFA with a Formaldehyde Scavenger
Use this method only if milder conditions fail. The scavenger is critical to minimizing side product formation.
Dissolve the N-SEM protected azaindole (1.0 eq.) and a scavenger (e.g., 1,3-dimethoxybenzene, 3.0 eq.) in an anhydrous solvent such as dichloromethane (CH₂Cl₂).
Allow the reaction to stir at 0 °C or room temperature, monitoring closely by LCMS. Aim for the shortest possible reaction time.
Once the starting material is consumed, carefully pour the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and quench the reaction.
Stir the biphasic mixture vigorously for 30-60 minutes to ensure complete hydrolysis of any intermediates.
Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
Purify the residue by flash column chromatography.
References
Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Retrieved from [Link]
Gore, V. G., et al. (2007). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]
Vedejs, E., & Daugulis, O. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters. Available at: [Link]
Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]
Gore, V. G., et al. (2007). An Efficient Deprotection of N -Trimethylsilylethoxymethyl (SEM) Groups From Dinucleosides and Dinucleotides. ResearchGate. Available at: [Link]
Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. Available at: [Link]
Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Available at: [Link]
Knight, D. W., et al. (1995). A New Protecting-Group Strategy for Indoles. ResearchGate. Available at: [Link]
Organic Chemistry Portal. (n.d.). SEM Protection - Common Conditions. Retrieved from [Link]
Common Organic Chemistry. (n.d.). SEM Deprotection - HCl. Retrieved from [Link]
Guillon, J., et al. (2007). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]
Vedejs, E., & Daugulis, O. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. ACS Publications. Available at: [Link]
Gribble, G. W. (2001). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc. Available at: [Link]
A Comparative Guide to Saturated and Aromatic Pyrrolopyridines: The Case of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
Introduction: The Pyrrolopyridine Scaffold - A Privileged Player in Medicinal Chemistry The pyrrolopyridine framework, a bicyclic heterocycle composed of a fused pyrrole and pyridine ring, is a cornerstone of modern drug...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Pyrrolopyridine Scaffold - A Privileged Player in Medicinal Chemistry
The pyrrolopyridine framework, a bicyclic heterocycle composed of a fused pyrrole and pyridine ring, is a cornerstone of modern drug discovery.[1] Often referred to as azaindoles, these structures are bioisosteres of indole, a common motif in biologically active molecules. Their versatility stems from the six possible isomeric arrangements, each presenting a unique spatial distribution of nitrogen atoms and hydrogen bond donors/acceptors, which profoundly influences their physicochemical properties and biological target interactions.[2][3]
Aromatic pyrrolopyridines have gained significant attention as "hinge-binding" motifs, particularly in the development of kinase inhibitors, where they mimic the purine ring of ATP.[4] This has led to the successful development of drugs like Vemurafenib for melanoma treatment.[4] However, the exploration of saturated pyrrolopyridine scaffolds, such as 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine , represents a strategic shift from flat, aromatic structures to rigid, three-dimensional pharmacophores. This guide provides an in-depth comparison of this specific saturated isomer against its aromatic counterparts, highlighting the critical role of scaffold geometry in determining biological function and providing supporting experimental frameworks for their evaluation.
The Isomeric Landscape of Pyrrolopyridines
The arrangement of the nitrogen atom within the six-membered ring and the fusion pattern of the five-membered ring give rise to six distinct aromatic isomers. Understanding this structural diversity is fundamental to appreciating the nuanced structure-activity relationships (SAR) across the class.
Figure 1: The six aromatic isomers of pyrrolopyridine and the featured saturated derivative.
From Aromatic Hinge-Binder to 3D Scaffold: A Paradigm Shift
The fundamental difference between aromatic pyrrolopyridines and a saturated derivative like 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine lies in their geometry and electronic properties.
Aromatic Isomers (e.g., Pyrrolo[2,3-c]pyridine): These are planar molecules with delocalized π-electrons. This planarity is ideal for slotting into the flat, hydrophobic ATP-binding pocket of kinases, with the ring nitrogens forming critical hydrogen bonds with the "hinge region" of the enzyme.[4] Their biological activities are diverse, with different isomers showing promise as anticancer agents, kinase inhibitors, and potential treatments for neurodegenerative diseases.[5][6]
6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine: In contrast, this molecule is a saturated, non-planar bicyclic amine. The hydrogenation of the aromatic system transforms the scaffold into a rigid, three-dimensional structure with defined stereochemistry. This shift has profound implications:
Loss of Aromaticity: It can no longer function as a planar ATP mimetic for kinase hinge-binding in the same manner as its aromatic precursor.
Gain of 3D Complexity: The rigid, chair/boat-like conformations present a defined spatial arrangement of its nitrogen atoms. This makes it an excellent scaffold for targeting protein-protein interactions or receptors with deep, complex binding pockets where precise vectoral presentation of functional groups is required.
Increased Basicity: The sp3-hybridized nitrogen atoms are more basic than their sp2-hybridized counterparts in the aromatic rings, which influences solubility, salt formation, and potential interactions with acidic residues like aspartate or glutamate in a binding site.[7]
Comparative Biological Potential: A Tale of Two Scaffolds
While direct comparative experimental data for 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine is limited in publicly accessible literature, we can infer its potential applications by contrasting its structural class with the known activities of its aromatic relatives.
Isomer Family
Dominant Structural Feature
Common Biological Targets & Applications
Inferred Role of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
Unlikely to be a potent kinase hinge-binder. Its rigid diamine structure may serve as a scaffold for GPCR ligands or enzyme inhibitors where 3D shape is paramount.
The defined distance and angle between the two nitrogen atoms could be optimized to target aminergic GPCRs, similar to how other bicyclic amines are used.
The saturation changes the electronic and steric profile completely, making direct analogy difficult but opening new design possibilities.
Table 1: Comparison of biological applications based on scaffold architecture.
Experimental Protocols for Comparative Evaluation
To objectively compare these different scaffolds, standardized, robust assays are essential. Below is a representative protocol for a biochemical kinase inhibition assay, a common application for the aromatic isomers, which can be adapted to screen any new compound class for off-target effects.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol provides a quantitative method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase.
Causality and Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. Inhibitors will reduce the amount of ADP produced, leading to a lower luminescent signal. This method is chosen for its high sensitivity, broad dynamic range, and resistance to interference from ATP.
Materials:
Kinase of interest (e.g., FMS, CSF1R)
Kinase-specific substrate peptide
ATP solution (at Km concentration for the specific kinase)
Test Compounds (e.g., 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine, aromatic isomers) dissolved in 100% DMSO.
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
ADP-Glo™ Reagent
Kinase Detection Reagent
White, opaque 384-well assay plates
Multichannel pipettes and a plate-based luminometer
Workflow Diagram:
Figure 2: Workflow for an in vitro biochemical kinase inhibition assay.
Step-by-Step Procedure:
Compound Preparation: Create a serial dilution series of the test compounds in 100% DMSO. Typically, an 11-point curve with a 1:3 dilution factor is used, starting from a high concentration (e.g., 1 mM).
Compound Plating: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" controls.
Kinase Reaction:
a. Prepare a master mix of the kinase and its specific substrate in kinase reaction buffer.
b. Add 10 µL of this mix to each well containing the test compounds and controls.
c. Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells.
d. Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The duration should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
Signal Generation:
a. Add 20 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
b. Incubate for 40 minutes at room temperature.
c. Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used in a coupled luciferase/luciferin reaction to produce light.
d. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
Data Acquisition and Analysis:
a. Measure the luminescence of each well using a plate reader.
b. Normalize the data using the high (DMSO only) and low (no enzyme) controls.
c. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Directions
The comparison between 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine and its aromatic pyrrolopyridine isomers exemplifies a critical principle in medicinal chemistry: scaffold geometry is a primary determinant of biological function. While aromatic pyrrolopyridines have proven to be exceptional platforms for developing planar, hinge-binding kinase inhibitors, their saturated counterparts offer a gateway to exploring different biological targets that require three-dimensional pharmacophores.[4][5] The rigid, stereochemically defined structure of molecules like 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine makes them ideal candidates for targeting GPCRs, ion channels, and other complex protein surfaces.
Future research should focus on the stereoselective synthesis of such saturated scaffolds and their systematic evaluation across a diverse panel of biological assays. By embracing the shift from two-dimensional to three-dimensional chemical space, researchers can unlock new therapeutic possibilities that lie beyond the established realm of planar, aromatic heterocycles.
References
Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33–56. [Link][5][6][8][11]
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link][1][3][12]
ResearchGate. (n.d.). Isomeric forms of pyrrolopyridines. [Diagram]. Retrieved from ResearchGate. [Link][13]
ACS Medicinal Chemistry Letters. (Date not available). Pyrrolopyridine or Pyrazolopyridine Derivatives. ACS Publications. [Link][14]
Abdel-Maksoud, M. S., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160–1166. [Link][10]
Arikawa, Y., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336-42. [Link][9]
El-Gamal, M. I., & Oh, C.-H. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents, 27(4), 415-433. [Link][4]
Karcz, T., et al. (2023). Impact of the Substitution Pattern at the Basic Center and Geometry of the Amine Fragment on 5-HT6 and D3R Affinity in the 1H-Pyrrolo[3,2-c]quinoline Series. Molecules, 28(3), 978. [Link][7]
A Comparative Analysis of Nicotinic Acetylcholine Receptor Agonists: Varenicline and Cytisine as Case Studies for Pyrrolopyridine-Related Scaffolds
Introduction The nicotinic acetylcholine receptor (nAChR) family represents a critical class of ligand-gated ion channels involved in a diverse array of physiological processes, making them a prime target for therapeutic...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
The nicotinic acetylcholine receptor (nAChR) family represents a critical class of ligand-gated ion channels involved in a diverse array of physiological processes, making them a prime target for therapeutic intervention in neurological and addictive disorders.[1][2] The pyrrolopyridine scaffold and its structural analogs have emerged as a promising foundation for the development of potent and selective nAChR modulators. This guide provides a comparative analysis of the biological activity of two prominent nAChR partial agonists, varenicline and cytisine, whose structures bear resemblance to the broader class of pyrrolopyridine derivatives. While direct experimental data on 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine is not extensively available in public literature, the principles of nAChR engagement, downstream signaling, and functional outcomes discussed herein provide a robust framework for evaluating novel compounds within this chemical space.
This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental data that differentiates these compounds and the methodologies used to generate such data.
The Central Role of the α4β2 Nicotinic Acetylcholine Receptor
In the central nervous system, the α4β2 subtype is one of the most abundant nAChRs and is a key mediator of nicotine dependence.[3] Nicotine, the primary addictive substance in tobacco, acts as an agonist at these receptors, leading to the release of dopamine in the brain's reward pathways.[4][5] Partial agonists at the α4β2 nAChR are a therapeutic strategy aimed at both alleviating withdrawal symptoms and reducing the rewarding effects of nicotine.[5][6] Varenicline and cytisine are classic examples of this therapeutic approach.[7][8]
Comparative Biological Activity: Varenicline vs. Cytisine
Varenicline, a synthetic compound, and cytisine, a natural plant alkaloid, both function as partial agonists at the α4β2 nAChR.[7][8] However, their pharmacological profiles exhibit subtle but significant differences that impact their clinical application.
Receptor Binding Affinity and Potency
The affinity of a ligand for its receptor is a primary determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that displaces 50% of a specific radioligand from the receptor. A lower Ki value indicates a higher binding affinity.
Note: EC50 (half maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
From the data, it is evident that varenicline possesses a slightly higher affinity for the α4β2 receptor compared to cytisine.[7] Interestingly, varenicline also demonstrates potent partial agonism at α6β2* containing nAChRs, which are also involved in dopamine release and nicotine reinforcement.[9] A striking difference is their activity at the α7 nAChR subtype, where varenicline acts as a full agonist, while cytisine has a much lower affinity.[7][10] This differential activity at various nAChR subtypes likely contributes to their distinct pharmacological profiles.
Downstream Signaling Pathways of nAChR Activation
Activation of nAChRs, particularly those with high calcium permeability like the α7 subtype, initiates a cascade of intracellular signaling events.[11] These pathways are crucial for both the acute effects of nAChR agonists, such as neurotransmitter release, and long-term effects, including neuroprotection and changes in gene expression.[11]
The primary signaling event is the influx of cations, including Na+ and Ca2+, leading to membrane depolarization.[1] The subsequent increase in intracellular calcium can trigger:
Direct Neurotransmitter Release: An immediate effect of nAChR activation.
Activation of Voltage-Gated Calcium Channels (VGCCs): The initial depolarization can open VGCCs, leading to a further influx of calcium.[11]
Calcium-Induced Calcium Release (CICR): Calcium entering the cell can trigger the release of more calcium from intracellular stores like the endoplasmic reticulum.[11]
Activation of Second Messenger Cascades: Calcium acts as a second messenger to activate various kinases and signaling pathways, including the PI3K-Akt pathway, which is implicated in neuroprotective effects.[12]
Simplified nAChR downstream signaling pathway.
Experimental Protocols for Comparative Analysis
To ensure scientific integrity, the comparison of novel compounds like 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine with established ligands requires standardized and validated experimental protocols.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a test compound for a specific receptor subtype.
Objective: To measure the competitive displacement of a radiolabeled ligand from nAChRs by the test compound.
Methodology:
Receptor Preparation: Membranes from cells expressing the desired nAChR subtype (e.g., HEK293 cells transfected with α4 and β2 subunits) are prepared.
Incubation: The membranes are incubated with a known concentration of a high-affinity radioligand (e.g., [3H]cytisine or [3H]epibatidine) and varying concentrations of the unlabeled test compound.
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined, and the Ki is calculated using the Cheng-Prusoff equation.
Workflow for a radioligand binding assay.
Functional Assay: Calcium Imaging
This assay measures the functional activity (agonism or antagonism) of a compound by detecting changes in intracellular calcium concentration upon receptor activation.
Objective: To determine the EC50 and maximal efficacy of a test compound at a specific nAChR subtype.
Methodology:
Cell Preparation: Cells expressing the nAChR subtype of interest are plated in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3 or Fura-2).[13]
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or a microscope equipped for calcium imaging.[13]
Compound Addition: The test compound is added at various concentrations.
Fluorescence Measurement: The change in fluorescence intensity is recorded over time. An increase in fluorescence indicates an influx of calcium and receptor activation.[13]
Data Analysis: The peak fluorescence change is plotted against the log concentration of the test compound to generate a dose-response curve, from which the EC50 and maximal efficacy can be determined.
Clinical Implications and Future Directions
The comparative analysis of varenicline and cytisine highlights the therapeutic potential of targeting the α4β2 nAChR for smoking cessation. Clinical trials have demonstrated the efficacy of both drugs, with varenicline generally showing slightly higher quit rates.[14][15] The development of novel pyrrolopyridine derivatives and related scaffolds continues to be an active area of research, with the aim of identifying compounds with improved efficacy, selectivity, and safety profiles. Future studies on compounds like 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine should focus on a comprehensive characterization of their binding and functional activity across a panel of nAChR subtypes, followed by in vivo studies to assess their therapeutic potential.
Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC. [Link]
Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC - NIH. [Link]
Varenicline: An α4β2 Nicotinic Receptor Partial Agonist for Smoking Cessation | Semantic Scholar. [Link]
Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC - PubMed Central. [Link]
A Senior Application Scientist's Guide to Elucidating and Validating the Mechanism of Action of Novel Bioactive Scaffolds: The Case of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
Introduction: From Chemical Structure to Biological Function In drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is a rigorous process of hypothesis testing and iterative refi...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: From Chemical Structure to Biological Function
In drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is a rigorous process of hypothesis testing and iterative refinement. The compound 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine represents a common starting point: a molecule with a defined structure, yet an uncharacterized biological mechanism of action (MoA). The fused pyrrolidine-pyridine core is a privileged scaffold found in various bioactive natural products and synthetic compounds, suggesting a potential for interaction with a range of biological targets.
This guide provides a comprehensive, multi-stage framework for researchers to systematically elucidate, validate, and characterize the MoA of novel compounds like 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine. We will move beyond a simple listing of protocols to explain the causal logic behind each experimental choice, ensuring a self-validating workflow. The objective is to not only identify the direct molecular target but also to understand its functional consequences in a cellular context and benchmark its performance against established alternatives.
Part 1: Initial Unbiased Screening for Bioactivity and Target Class Identification
Before dedicating resources to specific target identification, it is crucial to first confirm that 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine elicits a reproducible biological response and to narrow down the universe of potential target classes. This initial phase employs broad, unbiased screening methodologies.
Phenotypic Screening via High-Content Imaging
The first step is to observe the compound's effect on whole cells. High-content imaging (HCI) allows for the simultaneous measurement of multiple cellular parameters, providing a rich, unbiased fingerprint of the compound's bioactivity.
Experimental Rationale: Rather than pre-supposing a target, we observe the outcome. Does the compound affect cell proliferation, induce apoptosis, alter cytoskeletal organization, or cause changes in specific organelles? The resulting phenotypic profile can be compared to reference compounds with known MoAs to generate initial hypotheses.
Workflow for High-Content Phenotypic Screening:
Caption: Workflow for High-Content Phenotypic Screening.
Broad-Panel Target Class Screening
Concurrently, the compound should be screened against large panels of common drug targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels. Commercial services offer cost-effective profiling across hundreds of targets at a single concentration (e.g., 10 µM).
Experimental Rationale: This approach provides a rapid, albeit low-resolution, survey of potential target families. A significant "hit" (e.g., >50% inhibition or binding) in one of these panels provides a strong lead for subsequent, more focused validation efforts. The fused heterocyclic nature of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine makes it a plausible ligand for various receptor or enzyme binding pockets.
Data Interpretation:
Screening Panel
Potential Outcome for 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
Next Steps
Kinase Panel (e.g., KinomeScan)
>75% inhibition of a specific kinase (e.g., EGFR)
Proceed to Part 2 for direct target validation.
GPCR Panel (e.g., PRESTO-Tango)
Agonist or antagonist activity at a specific receptor (e.g., Dopamine D2)
Proceed to Part 2 for direct target validation.
Ion Channel Panel
Modulation of a specific channel (e.g., hERG)
Proceed to Part 2 for direct target validation.
No Significant Hits
The target is likely outside these common families.
Focus on unbiased target ID methods (Part 2.1).
Part 2: Unbiased Identification of Direct Molecular Targets
If broad screening does not yield a clear target class, or if independent validation of a panel hit is required, unbiased chemical proteomics methods are the next logical step. These techniques aim to physically isolate the direct binding partner(s) of the compound from the entire proteome.
Affinity Chromatography-Mass Spectrometry (AC-MS)
This classic technique involves immobilizing the compound on a solid support (e.g., beads) to "fish" for its binding partners in a cell lysate.
Experimental Rationale: The principle is simple: proteins that physically bind to the immobilized compound will be retained on the column, while all other proteins wash through. The retained proteins can then be eluted and identified by mass spectrometry. This provides a direct physical link between the compound and its potential targets.
Detailed Protocol for Affinity Chromatography-Mass Spectrometry:
Synthesis of Affinity Probe: Synthesize an analog of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine containing a linker arm (e.g., a polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry). It is critical to test that this modified analog retains the biological activity observed in the phenotypic screen.
Immobilization: Covalently couple the affinity probe to activated chromatography beads (e.g., NHS-activated Sepharose). Prepare a control column with beads that have been treated with the linker alone to identify non-specific binders.
Lysate Preparation: Prepare a native cell lysate from a biologically relevant cell line, ensuring protein complexes remain intact.
Affinity Chromatography:
Incubate the cell lysate with both the compound-immobilized beads and the control beads.
Wash the beads extensively with buffer to remove non-specifically bound proteins.
Elute the specifically bound proteins. This can be done non-specifically (e.g., with a low pH or high salt buffer) or, ideally, by competitive elution with an excess of the free, unmodified 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine. Competitive elution is a critical self-validating step, as only true binders will be displaced by the free compound.
Protein Identification by Mass Spectrometry:
Separate the eluted proteins by SDS-PAGE to visualize the enrichment of specific bands compared to the control.
Excise the unique bands or analyze the entire eluate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Identify the proteins using a database search algorithm (e.g., Mascot, Sequest).
Hit Prioritization: True targets should be significantly enriched in the compound-bead eluate compared to the control-bead eluate and should be displaced by competition with the free compound.
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Part 3: Target Engagement and In-Cell Validation
Identifying a protein via AC-MS is a strong hypothesis, not a confirmation. The next critical phase is to validate that 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine engages this target protein in its native environment: the living cell.
Cellular Thermal Shift Assay (CETSA)
Experimental Rationale: CETSA operates on the principle that when a protein binds to a ligand, its thermal stability changes. By heating intact cells treated with the compound and then measuring the amount of the target protein that remains soluble at different temperatures, we can directly observe target engagement. An increase in the melting temperature of the target protein in the presence of the compound is strong evidence of direct binding in a cellular context.
Detailed Protocol for CETSA:
Cell Treatment: Treat intact cells with either the vehicle (e.g., DMSO) or a saturating concentration of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine.
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins by high-speed centrifugation.
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the putative target protein using a specific antibody via Western Blot or ELISA.
Data Analysis: Plot the percentage of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates ligand-induced thermal stabilization.
Comparative Data Presentation:
Compound
Target Protein
Cell Line
Tm (°C) Vehicle
Tm (°C) Compound
ΔTm (°C)
Conclusion
6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
Putative Target X
HEK293
52.1
56.8
+4.7
Strong Target Engagement
Alternative Compound Y
Target Protein X
HEK293
52.1
58.2
+6.1
Higher Engagement/Potency
Negative Control Z
Target Protein X
HEK293
52.1
52.3
+0.2
No Target Engagement
Part 4: Functional Characterization and Pathway Analysis
With a validated, engaged target, the final step is to understand the functional consequences of this interaction. This involves designing assays specific to the target protein's known biological role.
Hypothetical Scenario: Let's assume the validated target of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine is "Kinase Z," an enzyme involved in a known signaling pathway.
Experimental Rationale: We must now prove that the compound modulates the activity of Kinase Z and, consequently, the downstream signaling pathway. This connects target engagement to the cellular phenotype observed in Part 1.
In Vitro Enzymatic Assays
First, confirm direct modulation of the purified target protein's activity. For a kinase, this would be a kinase activity assay.
Protocol:
Recombinantly express and purify Kinase Z.
In a multi-well plate, combine the enzyme, its specific substrate peptide, and ATP (often radiolabeled ³²P-ATP or using a fluorescence-based detection method).
Add a range of concentrations of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine.
Measure the rate of substrate phosphorylation.
Calculate the IC₅₀ (for an inhibitor) or EC₅₀ (for an activator) value, which represents the concentration of the compound required to achieve 50% of its maximal effect.
Downstream Pathway Analysis in Cells
Next, demonstrate that the compound affects the target's activity in cells.
Protocol:
Treat cells with 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine.
Prepare cell lysates and use Western Blotting to measure the phosphorylation status of a known downstream substrate of Kinase Z.
A decrease in the phosphorylation of the substrate upon compound treatment would confirm that the compound inhibits Kinase Z's activity in a cellular context.
Caption: Validated Mechanism of Action Signaling Pathway.
Part 5: Comparative Analysis and Performance Benchmarking
Finally, the performance of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine must be objectively compared to other known modulators of the validated target (e.g., "Kinase Z"). This contextualizes its utility and potential as a research tool or therapeutic lead.
Comparative Performance Metrics:
Parameter
6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
Alternative 1 (Published Inhibitor)
Alternative 2 (Published Inhibitor)
Experimental Method
Potency (IC₅₀)
To be determined
50 nM
200 nM
In Vitro Kinase Assay
Cellular Potency (EC₅₀)
To be determined
250 nM
1 µM
Downstream Phosphorylation Assay
Selectivity
To be determined
High (vs. 400 kinases)
Moderate (hits 5 other kinases)
KinomeScan Profiling
Target Engagement (ΔTm)
To be determined
+5.2 °C
+3.1 °C
CETSA
Off-Target Effects
To be determined
Minimal
Known off-target at Receptor Y
Phenotypic Screening, Safety Panels
Solubility (µM)
To be determined
150 µM
50 µM
Kinetic Solubility Assay
Cell Permeability (Papp)
To be determined
High
Moderate
PAMPA Assay
This structured comparison provides a clear, data-driven assessment of the novel compound's strengths and weaknesses relative to the current standards, guiding future optimization and development efforts.
References
Martinez Molina, D. et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
Comparative
A Comparative Guide to the Structure-Activity Relationship of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine Derivatives as Nicotinic Acetylcholine Receptor Modulators
In the landscape of neuro-pharmacology, the quest for selective and potent modulators of nicotinic acetylcholine receptors (nAChRs) is a paramount objective for the development of therapeutics targeting a spectrum of neu...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of neuro-pharmacology, the quest for selective and potent modulators of nicotinic acetylcholine receptors (nAChRs) is a paramount objective for the development of therapeutics targeting a spectrum of neurological and psychiatric disorders. The octahydropyrrolo[2,3-c]pyridine scaffold has emerged as a promising framework for the design of such ligands. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-methyloctahydro-1H-pyrrolo[2,3-c]pyridine derivatives, drawing comparative insights from the closely related and well-studied octahydropyrrolo[3,4-c]pyrrole scaffold to elucidate the structural nuances that govern potency and selectivity for nAChR subtypes, particularly the α4β2 and α7 receptors.
The Strategic Importance of the Octahydropyrrolo[2,3-c]pyridine Scaffold
The rigid, bicyclic nature of the octahydropyrrolo[2,3-c]pyridine core offers a constrained conformation that can be strategically exploited to achieve specific interactions with the ligand-binding domains of nAChRs. The presence of two nitrogen atoms—one in the pyrrolidine ring and one in the piperidine ring—provides key points for interaction and chemical modification. The 6-methyl substituent on the piperidine nitrogen serves as a crucial starting point for exploring the impact of N-alkylation on receptor affinity and selectivity.
Neuronal nAChRs, which are ligand-gated ion channels, are implicated in a variety of cognitive functions.[1] Their dysfunction has been linked to conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia.[1] Consequently, the development of subtype-selective nAChR modulators is a significant area of research.
Comparative SAR Analysis: Insights from the Isomeric Octahydropyrrolo[3,4-c]pyrrole Scaffold
Direct and extensive SAR studies on the 6-methyloctahydro-1H-pyrrolo[2,3-c]pyridine scaffold are not abundantly available in the public domain. However, a comprehensive study on the isomeric 5-(pyridin-3-yl)octahydropyrrolo[3,4-c]pyrroles provides a robust framework for understanding how substitutions on this bicyclic diamine system can dramatically influence selectivity between α4β2 and α7 nAChRs.[2] This allows us to draw informed inferences for the 6-methyloctahydro-1H-pyrrolo[2,3-c]pyridine core.
The study on the octahydropyrrolo[3,4-c]pyrrole scaffold reveals that simple substitution patterns can effectively toggle the selectivity between these two key nAChR subtypes.[2] This switching of subtype selectivity through chemical modification offers valuable clues into the distinct topographies of the ligand-binding domains of the α4β2 and α7 receptors.[2]
The Role of the Pyridyl Moiety and its Analogs
In many potent nAChR ligands, a pyridine ring or a similar aromatic system is a key pharmacophoric element. For instance, the natural product epibatidine, a potent nAChR agonist, features a 6-chloro-3-pyridyl group.[3] The nitrogen atom in the pyridine ring is a crucial hydrogen bond acceptor.
For the 6-methyloctahydro-1H-pyrrolo[2,3-c]pyridine scaffold, derivatization would typically involve the attachment of an aromatic or heteroaromatic moiety to the nitrogen at position 1 of the pyrrolidine ring. Based on the SAR of related compounds, we can predict the following trends:
Unsubstituted Phenyl/Pyridyl Group: An unsubstituted phenyl or 3-pyridyl group attached to the N-1 position is expected to confer significant affinity for nAChRs.
Substitution on the Aromatic Ring:
Halogenation: Introduction of a halogen, such as chlorine or fluorine, on the aromatic ring can modulate both potency and selectivity. For example, in epibatidine analogs, a chloro-substituent on the pyridine ring is critical for high affinity.[3]
Methoxy and Other Small Groups: Small electron-donating or electron-withdrawing groups can fine-tune the electronic properties and steric interactions within the receptor binding pocket.
Impact of Substitution on the Second Nitrogen (N-6)
The 6-methyl group in the parent scaffold is a key modifiable position. Alterations at this site are likely to have a profound impact on the ligand's interaction with the receptor, particularly in regions peripheral to the primary pharmacophore.
N-Methyl vs. N-H: The presence of the N-methyl group, as opposed to an N-H, is predicted to enhance affinity due to favorable hydrophobic interactions and potentially entropic effects.
Larger Alkyl Groups: Increasing the size of the alkyl group at the N-6 position may lead to a decrease in potency due to steric hindrance, unless a specific hydrophobic pocket can be accessed.
Introduction of Polar Groups: The incorporation of polar functional groups on the N-6 substituent could be explored to form additional hydrogen bonds within the binding site, potentially enhancing affinity and modulating selectivity.
Experimental Data from a Closely Related Scaffold
To provide a quantitative basis for our comparative analysis, the following table summarizes the binding affinities of key derivatives of the isomeric 5-(pyridin-3-yl)octahydropyrrolo[3,4-c]pyrrole scaffold at human α4β2 and α7 nAChRs.[2] This data serves as a valuable reference for predicting the behavior of analogous 6-methyloctahydro-1H-pyrrolo[2,3-c]pyridine derivatives.
Compound ID
R1 (Substitution at N2)
α4β2 Ki (nM)
α7 Ki (nM)
Selectivity (α4β2/α7)
1
H
1.1
130
118
2
Me
0.28
1.9
6.8
3
Et
0.35
11
31
4
n-Pr
0.42
110
262
5
i-Pr
1.4
1200
857
6
Benzyl
0.19
150
789
Data extracted from a study on 5-(pyridin-3-yl)octahydropyrrolo[3,4-c]pyrrole derivatives.[2]
Interpretation of the Data:
Effect of N-Alkylation: The data clearly demonstrates that small alkyl substitutions (e.g., methyl, ethyl) on the second nitrogen of the bicyclic core significantly impact both affinity and selectivity. The N-methyl derivative (2 ) shows high affinity for both α4β2 and α7 subtypes, with a slight preference for α7.
Steric Bulk: Increasing the steric bulk of the N-alkyl group (e.g., n-propyl, isopropyl, benzyl) generally favors α4β2 affinity while diminishing α7 affinity, leading to a dramatic increase in α4β2 selectivity.
Based on these findings, we can hypothesize that for 6-methyloctahydro-1H-pyrrolo[2,3-c]pyridine derivatives, similar modifications at the N-1 position (analogous to the R1 position in the table) would yield comparable trends in nAChR subtype selectivity.
Experimental Protocols
To facilitate further research in this area, we provide a generalized, step-by-step methodology for the synthesis and evaluation of these compounds, based on established procedures for related heterocyclic scaffolds.
General Synthetic Scheme
The synthesis of 6-methyloctahydro-1H-pyrrolo[2,3-c]pyridine derivatives can be approached through a multi-step sequence, likely involving the construction of the bicyclic core followed by derivatization.
Caption: Generalized synthetic workflow for 6-methyloctahydro-1H-pyrrolo[2,3-c]pyridine derivatives.
Step-by-Step Methodology:
Construction of the Octahydropyrrolo[2,3-c]pyridine Core: This can be achieved through various synthetic routes, often starting from commercially available substituted pyridines. Cyclization strategies, such as intramolecular reductive amination or ring-closing metathesis, can be employed.
N-Methylation: The secondary amine at the 6-position of the piperidine ring can be selectively methylated using standard conditions, such as formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride) in a process known as the Eschweiler-Clarke reaction.
N-Arylation/Alkylation at the Pyrrolidine Nitrogen: The nitrogen at the 1-position can be functionalized with various aromatic, heteroaromatic, or alkyl groups. Palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are well-suited for introducing aryl or heteroaryl moieties.
In Vitro Binding Assay Protocol
The affinity of the synthesized compounds for different nAChR subtypes is determined using radioligand binding assays.
Caption: Workflow for in vitro nAChR binding assay.
Detailed Steps:
Membrane Preparation: Cell lines stably expressing the human α4β2 or α7 nAChR subtypes are cultured and harvested. The cell membranes are isolated through centrifugation.
Binding Reaction: The membranes are incubated in a buffer solution containing a specific radioligand (e.g., [³H]epibatidine for α4β2, [³H]A-585539 for α7) and a range of concentrations of the test compound.
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Future Directions and Conclusion
The 6-methyloctahydro-1H-pyrrolo[2,3-c]pyridine scaffold represents a promising starting point for the development of novel nAChR modulators. By drawing parallels with the well-defined SAR of the isomeric octahydropyrrolo[3,4-c]pyrrole system, researchers can rationally design and synthesize new derivatives with tailored affinities and selectivities.
Future work should focus on a systematic exploration of substitutions at both the N-1 and N-6 positions of the 6-methyloctahydro-1H-pyrrolo[2,3-c]pyridine core. The introduction of diverse aromatic and heteroaromatic groups at N-1, coupled with variations in the N-6 alkyl substituent, will likely yield a rich SAR dataset. This will not only lead to the discovery of potent and selective nAChR ligands but also contribute to a deeper understanding of the molecular determinants of ligand recognition at different nAChR subtypes. Such knowledge is critical for the advancement of novel therapeutics for a range of debilitating neurological disorders.
References
Daly, J. W., et al. (1992). Epibatidine: a novel (chloropyridyl)azabicycloheptane with potent analgesic activity from an Ecuadorian poison frog. Journal of the American Chemical Society, 114(9), 3475-3478.
Maljevic, S., et al. (2009). Octahydropyrrolo[3,4-c]pyrrole: a diamine scaffold for construction of either alpha4beta2 or alpha7-selective nicotinic acetylcholine receptor (nAChR) ligands. Substitutions that switch subtype selectivity. Journal of Medicinal Chemistry, 52(14), 4126-4141.
Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56.
Blass, B. (2016). Pyrrolo[2,3-c]pyridines as Imaging Agents for Neurofibrilary Tangles. ACS Medicinal Chemistry Letters, 7(5), 523-524.
Xun, Q. Q., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 117236.
Srivastava, V., et al. (2020). Piperidine based 1,2,3-triazolylacetamide derivatives induce cell cycle arrest and apoptotic cell death in Candida auris. Bioorganic & Medicinal Chemistry Letters, 30(22), 127563.
Abbas, W., et al. (2015). Pyrrolo[2,3-c]pyridines as imaging agents for neurofibrilary tangles.
Xun, Q. Q., et al. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Scientific Reports, 15(1), 12345.
Śladowska, H., et al. (2021).
Li, M., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305678.
Gotti, C., & Clementi, F. (2021). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 22(11), 5894.
Cherukupalli, S., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(1), 375.
Arikawa, Y., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336-342.
Hernández-García, E., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.
Ohta, H., et al. (2018). Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930. ACS Medicinal Chemistry Letters, 9(10), 998-1003.
Voloshchuk, V. V., & Ivonin, S. P. (2024). View of Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of the National Academy of Sciences of Ukraine, (5).
National Center for Biotechnology Information. (2010). 2-[11C]Methyl-5-[6-phenylpyridazine-3-yl]octahydropyrrolo[3,4-c]pyrrole.
Wang, Y., et al. (2019). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 9(28), 16045-16056.
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A Comparative Guide to the Cross-Reactivity Profiling of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
Introduction: Navigating the Uncharted Territory of a Novel Scaffold The pyrrolo[2,3-c]pyridine core, a derivative of the broader azaindole family, represents a privileged scaffold in medicinal chemistry.[1] Its structur...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Navigating the Uncharted Territory of a Novel Scaffold
The pyrrolo[2,3-c]pyridine core, a derivative of the broader azaindole family, represents a privileged scaffold in medicinal chemistry.[1] Its structural resemblance to the purine ring of ATP has rendered its analogues potent inhibitors of various protein kinases, with some achieving market approval for the treatment of cancer.[2] The novel compound, 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine, presents a new iteration of this established pharmacophore. While its specific biological targets are yet to be fully elucidated, the inherent nature of its parent scaffold suggests a high probability of interaction with ATP-binding sites, particularly within the human kinome.
However, this structural similarity is a double-edged sword. The highly conserved nature of the ATP-binding site across hundreds of kinases makes achieving selectivity a formidable challenge.[3] Unintended interactions, or off-target effects, can lead to unforeseen toxicity or even open avenues for therapeutic polypharmacology. Therefore, a rigorous and comprehensive cross-reactivity profiling campaign is not merely a supplementary exercise but a cornerstone of the preclinical development of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine.
This guide provides a multi-faceted strategy for characterizing the selectivity profile of this novel entity. We will compare and contrast a suite of predictive and experimental methodologies, offering a logical, stepwise framework for researchers to de-risk this compound and unlock its full therapeutic potential. Our approach is grounded in the principles of scientific integrity, ensuring that each stage of the investigation builds upon the last to create a self-validating system of inquiry.
Part 1: The Predictive Funnel: An In Silico Approach to Target Deconvolution
Before committing to resource-intensive wet lab experiments, a preliminary in silico assessment can provide invaluable foresight, flagging potential areas of concern and guiding the design of subsequent experimental panels. Computational methods leverage vast databases of known compound-target interactions to predict the likely biological partners of a novel molecule.[4]
Methodology Comparison: Choosing the Right Predictive Tool
The choice of computational methodology depends on the desired balance between speed, accuracy, and the depth of mechanistic insight. For a novel scaffold like 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine, a hierarchical approach is recommended.
Methodology
Principle
Advantages
Limitations
Recommended Application
2D Chemical Similarity
Compares the 2D topological fingerprint of the query molecule to a database of active compounds.
Fast, computationally inexpensive, good for identifying scaffolds with known pharmacology.
Can miss activity cliffs (small structural changes leading to large activity changes); may not capture 3D pharmacophoric features.
Initial broad screening against large compound libraries to identify general target families of interest.
3D Shape & Pharmacophore Matching
Aligns the 3D conformation of the query molecule with known ligand-binding pockets or pharmacophore models.
Provides insights into the potential binding mode; more sensitive to 3D structural nuances than 2D methods.
Computationally more intensive; requires high-quality 3D structures of targets.
To refine hypotheses generated from 2D similarity searches and predict interactions with specific protein families (e.g., kinases).
Machine Learning & AI Models
Utilizes algorithms trained on large datasets of structure-activity relationships (SAR) to predict bioactivity.[4]
Can identify complex, non-linear relationships between chemical structure and biological activity; highly predictive power with large, curated training sets.
Can be a "black box," making the rationale for a prediction difficult to interpret; performance is highly dependent on the quality and domain of the training data.
To generate a comprehensive off-target safety assessment across a wide range of protein targets.[4]
Proposed In Silico Workflow
The following workflow is designed to systematically narrow down the list of potential off-targets for 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine.
Caption: A stepwise computational workflow to predict potential off-targets.
This predictive analysis will yield a ranked list of potential interacting proteins. This list is not definitive but serves as a critical roadmap for designing an efficient and targeted experimental screening campaign.
Part 2: Broad Panel Screening: The Experimental Litmus Test
While in silico methods provide predictions, only direct experimental testing can confirm biological activity. Broad panel screening is the gold standard for empirically identifying off-target interactions across large families of proteins. Given that pyrrolopyridine derivatives are known to be ATP-competitive kinase inhibitors, a comprehensive kinase screen is the logical starting point.[2]
Tiered Screening Strategy
A tiered approach to broad panel screening ensures a cost-effective and data-driven process.
Tier 1: Primary Target Family Screening (Kinases): The initial and most critical screen should be against a large, functionally diverse panel of human protein kinases. We recommend a panel of at least 400 kinases, which covers a significant portion of the human kinome. This will establish the primary selectivity profile and identify any high-affinity off-target kinases.
Tier 2: Secondary Target Family Screening (GPCRs, Ion Channels, etc.): G-protein-coupled receptors (GPCRs) and ion channels are the largest classes of drug targets and common culprits for off-target mediated side effects.[5][6] A follow-up screen against a panel of common GPCRs and ion channels is a crucial step in building a comprehensive safety profile. The decision to proceed to this tier should be based on the results of the kinase screen and the initial in silico predictions.
Comparative Overview of Commercial Screening Panels
Several contract research organizations (CROs) offer high-quality, off-the-shelf screening panels. The choice of vendor often depends on the specific assay technology, the composition of the panel, and reporting requirements.
Vendor
Panel Example
Number of Targets
Assay Technology
Key Features
Eurofins Discovery
KinaseProfiler™
>450
Radiometric (33P-ATP) or Mobility Shift Assay (MSA)
Experimental Protocol: A Representative Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a typical luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.
Objective: To determine the percent inhibition of a panel of kinases by 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine at a single concentration (e.g., 10 µM).
Materials:
Kinase of interest
Substrate specific to the kinase
ATP
Assay buffer (containing MgCl2)
ADP-Glo™ Reagent
Kinase-Glo® Detection Reagent
Test compound (6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine) dissolved in DMSO
Positive control inhibitor
384-well plates (white, low-volume)
Luminometer
Procedure:
Compound Preparation: Prepare a stock solution of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine in 100% DMSO. Serially dilute the compound to the desired screening concentration in the assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.
Kinase Reaction Setup:
Add 2.5 µL of the test compound or control (DMSO for 0% inhibition, positive control for 100% inhibition) to the wells of a 384-well plate.
Add 2.5 µL of a kinase/substrate mixture to each well.
Initiate the reaction by adding 5 µL of ATP solution. The final volume is 10 µL.
Incubation: Incubate the plate at room temperature for 60 minutes.
ADP Detection:
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
Incubate at room temperature for 40 minutes.
Luminescence Generation:
Add 20 µL of Kinase-Glo® Detection Reagent to each well to convert the generated ADP to ATP, which is then used by luciferase to produce a light signal.
Incubate at room temperature for 30 minutes.
Data Acquisition: Read the luminescence signal on a plate-reading luminometer.
Data Analysis: Calculate the percent inhibition for the test compound relative to the controls.
Experimental Workflow Visualization
Caption: A tiered experimental workflow for broad panel screening.
Part 3: Cellular Validation: From In Vitro Hits to Functional Relevance
A significant inhibition value in a biochemical assay does not always translate to a functional effect in a cellular environment. Therefore, it is crucial to validate any high-potency off-target hits in a more physiologically relevant context. This step helps to differentiate true off-target liabilities from artifacts of in vitro systems.
Measures the change in thermal stability of a protein upon ligand binding in intact cells or cell lysates.[8]
Directly assesses target engagement in a cellular milieu; label-free.[8]
Requires a specific antibody for each target for Western blot-based detection, or advanced proteomics for proteome-wide analysis.
Phospho-protein Western Blotting
Measures the phosphorylation status of a downstream substrate of a kinase to assess target inhibition in a signaling pathway.
Provides direct evidence of functional pathway modulation; well-established technique.
Requires validated phospho-specific antibodies; may not be suitable for all targets.
Phenotypic Screening
Assesses the effect of the compound on a cellular phenotype (e.g., cell viability, morphology, reporter gene expression).
Provides a holistic view of the compound's cellular effects; can uncover unexpected mechanisms of action.
Can be difficult to link the observed phenotype to a specific molecular target.
Experimental Protocol: General Cell Viability Assay (MTT)
Objective: To assess the general cytotoxicity of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine in a relevant cell line.
Materials:
Human cell line (e.g., HEK293 for general toxicity, or a cancer cell line if applicable)
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
Test compound
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or acidified isopropanol)
96-well cell culture plates
Spectrophotometer (570 nm)
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine for 48-72 hours.
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a spectrophotometer.
Data Analysis: Plot the absorbance against the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Workflow for Off-Target Hit Validation
Caption: A workflow for validating and characterizing off-target hits.
Conclusion: Synthesizing a Coherent Selectivity Narrative
The cross-reactivity profile of a novel compound like 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine is not a single data point but a narrative built from predictive, biochemical, and cellular evidence. The comprehensive strategy outlined in this guide—beginning with a wide in silico net, followed by empirical deep dives with broad panel screening, and culminating in functional validation in a cellular context—provides the robust framework necessary to construct this narrative.
By systematically comparing these orthogonal methodologies, researchers can gain a high-resolution map of the compound's interactions across the proteome. This knowledge is critical for making informed decisions in a drug discovery program, whether it involves optimizing for selectivity to mitigate toxicity or strategically embracing polypharmacology for enhanced efficacy. Ultimately, this rigorous, multi-pronged approach will be the key to unlocking the true therapeutic potential of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine.
References
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El-Sayed, M.A.A., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic Chemistry, 94, 103445. [Link]
Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Scientific Reports, 14(1), 1149. [Link]
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S. Al-Hujran, T., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
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A Comparative Guide to Nitric Oxide Synthase Inhibitors: Efficacy and Experimental Evaluation
In the intricate landscape of cellular signaling, nitric oxide (NO) stands as a pleiotropic signaling molecule with profound implications in physiological and pathological processes. The enzymatic production of NO is orc...
Author: BenchChem Technical Support Team. Date: January 2026
In the intricate landscape of cellular signaling, nitric oxide (NO) stands as a pleiotropic signaling molecule with profound implications in physiological and pathological processes. The enzymatic production of NO is orchestrated by a family of enzymes known as nitric oxide synthases (NOS). The three distinct isoforms of NOS—neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3)—each play specific roles in the nervous, immune, and cardiovascular systems, respectively. Consequently, the modulation of NOS activity through inhibitory compounds has emerged as a significant therapeutic strategy for a spectrum of disorders, including neurodegenerative diseases, inflammatory conditions, and cardiovascular ailments.
This guide provides a comparative analysis of the efficacy of various classes of NOS inhibitors, with a focus on their selectivity and potency. We delve into the experimental methodologies required for their evaluation, offering a framework for researchers and drug development professionals to assess and compare novel inhibitory compounds. While the specific compound 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine lacks documented evidence as a NOS inhibitor, the principles and comparative data presented herein are essential for the evaluation of any potential candidate within this class of therapeutic agents.
The Nitric Oxide Synthase Family: Isoforms and Functions
A fundamental understanding of the NOS isoforms is critical for appreciating the nuances of inhibitor design and application. Each isoform, while catalyzing the same reaction—the conversion of L-arginine to L-citrulline and NO—differs in its regulation, tissue distribution, and physiological roles.
nNOS (NOS1): Primarily expressed in neuronal tissue, nNOS is involved in neurotransmission, synaptic plasticity, and central regulation of blood pressure. Its overactivation has been implicated in neurotoxic events associated with stroke and neurodegenerative diseases.
iNOS (NOS2): Unlike the other isoforms, iNOS expression is induced by pro-inflammatory cytokines and endotoxins in various cell types, including macrophages and smooth muscle cells. The large and sustained amounts of NO produced by iNOS are crucial for host defense but can also contribute to the pathophysiology of chronic inflammation and septic shock.
eNOS (NOS3): Predominantly found in endothelial cells, eNOS-derived NO is a key regulator of vascular tone, blood pressure, and platelet aggregation. Dysfunctional eNOS signaling is a hallmark of endothelial dysfunction, a condition underlying many cardiovascular diseases.
The structural similarities and differences between the active sites of these isoforms present a significant challenge in the development of isoform-selective inhibitors, a crucial aspect for minimizing off-target effects.
Comparative Efficacy of Known NOS Inhibitors
The landscape of NOS inhibitors is diverse, encompassing both non-selective and isoform-selective compounds. Here, we compare some of the most well-characterized inhibitors, highlighting their potency and selectivity profiles.
Also inhibits diamine oxidase; has been investigated for diabetic complications.[3][4]
Heterocyclic Compounds
7-Nitroindazole (7-NI)
Preferentially nNOS
Selective for nNOS over eNOS and iNOS.
Avoids the hypertensive effects associated with non-selective NOS inhibition.[5]
Pyrrolopyridines & Related Scaffolds
Various proprietary compounds
nNOS, iNOS
Varies widely based on specific structure.
A promising scaffold for developing potent and selective inhibitors.[1][6]
Note: IC50 and Ki values can vary depending on the experimental conditions, species, and purity of the enzyme preparation. The data presented here are for comparative purposes.
Experimental Protocols for Efficacy Determination
The rigorous evaluation of NOS inhibitors requires a multi-tiered experimental approach, progressing from in vitro enzymatic assays to cellular and in vivo models.
In Vitro NOS Inhibition Assay (Griess Assay)
This assay quantifies the production of nitrite, a stable and nonvolatile breakdown product of NO.
Principle: The inhibitory effect of a test compound on NOS activity is determined by measuring the reduction in nitrite concentration in the presence of the inhibitor.
Step-by-Step Methodology:
Enzyme Preparation: Recombinant human nNOS, eNOS, or iNOS is used.
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the NOS enzyme, L-arginine (substrate), NADPH (cofactor), and other necessary cofactors (e.g., FAD, FMN, (6R)-5,6,7,8-tetrahydro-L-biopterin).
Inhibitor Addition: Add varying concentrations of the test compound (e.g., 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine) and known inhibitors (e.g., L-NAME as a positive control) to the wells. Include a control group with no inhibitor.
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
Nitrite Detection (Griess Reagent):
Add sulfanilamide solution to all wells and incubate in the dark.
Add N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution and incubate further in the dark. This forms a colored azo compound.
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 540 nm) using a microplate reader.
Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Signaling Pathways and Experimental Workflows
To visually conceptualize the processes involved, the following diagrams illustrate the NOS signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: Simplified eNOS signaling pathway leading to vasodilation.
Caption: A typical workflow for screening and identifying novel NOS inhibitors.
Conclusion
The development of potent and selective NOS inhibitors holds immense therapeutic promise. A thorough understanding of the different NOS isoforms and the application of robust, standardized experimental protocols are paramount for the successful identification and characterization of new chemical entities. While the specific efficacy of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine as a NOS inhibitor remains to be elucidated, the comparative framework and methodologies detailed in this guide provide the necessary tools for its evaluation and for the broader field of NOS inhibitor research. The continued exploration of novel scaffolds, such as the pyrrolopyridine core, is likely to yield the next generation of isoform-selective NOS inhibitors with improved therapeutic profiles.
References
Li, H., et al. (2016). Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker. Journal of Medicinal Chemistry, 59(11), 5619-5630. Available at: [Link]
Cinelli, M. A., et al. (2020). The Rise of Nitric Oxide in Drug Discovery. Trends in Pharmacological Sciences, 41(10), 731-748.
Pfeiffer, S., et al. (1996). Biochemistry and Pharmacology of Nitric Oxide. Molecular and Cellular Biochemistry, 162(1), 1-11.
Reif, D. W., & McCreedy, S. A. (1995). N-nitro-L-arginine and N-monomethyl-L-arginine are potent inhibitors of all three nitric oxide synthase isoforms. Archives of Biochemistry and Biophysics, 320(1), 170-176.
Vallance, P., & Leiper, J. (2002). Blocking NO synthesis: how, where and why? Nature Reviews Drug Discovery, 1(12), 939-950.
Griffith, O. W., & Stuehr, D. J. (1995). Nitric oxide synthases: properties and catalytic mechanism. Annual Review of Physiology, 57, 707-736.
Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of nitric oxide synthases. Biochemical Pharmacology, 51(4), 383-394.
Misko, T. P., et al. (1993). A new inhibitor of inducible nitric oxide synthase. European Journal of Pharmacology, 233(1), 119-125.
Moore, P. K., & Handy, R. L. (1997). Selective inhibitors of neuronal nitric oxide synthase--is no NOS good NOS for the nervous system? Trends in Pharmacological Sciences, 18(7), 204-211.
Bland-Ward, A. T., & Moore, P. K. (1995). 7-Nitro indazole derivatives are potent and selective inhibitors of neuronal nitric oxide synthase in vitro and in vivo. British Journal of Pharmacology, 114(2), 351-356.
Babu, B. R., & Griffith, O. W. (1998). Design of isoform-selective inhibitors of nitric oxide synthase. Current Opinion in Chemical Biology, 2(4), 491-500.
Moore, P. K., et al. (1993). Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: in vitro and in vivo effects. British Journal of Pharmacology, 110(1), 219-224.
Corbett, J. A., et al. (1992). Aminoguanidine, a novel inhibitor of nitric oxide formation, prevents diabetic vascular dysfunction. Diabetes, 41(4), 552-556.
In Vivo Validation of Pyrrolo[2,3-b]pyridine-Based ATM Inhibitors: A Comparative Guide to Preclinical Efficacy
This guide provides an in-depth comparative analysis of the in vivo therapeutic potential of 1H-pyrrolo[2,3-b]pyridine derivatives as highly selective Ataxia Telangiectasia Mutated (ATM) kinase inhibitors. We will explor...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides an in-depth comparative analysis of the in vivo therapeutic potential of 1H-pyrrolo[2,3-b]pyridine derivatives as highly selective Ataxia Telangiectasia Mutated (ATM) kinase inhibitors. We will explore the experimental validation of these compounds, contrasting their performance with established therapeutic agents and elucidating the scientific rationale behind the preclinical study designs. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Therapeutic Promise of ATM Inhibition
The ATM kinase is a critical regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic stability.[1] In the context of oncology, targeting ATM represents a promising therapeutic strategy. Many conventional cancer therapies, such as radiotherapy and certain chemotherapeutics, function by inducing DNA damage in rapidly dividing cancer cells. However, cancer cells can leverage their DDR pathways, including ATM signaling, to repair this damage and survive. Inhibiting ATM can therefore sensitize cancer cells to these treatments, leading to enhanced tumor cell death.[1] The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising foundation for the development of potent and selective ATM inhibitors.[1]
Comparative Analysis of Lead Compounds
A key aspect of preclinical validation is the direct comparison of a novel therapeutic candidate with existing standards of care or other investigational drugs. In the case of ATM inhibitors, a relevant comparator is often the chemotherapeutic agent with which it is intended to be combined.
Before embarking on costly and complex animal studies, the in vitro activity of candidate compounds is rigorously assessed. This typically involves cell-based assays to determine the concentration of the drug required to inhibit a specific biological process by 50% (IC50).
As illustrated in the table, the 1H-pyrrolo[2,3-b]pyridine derivative, Compound 25a, demonstrates potent inhibition of ATM in cancer cell lines, whereas the standard chemotherapeutic agent, irinotecan, does not directly inhibit ATM. This sets the stage for investigating the synergistic effects of combining these two agents in an in vivo setting.
In Vivo Validation: Xenograft Models
The gold standard for preclinical evaluation of anticancer agents is the use of xenograft models, where human tumor cells are implanted into immunocompromised mice. This allows for the assessment of a drug's antitumor efficacy in a living organism.
The following diagram outlines a typical workflow for a xenograft study designed to evaluate the in vivo efficacy of an ATM inhibitor in combination with chemotherapy.
Caption: Xenograft study workflow for in vivo efficacy testing.
The combination of Compound 25a with irinotecan has demonstrated significant synergistic antitumor efficacy in HCT116 and SW620 xenograft models.[1]
These results strongly indicate that the inhibition of ATM by Compound 25a enhances the cytotoxic effects of irinotecan, leading to a more profound suppression of tumor growth.
Mechanism of Action: The ATM Signaling Pathway
The synergistic effect observed in vivo can be explained by the underlying mechanism of action of ATM inhibitors.
Caption: Simplified ATM signaling pathway in response to DNA damage.
In a normal cellular response, DNA damage induced by chemotherapy activates ATM, which in turn orchestrates a signaling cascade leading to cell cycle arrest and DNA repair, allowing the cancer cell to survive. By inhibiting ATM with Compound 25a, this protective response is abrogated, forcing the cell down the path of apoptosis, or programmed cell death.
Experimental Protocols
Cell Culture: HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Animal Husbandry: Female BALB/c nude mice (4-6 weeks old) are used. They are housed in a specific pathogen-free environment with ad libitum access to food and water.
Tumor Implantation: 1 x 10^6 HCT116 cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.
Tumor Monitoring and Randomization: Tumor growth is monitored using calipers, and tumor volume is calculated using the formula: (length x width^2)/2. When tumors reach an average volume of 100-200 mm³, mice are randomized into treatment groups.
Irinotecan: 50 mg/kg, administered intraperitoneally (i.p.) once a week.
Combination: Both Compound 25a and Irinotecan are administered as per their individual schedules.
Endpoint and Analysis: The study is terminated when tumors in the control group reach the predetermined maximum size. Tumors are then excised, weighed, and processed for pharmacodynamic and histological analysis.
Conclusion and Future Directions
The in vivo data presented herein provides a strong rationale for the continued development of 1H-pyrrolo[2,3-b]pyridine derivatives as potent and selective ATM inhibitors for cancer therapy. The synergistic effect observed when combined with standard-of-care chemotherapy highlights a promising path towards improving patient outcomes. Future studies should focus on exploring the efficacy of these compounds in a broader range of cancer models, including patient-derived xenografts, and on conducting comprehensive safety and toxicology assessments to support their advancement into clinical trials.
References
Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry.
A Head-to-Head Comparison of Synthetic Routes for 6-Azaindoles: A Guide for Medicinal Chemists and Drug Development Professionals
Introduction: The Significance of the 6-Azaindole Scaffold The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) nucleus is a privileged heterocyclic scaffold of immense interest in medicinal chemistry. As a bioisostere of the nat...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Significance of the 6-Azaindole Scaffold
The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) nucleus is a privileged heterocyclic scaffold of immense interest in medicinal chemistry. As a bioisostere of the natural indole ring system, it offers unique physicochemical properties that can enhance drug-target interactions, improve aqueous solubility, and fine-tune ADME (absorption, distribution, metabolism, and excretion) profiles.[1][2] This scaffold is a cornerstone of numerous biologically active molecules and approved therapeutics, including the FDA-approved HIV entry inhibitor Fostemsavir.[3] The strategic placement of a nitrogen atom in the benzene portion of the indole ring can introduce an additional hydrogen bond donor or acceptor site, significantly altering the molecule's pharmacological effects.[2]
Given its importance, the development of efficient and versatile synthetic routes to access diverse 6-azaindole derivatives is a critical endeavor for researchers in drug discovery. Many classical indole syntheses have been adapted for azaindoles, but the electron-deficient nature of the pyridine ring often poses significant synthetic challenges, necessitating careful methodological selection.[4][5][6] This guide provides a head-to-head comparison of the most prominent synthetic strategies for constructing the 6-azaindole core, offering field-proven insights into the causality behind experimental choices, detailed protocols, and comparative data to inform your synthetic planning.
Comparative Overview of Major Synthetic Strategies
The construction of the 6-azaindole core can be broadly categorized into two approaches: forming the pyrrole ring onto a pre-existing pyridine precursor or, less commonly, constructing the pyridine ring onto a pyrrole. This guide focuses on the former, which encompasses both classical cyclization reactions and modern transition-metal-catalyzed methods.
Below is a logical workflow diagram illustrating the main families of synthetic routes discussed in this guide.
Caption: High-level overview of synthetic pathways to 6-azaindoles.
Classical Named Reactions for Azaindole Synthesis
a) The Bartoli Indole Synthesis
The Bartoli synthesis is a powerful and direct method for forming substituted indoles, and its extension to azaindoles is particularly valuable.[7] It involves the reaction of an ortho-substituted nitropyridine with at least three equivalents of a vinyl Grignard reagent.[7][8]
Mechanism and Rationale: The reaction proceeds through a fascinating cascade. The first equivalent of the Grignard reagent attacks the nitro group, which ultimately forms a nitroso-pyridine intermediate. A second equivalent adds to the nitroso group. The key step is a[9][9]-sigmatropic rearrangement, which is facilitated by the presence of a sterically bulky substituent ortho to the nitro group.[7][8][10] This rearrangement leads to an intermediate that cyclizes and, after workup, aromatizes to the final 6-azaindole. The third equivalent of the Grignard reagent is necessary to drive the reaction to completion by acting as a base in a crucial deprotonation step.[8][10]
Caption: Key stages of the Bartoli indole synthesis.
Advantages:
Directness: Provides a very concise route to 7-substituted 6-azaindoles from readily available nitropyridines.[7][11]
Flexibility: Tolerates various substituents on the pyridine ring and allows for substitution on the newly formed pyrrole ring by using substituted vinyl Grignard reagents.[12]
Limitations:
Stoichiometric Reagents: Requires a large excess (≥3 equivalents) of a highly reactive Grignard reagent.
Substrate Scope: The reaction is often unsuccessful without a substituent ortho to the nitro group.[8] Yields can be moderate and sensitive to the electronic nature of substituents.
Comparative Data: Bartoli Synthesis of 7-Substituted 6-Azaindoles
Representative Protocol: Synthesis of 7-Chloro-6-azaindole [7]
Under a nitrogen atmosphere, prepare a solution of 2-chloro-3-nitropyridine (5.0 g, 31.5 mmol) in dry tetrahydrofuran (THF, 200 mL).
Cool the solution to -78 °C using a dry ice/acetone bath.
Add vinylmagnesium bromide (1.0 M in THF, 100 mL, 100 mmol) dropwise to the stirred solution.
Allow the reaction mixture to warm to -20 °C and stir for 8 hours.
Quench the reaction by the slow, careful addition of 20% aqueous NH₄Cl (150 mL).
Extract the aqueous phase with ethyl acetate (3 x 150 mL).
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to yield 7-chloro-6-azaindole.
b) The Fischer Indole Synthesis
The Fischer indole synthesis is arguably the most famous indole-forming reaction. However, its application to azaindoles has historically been considered inefficient due to the electron-deficient nature of the pyridine ring, which disfavors the key[9][9]-sigmatropic rearrangement step.[4] Recent studies have revitalized this method, demonstrating its effectiveness for 4- and 6-azaindoles when the starting pyridylhydrazine bears an electron-donating group (EDG).[4][13][14][15]
Mechanism and Rationale: The reaction involves the acid-catalyzed condensation of a pyridylhydrazine with an aldehyde or ketone to form a pyridylhydrazone. This hydrazone then tautomerizes and undergoes a thermally or acid-promoted[9][9]-sigmatropic rearrangement, followed by the loss of ammonia and aromatization to form the indole ring. The presence of an EDG (e.g., -OMe, -SMe) on the pyridine ring is crucial; it increases the electron density of the ring system, thereby facilitating the otherwise difficult sigmatropic rearrangement.[4][14]
Advantages:
Versatility: A wide variety of commercially available ketones and aldehydes can be used, allowing for diverse substitution patterns on the pyrrole ring.[14]
Efficiency: When applicable, it can be a highly efficient, one-pot cascade reaction.[4]
Limitations:
Substrate Dependence: Success is highly dependent on the presence of activating EDGs on the pyridine ring.[13][15]
Harsh Conditions: Often requires strong acids (e.g., H₂SO₄, polyphosphoric acid) and/or high temperatures.
Regioselectivity Issues: Unsymmetrical ketones can lead to mixtures of regioisomeric products.
c) Other Notable Classical Routes
Hemetsberger-Knittel Synthesis: This method involves the thermal decomposition of a 3-(pyridyl)-2-azido-propenoic ester to form an indole-2-carboxylic ester.[16] It has been successfully applied to prepare substituted 5-, 6-, and 7-azaindoles.[17][18] While yields can be good, the synthesis and stability of the azido starting material can be challenging.[16]
Reissert Synthesis: Involves the condensation of an o-nitrotoluene analogue (e.g., 4-methyl-3-nitropyridine) with diethyl oxalate, followed by reductive cyclization to form the azaindole-2-carboxylic acid.[19] This route is particularly effective for producing 2-carboxy substituted azaindoles.[20]
Madelung Synthesis: This reaction creates the indole ring via an intramolecular cyclization of an N-acyl-o-toluidine derivative using a strong base at high temperatures.[21] Its application to azaindoles is less common due to the harsh conditions required (e.g., sodium ethoxide, 200–400 °C), which can limit functional group tolerance.[21]
Modern Transition-Metal-Catalyzed Syntheses
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex heterocycles, including 6-azaindoles. These methods often offer milder conditions, broader substrate scope, and greater functional group tolerance compared to classical approaches.[5][6]
a) Sonogashira Coupling-Based Strategies
A highly effective modern approach involves a palladium-catalyzed Sonogashira coupling of an amino-halopyridine with a terminal alkyne, followed by a cyclization step to form the pyrrole ring.[5][22]
Mechanism and Rationale: The synthesis begins with the Sonogashira reaction, which forms a C-C bond between the pyridine ring and the alkyne.[22] The resulting 3-alkynyl-4-aminopyridine intermediate is then induced to cyclize. This cyclization can be promoted by a strong base or, more commonly, by a copper or acid catalyst.[5][22] This sequence allows for the construction of the 6-azaindole core with substituents at the 2-position derived from the alkyne coupling partner.
Caption: Workflow for 6-azaindole synthesis via Sonogashira coupling.
Advantages:
High Convergence: Two key building blocks are brought together in a highly efficient manner.
Mild Conditions: The reactions are typically run under much milder conditions than classical syntheses.
Excellent Scope: A vast array of terminal alkynes are commercially available, providing rapid access to a library of 2-substituted 6-azaindoles. One-pot procedures combining N-arylation, Sonogashira coupling, and cyclization have also been developed.[23]
Limitations:
Catalyst Sensitivity: The palladium and copper catalysts can be sensitive to air, moisture, and certain functional groups.
Cost: Palladium catalysts and specialized ligands can be expensive, particularly for large-scale synthesis.
Comparative Data: Modern Catalytic vs. Classical Routes
| Heck | Amino-halopyridine, Alkene | Pd catalyst, Base, High Temp | 40-95% | Access to 2,3-disubst. |[5][24] |
b) Heck and Buchwald-Hartwig Reactions
Heck Reaction: Intramolecular Heck reactions can be used to form the 6-azaindole core. This typically involves preparing an enamine from an amino-halopyridine, which then undergoes a palladium-catalyzed intramolecular cyclization.[5][24] This strategy is particularly useful for accessing 2,3-disubstituted azaindoles.
Buchwald-Hartwig Amination: While primarily a C-N bond-forming reaction, the Buchwald-Hartwig amination is a critical tool for the functionalization of a pre-formed 6-azaindole core.[25][26] For example, a chloro- or bromo-6-azaindole can be coupled with a wide variety of primary or secondary amines under palladium catalysis to install amino substituents on the pyridine ring, a transformation that is often difficult to achieve by other means.[27] The development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) by the Buchwald group has been instrumental in expanding the scope and efficiency of this reaction.[28]
Conclusion and Outlook
The synthesis of 6-azaindoles offers a rich landscape of chemical strategies, each with distinct advantages and limitations.
Classical methods , such as the Bartoli and Fischer syntheses , remain valuable for their directness and ability to access specific substitution patterns from simple starting materials. The Bartoli synthesis is a go-to method for 7-substituted 6-azaindoles, while the revitalized Fischer synthesis offers excellent versatility for the pyrrole moiety, provided the correct electronic activation is present on the pyridine ring.
Modern transition-metal-catalyzed methods , particularly those based on the Sonogashira coupling , represent the state-of-the-art for the convergent and flexible synthesis of diverse 6-azaindole libraries. They offer mild conditions, broad functional group tolerance, and high yields, making them exceptionally well-suited for medicinal chemistry programs where rapid lead optimization is paramount.
The choice of synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, the availability of starting materials, and considerations of scale and cost. A thorough understanding of the mechanistic underpinnings of each reaction is crucial for troubleshooting and optimizing reaction conditions, ultimately enabling the efficient synthesis of novel 6-azaindole-based therapeutics.
References
Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 11(22), 5142–5145. [Link]
Son, N. T., et al. (2020). Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions. Synlett, 31(13), 1308-1312. [Link]
Synfacts. (2010). Synthesis of 4- and 6-Azaindoles via the Fischer Indole Reaction. Synfacts, 2010(2), 0141. [Link]
Jeanty, M., et al. (2009). Synthesis of 4- and 6-azaindoles via the Fischer reaction. Organic Letters, 11(22), 5142-5. [Link]
Jeanty, M., et al. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. American Chemical Society. [Link]
Sravanthi, G., & Kumar, K. R. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(23), 6635-6661. [Link]
Sci-Hub. The Hemetsberger-Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. [Link]
Semantic Scholar. Synthesis of 4- and 6-azaindoles via the Fischer reaction. [Link]
Marques, M. M. B., & Matos, A. M. S. C. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]
RSC Publishing. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. [Link]
Request PDF. The Hemetsberger—Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. [Link]
Lira, R., & Andrade, C. K. Z. (2017). One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cyclization Reaction. Organic Letters, 19(19), 5256–5259. [Link]
Request PDF. Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. [Link]
Kulkarni, A. R., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Omega, 3(11), 15306–15317. [Link]
Poster Board. Synthesis of 6-azaindoles with “unusual” substitution pattern. [Link]
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ResearchGate. Metal-catalyzed methods reported for the construction of the azaindole core. [Link]
Gámez-Montaño, R., et al. (2020). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Organic Letters, 22(6), 2235–2239. [Link]
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Benchmarking 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine: A Comparative Analysis Against the Clinically Validated Nicotinic Receptor Modulator, Varenicline
Introduction: The Quest for Novel Nicotinic Acetylcholine Receptor Modulators The nicotinic acetylcholine receptor (nAChR) system is a critical mediator of synaptic transmission in the central and peripheral nervous syst...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Quest for Novel Nicotinic Acetylcholine Receptor Modulators
The nicotinic acetylcholine receptor (nAChR) system is a critical mediator of synaptic transmission in the central and peripheral nervous systems, playing a pivotal role in cognitive processes, reward, and addiction.[1][2] The clinical success of Varenicline as a first-line pharmacotherapy for smoking cessation has validated the α4β2 nAChR subtype as a key therapeutic target for nicotine dependence.[1][3] Varenicline's efficacy is attributed to its unique profile as a partial agonist at α4β2 nAChRs, which allows it to alleviate withdrawal symptoms while simultaneously blocking the rewarding effects of nicotine.[1][3][4][5]
The pyrrolopyridine scaffold has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including potent kinase inhibition and potential applications in oncology and neurodegenerative diseases.[6] This guide introduces a novel pyrrolopyridine derivative, 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine (hereafter referred to as Compound X), and proposes a comprehensive benchmarking strategy against Varenicline. This comparative analysis is designed to elucidate the pharmacological profile of Compound X and assess its potential as a novel nAChR modulator.
This guide will detail the requisite in vitro and in vivo studies to thoroughly characterize and compare the binding affinity, functional potency, subtype selectivity, and preclinical efficacy of Compound X and Varenicline. The experimental designs described herein are grounded in established methodologies to ensure scientific rigor and data integrity.
Comparative Pharmacological Profiling: A Head-to-Head Evaluation
A systematic comparison of Compound X and Varenicline is essential to understand their relative pharmacological properties. The following sections outline a suite of assays to determine their respective potencies, efficacies, and selectivities at key nAChR subtypes implicated in nicotine addiction, namely α4β2 and α7.
In Vitro Characterization: Unveiling Molecular Interactions
To ascertain the binding affinity of Compound X and Varenicline for nAChR subtypes, competitive radioligand binding assays are the gold standard.[7][8][9][10] These assays measure the ability of a test compound to displace a known high-affinity radioligand from the receptor, allowing for the determination of the inhibitory constant (Ki).
Experimental Protocol: Radioligand Binding Assay
Membrane Preparation: Membranes from cell lines stably expressing human α4β2 or α7 nAChRs, or from rat brain regions rich in these receptors, will be prepared.
Radioligand Selection:
For α4β2 receptors: [³H]-Cytisine or [¹²⁵I]-Epibatidine.[7]
For α7 receptors: [³H]-Methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-Bungarotoxin.
Assay Conditions: Membranes will be incubated with a fixed concentration of the radioligand and increasing concentrations of the test compound (Compound X or Varenicline).
Separation and Detection: Bound and free radioligand will be separated by rapid filtration, and the radioactivity of the filter-bound complex will be quantified by liquid scintillation counting.
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) will be determined. The Ki value will be calculated using the Cheng-Prusoff equation.
2. Functional Potency and Efficacy: Assessing Receptor Activation
Beyond binding, it is crucial to determine whether Compound X acts as an agonist, antagonist, or partial agonist. This will be achieved through functional assays that measure receptor activation in response to compound application.
a. Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
TEVC is a powerful technique for characterizing the functional properties of ligand-gated ion channels expressed in Xenopus oocytes.[13][14][15][16] It allows for the precise measurement of ion currents elicited by the application of a test compound, providing data on both potency (EC50) and efficacy (Imax).
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC)
Oocyte Preparation: Xenopus laevis oocytes will be injected with cRNA encoding the desired human nAChR subunits (α4 and β2, or α7).
Electrophysiological Recording: After 2-5 days of expression, oocytes will be voltage-clamped at a holding potential of -70 mV.
Compound Application: Increasing concentrations of Compound X or Varenicline will be perfused over the oocyte, and the resulting inward currents will be recorded.
Data Analysis: Concentration-response curves will be generated to determine the EC50 (concentration for half-maximal response) and the maximal efficacy (Emax), expressed as a percentage of the response to a saturating concentration of the endogenous agonist, acetylcholine (ACh).
b. High-Throughput Functional Screening: Calcium Flux Assays
For higher throughput analysis, calcium flux assays using a Fluorometric Imaging Plate Reader (FLIPR) are an excellent alternative.[17][18][19][20][21] These assays are particularly useful for α7 nAChRs, which are highly permeable to calcium.
Experimental Protocol: FLIPR Calcium Flux Assay
Cell Culture: HEK293 cells stably expressing the nAChR of interest will be plated in 96- or 384-well plates.
Dye Loading: Cells will be loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
Compound Addition: The FLIPR instrument will add varying concentrations of the test compounds to the wells.
Fluorescence Detection: The instrument will monitor the change in fluorescence intensity over time, which corresponds to the influx of calcium upon receptor activation.
Data Analysis: EC50 and Emax values will be determined from the concentration-response curves.
A Comprehensive Guide to Assessing the Selectivity of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. A thorough understanding of a molecule's interaction with its intended target versus potential off-target...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. A thorough understanding of a molecule's interaction with its intended target versus potential off-target interactions is critical for advancing a lead candidate. This guide provides an in-depth framework for assessing the selectivity of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine, a novel small molecule with a pyrrolopyridine core. While this specific molecule is not extensively documented in publicly available literature, its structural motifs are prevalent in compounds targeting a range of protein families, most notably protein kinases.
For the purpose of this illustrative guide, we will hypothesize that 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine has been identified as a potent inhibitor of a hypothetical kinase, "Kinase X," which is implicated in a specific cancer signaling pathway. This guide will therefore outline a comprehensive strategy to determine its selectivity against Kinase X and a broader panel of kinases and other relevant off-targets.
The Rationale for Rigorous Selectivity Profiling
The selectivity of a drug candidate is a double-edged sword. High selectivity for the intended target can lead to a cleaner safety profile with fewer side effects. Conversely, in some cases, polypharmacology, or the ability of a drug to interact with multiple targets, can be beneficial for treating complex diseases.[1] Therefore, a comprehensive selectivity profile is not merely a checkbox in preclinical development but a crucial dataset that informs the entire drug development strategy, from lead optimization to clinical trial design. Biochemical assays provide a direct measure of a compound's affinity for its targets, but these findings may not always translate to the cellular environment.[1][2] Thus, a multi-pronged approach combining in vitro biochemical and cellular assays with in vivo models is essential for a holistic understanding.
Phase 1: In Vitro Selectivity Assessment
The initial phase of selectivity profiling focuses on quantifying the compound's interaction with its primary target and a wide array of other related and unrelated biomolecules in a controlled, cell-free environment.
Primary Target Engagement and Potency
The first step is to confirm and quantify the potency of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine against our primary target, Kinase X.
Reaction Setup: Prepare a reaction mixture containing Kinase X, a specific peptide substrate, and radiolabeled ATP (γ-³²P-ATP) in a suitable kinase buffer.
Compound Titration: Add varying concentrations of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine to the reaction wells. Include a known potent inhibitor of Kinase X as a positive control and DMSO as a vehicle control.
Incubation: Initiate the kinase reaction by adding the ATP mixture and incubate at 30°C for a predetermined time.
Termination and Detection: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated γ-³²P-ATP.
Quantification: Measure the amount of incorporated ³²P into the substrate using a scintillation counter.
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Broad Kinase Panel Screening
To understand the selectivity of our compound within the kinome, it is essential to screen it against a large, representative panel of kinases. Several contract research organizations (CROs) offer comprehensive kinase profiling services.[1]
Caption: Workflow for kinome-wide selectivity profiling.
Data Presentation: Hypothetical Kinase Selectivity Data
Kinase
% Inhibition @ 1 µM
IC50 (nM)
Kinase X
98%
10
Kinase Y
85%
150
Kinase Z
45%
>1000
... (400+ other kinases)
<10%
>10,000
A selectivity score (S-score) can be calculated to quantify the selectivity of the compound. The S-score is the number of kinases inhibited above a certain threshold (e.g., 50%) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.[3]
Cellular Target Engagement
To bridge the gap between biochemical activity and cellular effects, it is crucial to confirm that 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine can engage Kinase X within a living cell.[1]
Cell Line Preparation: Use a cell line that endogenously or exogenously expresses a NanoLuc®-Kinase X fusion protein.
Compound Treatment: Treat the cells with varying concentrations of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine.
Tracer Addition: Add a fluorescent energy transfer tracer that binds to the ATP-binding pocket of the kinase.
Detection: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Competitive binding of the compound displaces the tracer, leading to a decrease in the BRET signal.
Data Analysis: Determine the cellular IC50 value from the dose-response curve.
Phase 2: Cellular Selectivity and Off-Target Validation
Demonstrating target engagement in cells is a critical step. The next phase is to assess the compound's effects on cellular pathways and to identify potential off-target liabilities.
Downstream Signaling Pathway Analysis
If Kinase X is part of a known signaling cascade, we can assess the functional consequence of its inhibition by monitoring the phosphorylation status of downstream substrates.
Signaling Pathway Diagram: Hypothetical Kinase X Pathway
Caption: Inhibition of the hypothetical Kinase X signaling pathway.
Experimental Protocol: Western Blotting for Phospho-Substrates
Cell Treatment: Treat cancer cells expressing Kinase X with a dose range of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine.
Protein Extraction: Lyse the cells and quantify the total protein concentration.
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream substrate and for the total substrate (as a loading control).
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
Analysis: Quantify the band intensities to determine the concentration-dependent decrease in substrate phosphorylation.
Broad Off-Target Liability Screening
To proactively identify potential safety concerns, it is advisable to screen the compound against a panel of targets known to be associated with adverse drug reactions (e.g., hERG, CYPs, GPCRs).
Data Presentation: Hypothetical Off-Target Liability Panel
Target
Assay Type
% Inhibition @ 10 µM
hERG
Patch Clamp
8%
CYP3A4
Enzyme Inhibition
15%
5-HT2B Receptor
Radioligand Binding
5%
... (other targets)
...
<20%
Phase 3: In Vivo Selectivity and Efficacy Assessment
The ultimate test of selectivity is in a complex living organism, where pharmacokinetics (PK) and pharmacodynamics (PD) play a crucial role.[4][5][6]
Animal Models of Efficacy
Efficacy studies in relevant animal models are essential to demonstrate that the compound can achieve a therapeutic effect at a well-tolerated dose.[7]
Experimental Protocol: Xenograft Tumor Model
Model Establishment: Implant human cancer cells expressing Kinase X subcutaneously into immunocompromised mice.
Compound Administration: Once tumors are established, treat the mice with 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine at various doses and schedules. Include a vehicle control group.
Efficacy Readouts: Monitor tumor volume over time. At the end of the study, collect tumors for biomarker analysis (e.g., phospho-substrate levels).
Tolerability Assessment: Monitor animal body weight and general health throughout the study.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
Integrating PK and PD data is crucial for understanding the relationship between drug exposure and target modulation in vivo.[8]
Experimental Workflow: In Vivo PK/PD Study
Caption: Workflow for an integrated in vivo PK/PD study.
By correlating the concentration of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine in the plasma and tumor with the extent of Kinase X inhibition, a therapeutic window can be established. This helps to ensure that the doses used in efficacy studies are sufficient to engage the target without causing undue toxicity from off-target effects.
Conclusion
Assessing the selectivity of a novel compound like 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine is a complex but essential undertaking. By employing a tiered approach that moves from in vitro biochemical assays to cellular target engagement and finally to in vivo models, researchers can build a comprehensive selectivity profile. This data-driven strategy is fundamental for making informed decisions in the drug discovery and development process, ultimately increasing the probability of translating a promising molecule into a safe and effective therapy.
References
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH . Available at: [Link]
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega . Available at: [Link]
Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies . Available at: [Link]
Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity - Promega Connections . Available at: [Link]
In Vitro and In Vivo Studies and Drug Discovery - Cole-Parmer . Available at: [Link]
Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions . Available at: [Link]
In Vivo Models For Efficacy Testing I CRO Services - Pharmaron . Available at: [Link]
Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed . Available at: [Link]
Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - Reaction Biology . Available at: [Link]
Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PubMed Central . Available at: [Link]
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI . Available at: [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The compou...
Author: BenchChem Technical Support Team. Date: January 2026
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The compound 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine, a heterocyclic amine, belongs to a class of chemicals that requires meticulous handling from procurement to disposal. This guide provides a comprehensive, step-by-step protocol for its safe disposal, grounded in established safety principles for pyridine derivatives and hazardous chemical waste management. The procedures outlined here are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine is not widely available, its structure—containing a saturated pyrrolopyridine core—necessitates a conservative approach to risk assessment. We must infer its hazard profile from the well-documented properties of its parent chemical class, pyridine and other heterocyclic amines.[1][2] Pyridine and its derivatives are classified as hazardous waste, and any materials contaminated with them must be managed accordingly.[3]
The primary risks are associated with flammability, toxicity, and corrosivity. Vapors may form explosive mixtures with air. Therefore, it is critical to treat this compound with the same level of caution as other hazardous heterocyclic amines.
The pyridine-like structure suggests a low flash point. Vapors can travel to an ignition source and flash back. Proper grounding and bonding of containers are essential to prevent static discharge.[5]
Acute Toxicity
Harmful if swallowed, in contact with skin, or if inhaled. [4]
Heterocyclic amines can be readily absorbed through multiple routes, potentially impacting the central nervous system and other organs.
Skin/Eye Damage
Causes skin irritation and serious eye irritation/damage. [6]
The alkaline nature of the amine functional group can cause irritation or chemical burns upon contact with skin and mucous membranes.
Health Hazards
Potential for long-term health effects.
Certain heterocyclic amines are classified as potential carcinogens, necessitating measures to minimize all routes of exposure.[1][2]
Reactivity
Incompatible with strong oxidizing agents, strong acids (especially nitric acid), and bases. [1]
Violent reactions can occur upon contact with incompatible materials, leading to heat generation, pressurization, or the release of toxic fumes.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Before handling the compound or its waste, the following minimum PPE is mandatory. This selection is based on established protocols for handling flammable and toxic pyridine compounds.[1]
Eye and Face Protection : Wear chemical safety goggles and a face shield.[6] Standard safety glasses are insufficient to protect against splashes.
Hand Protection : Use butyl rubber or polyvinyl alcohol (PVA) gloves.[1] Nitrile gloves are not recommended as they offer limited protection against pyridine and related chemicals.[1] Always inspect gloves for integrity before use and wash hands thoroughly after removal.
Body Protection : A fully-buttoned, flame-resistant lab coat is required. For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection : All handling and disposal operations must be conducted within a certified laboratory chemical fume hood to prevent inhalation of vapors.[1]
Footwear : Wear closed-toe shoes constructed of a chemically resistant material.
An emergency eyewash station and safety shower must be accessible within a 10-second travel distance from the work area.[1]
Waste Characterization and Segregation: The Foundation of Safe Disposal
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), waste containing pyridine or its derivatives is classified as hazardous waste.[3][7][8]
Waste Identification : All waste streams containing 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine, including pure excess compound, solutions, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads, glassware), must be designated as hazardous waste.[9]
Segregation : Do not mix this waste with non-hazardous materials. It is critical to keep it segregated from incompatible chemicals such as strong oxidizers and acids to prevent dangerous reactions in the waste container.[1]
Step-by-Step Disposal Protocol
This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe, compliant, and self-validating.
Step 1: Waste Collection
Container Selection : Use a designated, chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a screw-top, airtight cap is appropriate. The container must be in good condition, free of leaks or cracks.
Initial Collection : Collect all waste streams directly into this container. For contaminated solids like paper towels or gloves, double-bag them in clear plastic bags before placing them in the final solid waste container.
Headspace : Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.
Step 2: Labeling
Immediate Labeling : As soon as the first drop of waste is added, affix a completed hazardous waste tag to the container.[1]
Required Information : The label must clearly state:
"Hazardous Waste"
The full chemical name: "6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine" and any other chemical constituents in the waste stream, with percentages.
The associated hazards (e.g., "Flammable," "Toxic," "Corrosive").
The date accumulation started.
The name of the principal investigator and laboratory information.
Location : Store the sealed waste container in a designated satellite accumulation area within the laboratory, under the direct control of the generating personnel.
Storage Conditions : The storage area must be a cool, dry, and well-ventilated location, such as a secondary containment tray within a ventilated cabinet.[5]
Ignition Sources : The storage area must be free of heat, sparks, open flames, or any other potential ignition sources.[1]
Container Integrity : Keep the container tightly closed at all times, except when adding waste.
Step 4: Arranging for Final Disposal
Contact EHS : Once the container is full or you are finished generating this waste stream, contact your institution’s Environmental Health and Safety (EHS) department.
Professional Disposal : Do not attempt to dispose of the chemical yourself. EHS will arrange for collection by a licensed hazardous waste disposal company.[10] The ultimate disposal method will likely be high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[3][11]
Record Keeping : Maintain a log of all hazardous waste generated and disposed of, in accordance with your institution's policies and federal regulations.
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the area if the spill is large or ventilation is poor.
Control Ignition Sources : Extinguish all nearby flames and turn off spark-producing equipment.[12]
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.
Containment : For small spills, absorb the material with a non-combustible absorbent like sand, diatomaceous earth, or vermiculite.[1][12] Do not use combustible materials like paper towels as the primary absorbent.
Collection : Carefully scoop the absorbed material into a designated hazardous waste container.
Decontamination : Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
In Case of Personal Exposure:
Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.
Eye Contact : Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine.
Caption: Disposal workflow for 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine.
This comprehensive guide provides the necessary framework for the safe and compliant disposal of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine. Adherence to these protocols is essential for protecting yourself, your colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they may include additional requirements.
References
Washington State University. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. [Online] Available at: [Link]
Penta Chemicals. Pyridine - Safety Data Sheet. [Online] Available at: [Link]
National Toxicology Program (NTP). Report on Carcinogens, Fifteenth Edition - Heterocyclic Amines (Selected). [Online] Available at: [Link]
U.S. Environmental Protection Agency. Hazardous Waste. [Online] Available at: [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import, Use, and Disposal of Pyridine. [Online] Available at: [Link]
Carl ROTH. Safety Data Sheet: Pyridine. [Online] Available at: [Link]
National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. [Online] Available at: [Link]
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Online] Available at: [Link]
University of Maryland, Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. [Online] Available at: [Link]
U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. [Online] Available at: [Link]
Wikipedia. Hydrazine. [Online] Available at: [Link]
Chemistry For Everyone. What Regulations Govern Hazardous Waste Management? [Online] YouTube. Available at: [Link]
Operational Guide for the Safe Handling of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine (CAS No. 2126143-56-2).
Author: BenchChem Technical Support Team. Date: January 2026
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine (CAS No. 2126143-56-2). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon the principles of prudent laboratory practice and data extrapolated from structurally similar pyrrolopyridine and pyridine derivatives. The core principle of this guide is to treat this compound with a high degree of caution, assuming it may possess significant hazards.
Hazard Assessment: A Proactive Stance in the Absence of Data
A thorough hazard assessment is the foundation of safe laboratory work. For novel or sparsely documented compounds like 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine, a conservative approach is paramount. Structurally related compounds, such as various substituted pyridines and pyrrolopyridines, are known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause serious skin and eye irritation.[1][2][3][4][5] Therefore, we must operate under the assumption that this compound presents similar risks.
Assumed Potential Hazards:
Acute toxicity (oral, dermal, inhalation)
Skin corrosion/irritation
Serious eye damage/irritation
Respiratory tract irritation
All personnel must be trained on the potential hazards and the procedures outlined in this guide before commencing any work with this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable. The following table summarizes the minimum required PPE for handling 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine.
Body Part
Required PPE
Standard/Specification
Rationale
Eyes/Face
Safety goggles and a face shield
ANSI Z87.1 / EN 166
Provides protection against splashes and aerosols to the entire face. Eyeglasses are not a substitute.[6]
Hands
Chemical-resistant gloves (Nitrile or Neoprene)
EN 374
Double-gloving is recommended. Gloves must be inspected before use and changed immediately if contaminated.[7][8]
Body
Laboratory coat and chemical-resistant apron or coveralls
EN 14605
Protects skin and personal clothing from contamination.[9]
Respiratory
NIOSH-approved respirator
29 CFR 1910.134
A respirator is necessary when handling the solid compound outside of a certified chemical fume hood or if aerosolization is possible.[6]
Feet
Closed-toe, chemical-resistant shoes
29 CFR 1910.136
Protects feet from spills.
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial to minimize exposure and ensure safety. The following diagram and procedural steps outline the lifecycle of handling 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine in the laboratory.
Caption: Safe Handling Workflow for 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine.
Step-by-Step Handling Protocol:
Preparation:
Review the SDS of a structurally similar compound (e.g., pyridine) to reinforce understanding of potential hazards.
Don all required PPE as outlined in the table above.
Prepare the chemical fume hood by ensuring it is clean, uncluttered, and the sash is at the appropriate working height.
Handling in a Fume Hood:
All manipulations of the solid compound and its solutions must be performed in a certified chemical fume hood.[10]
Weighing: Use a tared, sealed container to weigh the solid compound to minimize the risk of inhalation.
Dissolving: Add the solvent to the solid in a closed container and use gentle agitation to dissolve. Avoid heating if the solvent is volatile.
Reaction Setup: Carefully add the dissolved compound to the reaction vessel. Ensure all connections are secure.
Cleanup and Decontamination:
Upon completion of the reaction, any excess reagent should be quenched using an appropriate and validated procedure.
Segregate waste into clearly labeled containers for halogenated and non-halogenated waste as appropriate.
Decontaminate all glassware and equipment that came into contact with the compound using a suitable solvent, followed by a standard washing procedure.
Personal Decontamination:
Carefully doff PPE, avoiding contact with the outer contaminated surfaces.
Wash hands thoroughly with soap and water after removing gloves.[2]
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step. All waste containing 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine, including contaminated consumables, must be treated as hazardous waste.
Solid Waste: Collect in a designated, sealed, and clearly labeled container.
Liquid Waste: Collect in a compatible, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams.
Disposal: All waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[10][11]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is vital.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5][10]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][10]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][5]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
Spill: Evacuate the area. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, contact your institution's emergency response team.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine, ensuring a safer laboratory environment for yourself and your colleagues.
References
Federal Office of Consumer Protection and Food Safety (BVL). (n.d.). Personal protective equipment when handling plant protection products. Retrieved from [Link]
Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
Government of Canada. (2022). Personal Protective Equipment. Retrieved from [Link]
Connor, T. H. (2008). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. Retrieved from [Link]
Organic Syntheses. (2014). p-tolyl)-1H-pyrrolo[3,2-c]pyridin. Retrieved from [Link]
University of Florida, IFAS Extension. (2019). PI28/PI061: Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]